Mal-amido-PEG5-acid
Description
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Structure
2D Structure
Properties
Molecular Formula |
C20H32N2O10 |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C20H32N2O10/c23-17(3-6-22-18(24)1-2-19(22)25)21-5-8-29-10-12-31-14-16-32-15-13-30-11-9-28-7-4-20(26)27/h1-2H,3-16H2,(H,21,23)(H,26,27) |
InChI Key |
LSPHASAUGYZFHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Mal-amido-PEG5-acid: A Technical Guide for Drug Development Professionals
An In-depth Technical Guide on the Core Properties and Applications of Mal-amido-PEG5-acid for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound is a heterobifunctional crosslinker that has gained significant traction in the fields of bioconjugation and drug development. Its unique architecture, featuring a maleimide group, a terminal carboxylic acid, and a five-unit polyethylene glycol (PEG) spacer, provides a versatile platform for covalently linking different molecules. The maleimide group offers high selectivity for thiol groups, commonly found in cysteine residues of proteins, while the carboxylic acid can be activated to react with primary amines. The hydrophilic PEG chain enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.
This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its primary applications in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and visualizations of key biological pathways and experimental workflows.
Core Properties of this compound
This compound is a well-defined molecule with specific chemical and physical characteristics that are critical for its function as a linker. These properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H32N2O10 | [1][2] |
| Molecular Weight | 460.48 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Purity | Typically ≥95% | |
| Solubility | Soluble in DMSO | |
| Storage Conditions | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C. |
Applications in Drug Development
The bifunctional nature of this compound makes it an ideal tool for constructing complex therapeutic modalities such as PROTACs and ADCs.
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein ligand to the E3 ligase ligand.
The efficacy of PROTACs is dependent on the cellular machinery of the ubiquitin-proteasome system (UPS). This pathway is the primary mechanism for controlled protein degradation in eukaryotic cells. The process involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches a polyubiquitin chain to the target protein, marking it for degradation by the 26S proteasome.
Caption: The Ubiquitin-Proteasome System and PROTAC Mechanism of Action.
This protocol outlines a general two-step synthesis of a PROTAC where a thiol-containing target-binding ligand (TBL) is first conjugated to this compound, followed by the coupling of an amine-containing E3 ligase ligand.
Materials:
-
Thiol-containing target-binding ligand (TBL)
-
This compound
-
Amine-containing E3 ligase ligand
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5
-
Co-solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Amide coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Quenching reagent for maleimide reaction: L-cysteine
-
Purification system (e.g., HPLC)
Procedure:
Step 1: Conjugation of TBL to this compound
-
Dissolve the thiol-containing TBL and a slight molar excess of this compound in a suitable buffer, such as PBS at pH 7.0-7.5. A co-solvent like DMF or DMSO may be used to ensure solubility.
-
Stir the reaction mixture at room temperature for 2-4 hours or overnight.
-
Monitor the reaction progress using LC-MS.
-
Once the reaction is complete, add a 100-fold molar excess of L-cysteine to quench any unreacted maleimide groups and incubate for 30 minutes at room temperature.
-
Purify the TBL-PEG5-acid conjugate using reverse-phase HPLC.
Step 2: Coupling of E3 Ligase Ligand to TBL-PEG5-acid Conjugate
-
Dissolve the purified TBL-PEG5-acid conjugate (1.0 eq) and the amine-containing E3 ligase ligand (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the E3 ligase ligand to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells. They consist of a monoclonal antibody linked to a cytotoxic payload. This compound can be used to link the payload to the antibody.
This protocol describes the conjugation of a drug-linker containing this compound to an antibody through reduced interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb)
-
This compound-drug conjugate (Maleimide-PEG5-Drug)
-
Reduction Buffer: 500 mM sodium borate, 500 mM NaCl, pH 8.0
-
Reducing agent: Dithiothreitol (DTT)
-
Conjugation Buffer: PBS containing 1 mM DTPA, pH 7.4
-
Quenching solution: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
Step 1: Antibody Reduction
-
To the antibody solution (e.g., 10 mg/mL), add the reduction buffer.
-
Add a solution of DTT in water to achieve the desired molar excess for partial or complete reduction of disulfide bonds.
-
Incubate at 37°C for 30 minutes.
-
Remove excess DTT by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with conjugation buffer.
Step 2: Conjugation
-
Adjust the reduced antibody concentration to 2.5 mg/mL with conjugation buffer and chill on ice.
-
Prepare the Maleimide-PEG5-Drug solution by diluting a stock solution (e.g., in DMSO) with an appropriate solvent to achieve the desired final concentration in the reaction mixture.
-
Add the Maleimide-PEG5-Drug solution to the cold-reduced antibody solution with mixing. A typical molar ratio is 9.5 moles of drug-linker per mole of antibody.
-
Incubate the reaction on ice for 1 hour.
Step 3: Quenching and Purification
-
Add a 20-fold molar excess of N-acetylcysteine over the maleimide to quench the reaction.
-
Purify the ADC using size-exclusion chromatography to remove unreacted drug-linker and other small molecules.
Caption: Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Conclusion
This compound is a valuable and versatile tool in the arsenal of researchers and drug development professionals. Its well-defined structure, bifunctional reactivity, and the beneficial properties imparted by the PEG spacer make it an excellent choice for the construction of sophisticated therapeutic agents like PROTACs and ADCs. The detailed protocols and conceptual diagrams provided in this guide offer a solid foundation for the successful implementation of this compound in innovative drug discovery and development projects.
References
An In-depth Technical Guide to Mal-amido-PEG5-acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG5-acid is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug delivery. Its structure, featuring a maleimide group, a terminal carboxylic acid, and a discrete five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking molecules. The maleimide terminus selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond. Concurrently, the carboxylic acid can be activated to form a stable amide bond with primary amines, such as those on lysine residues or the N-terminus of a protein. The hydrophilic PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate. This guide provides a comprehensive overview of the structure, properties, and experimental protocols for utilizing this compound in research and drug development.
Chemical Structure and Properties
The "amido" designation in this compound indicates the presence of an amide bond within the linker's structure, which enhances its stability. This is distinct from "Mal-PEG5-acid," which may have a different linkage to the PEG chain. The core structure consists of a maleimide head, a flexible PEG chain, and a terminal carboxylic acid.
Caption: Chemical structure of this compound.
Quantitative Data
The physicochemical properties of this compound are summarized below. Data is aggregated from various suppliers and may vary slightly between batches.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₃₂N₂O₁₀ | [1] |
| Molecular Weight | 460.48 g/mol | [1][2] |
| Purity | ≥95% | N/A |
| Solubility | DMSO, DMF, DCM, Water (limited) | [3] |
| Storage Conditions | -20°C, protect from light and moisture | [4] |
| Appearance | White to off-white solid or viscous liquid |
Note: Purity and appearance are typical specifications from commercial suppliers.
Experimental Protocols
This compound is a bifunctional linker, enabling two primary conjugation strategies: maleimide-thiol coupling and carboxylic acid-amine coupling. The choice of strategy depends on the available functional groups on the target molecules.
Protocol 1: Maleimide-Thiol Conjugation
This protocol describes the conjugation of a molecule with a free sulfhydryl group (e.g., a cysteine-containing protein or peptide) to the maleimide end of this compound.
Materials:
-
Thiol-containing protein/peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Avoid buffers containing thiols.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Solution: L-cysteine or N-acetylcysteine (100-fold molar excess).
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Protein Preparation (Optional): If the protein's cysteine residues are in a disulfide bond, reduction is necessary. Dissolve the protein in conjugation buffer and add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 30-60 minutes.
-
Linker Preparation: Immediately before use, dissolve this compound in the conjugation buffer or an appropriate organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of any organic solvent should not exceed 10%. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add a 100-fold molar excess of the quenching solution to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent using SEC or dialysis.
Protocol 2: Carboxylic Acid-Amine Conjugation
This protocol details the conjugation of a molecule with a primary amine (e.g., a lysine residue on a protein) to the carboxylic acid end of this compound. This is a two-step process involving the activation of the carboxylic acid.
Materials:
-
Amine-containing molecule
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines (e.g., Tris).
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or glycine.
-
Purification System: SEC or dialysis cassettes.
Procedure:
-
Activation of Carboxylic Acid: Dissolve this compound in the activation buffer. Add EDC and NHS (or Sulfo-NHS) at a molar ratio of approximately 1:2:5 (Molecule:EDC:NHS). Incubate for 15 minutes at room temperature to form an NHS ester.
-
Conjugation Reaction: Immediately add the activated linker solution to the amine-containing molecule in the conjugation buffer. Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents using SEC or dialysis.
Logical Workflow and Characterization
The successful synthesis of the bioconjugate requires careful execution of the chosen protocol, followed by thorough characterization to confirm conjugation and assess purity.
Caption: Experimental workflow for bioconjugation and characterization.
Characterization Techniques
| Technique | Purpose | Protocol Summary |
| SDS-PAGE | To visualize the increase in molecular weight post-conjugation and assess purity. | Run conjugated and unconjugated protein samples on a polyacrylamide gel. A band shift to a higher molecular weight indicates successful conjugation. Densitometry can provide semi-quantitative analysis. |
| Mass Spectrometry | To confirm the precise molecular weight of the conjugate and determine the degree of PEGylation. | MALDI-TOF MS: Useful for determining the average molecular weight. ESI-MS: Often coupled with liquid chromatography (LC-MS) for analyzing complex mixtures and identifying different PEGylated species. |
| SEC-HPLC | To quantify conjugation efficiency and purity by separating conjugated, unconjugated, and excess reagents. | Mobile Phase: Phosphate-buffered saline (pH ~7.4). Detection: UV absorbance at 280 nm. The peak areas of the conjugated and unconjugated protein are used to calculate the conjugation yield. |
Applications in Drug Development
This compound is a critical component in the development of advanced therapeutics due to its ability to create stable, well-defined bioconjugates.
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody, targeting the drug to cancer cells.
-
PROTACs: It serves as a PEG-based linker in the synthesis of PROteolysis TArgeting Chimeras (PROTACs), which are designed to degrade specific target proteins.
-
PEGylation: The PEG spacer improves the pharmacokinetic properties of therapeutic proteins and peptides by increasing their hydrodynamic radius, which can reduce renal clearance and enhance in vivo stability.
-
Surface Modification: The maleimide group can react with thiols on the surface of biomedical devices or implants to create a biocompatible coating, potentially reducing the immune response.
By providing a versatile and reliable method for bioconjugation, this compound continues to be an invaluable tool for researchers and scientists in the development of next-generation therapies.
References
The Core Chemistry: A Michael Addition Reaction
An In-depth Technical Guide to Maleimide-Thiol Chemistry for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The conjugation of biomolecules is a foundational technique in modern biotechnology and pharmaceutical development. Among the array of chemical strategies, the reaction between a maleimide and a thiol (sulfhydryl) group is prominent due to its high selectivity, efficiency, and mild reaction conditions.[1][2] This technical guide provides a comprehensive overview of maleimide-thiol chemistry, covering its core mechanism, reaction kinetics, stability, detailed experimental protocols, and its critical role in creating targeted therapeutics like antibody-drug conjugates (ADCs).
The reaction between a maleimide and a thiol proceeds through a Michael addition mechanism.[1][3] In this process, a nucleophilic thiol, typically from a cysteine residue in a protein, attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring.[1] This reaction results in the formation of a stable, covalent thioether bond (specifically, a thiosuccinimide linkage). The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5, making it ideal for the specific modification of biomolecules.
References
An In-depth Technical Guide to Protein Modification with Mal-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Mal-amido-PEG5-acid, a heterobifunctional crosslinker used for the site-specific modification of proteins. We will delve into its chemical properties, the mechanism of action, and detailed protocols for its application in bioconjugation, with a focus on quantitative data and experimental workflows.
Introduction to this compound
This compound is a versatile tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.[1] Its structure features three key components:
-
A Maleimide Group: This functional group reacts specifically with sulfhydryl (thiol) groups of cysteine residues in proteins, forming a stable thioether bond.[2]
-
A Carboxylic Acid Group: The terminal acid group allows for subsequent conjugation to other molecules, such as drugs or imaging agents, through the formation of an amide bond.[3]
-
A PEG5 Spacer: The five-unit polyethylene glycol (PEG) linker is a hydrophilic spacer that enhances the solubility and stability of the resulting conjugate. The PEG chain can also reduce the immunogenicity of the modified protein.
Mechanism of Action: The Thiol-Maleimide Reaction
The cornerstone of protein modification with this compound is the highly efficient and selective reaction between the maleimide group and a free thiol group from a cysteine residue. This reaction, a Michael addition, proceeds readily under mild, near-neutral pH conditions (typically pH 6.5-7.5) to form a stable covalent thioether linkage. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Quantitative Data on Maleimide-PEG Conjugation
The efficiency and stability of the conjugation process are critical for the successful development of protein therapeutics. The following tables summarize key quantitative parameters.
Table 1: Factors Influencing Maleimide-Thiol Conjugation Efficiency
| Parameter | Optimal Range/Value | Rationale & Remarks |
| pH | 6.5 - 7.5 | Balances the reactivity of the thiol group (favored at higher pH) and the stability of the maleimide group (hydrolyzes at pH > 7.5). |
| Molar Ratio (Maleimide:Thiol) | 10:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction to completion. |
| Temperature | 4°C to 25°C | Room temperature (25°C) reactions are faster, while 4°C can be used for overnight reactions to minimize protein degradation. |
| PEG Linker Length | Shorter (e.g., PEG1) | Shorter PEG linkers can lead to higher conjugation efficiency due to reduced steric hindrance. |
Table 2: Stability of the Thioether Bond
| Condition | Stability Consideration | Quantitative Data (where available) |
| Retro-Michael Reaction | The thioether bond can undergo a slow retro-Michael reaction, leading to dissociation of the conjugate. This is more pronounced in the presence of other thiols. | The half-life of conversion for N-ethylmaleimide adducts in the presence of glutathione can range from 20 to 80 hours. |
| Hydrolysis of Succinimide Ring | The succinimide ring formed after conjugation can undergo hydrolysis, which can affect the stability and properties of the conjugate. | The rate of hydrolysis is dependent on pH, with faster rates at more alkaline pH. |
Experimental Protocols
This section provides detailed methodologies for the modification of proteins with this compound.
General Workflow for Protein Modification
Detailed Protocol for a Typical Conjugation Reaction
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, or 50 mM HEPES buffer, pH 7.0
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: 1 M N-acetylcysteine or L-cysteine
-
Purification System: Size-exclusion chromatography (SEC) column
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the quenching solution to a final concentration of 10-20 mM to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and quenching reagent by size-exclusion chromatography (SEC) using a column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Confirm the identity and determine the degree of labeling using mass spectrometry.
-
Assess the purity and aggregation state of the conjugate by SEC-HPLC.
-
Signaling Pathways and Logical Relationships
The application of this compound modified proteins often involves their interaction with specific cellular pathways. For instance, an antibody-drug conjugate (ADC) developed using this linker would follow the pathway outlined below.
Conclusion
This compound is a powerful and versatile reagent for the site-specific modification of proteins. Its well-defined structure, combining a thiol-reactive maleimide, a versatile carboxylic acid, and a beneficial PEG spacer, makes it a valuable tool in the development of next-generation protein therapeutics. By understanding the quantitative aspects of the conjugation reaction and following detailed experimental protocols, researchers can effectively utilize this linker to create highly specific and stable bioconjugates for a wide range of applications in research and drug development.
References
Introduction to PROTACs and the Pivotal Role of the Linker
An In-depth Technical Guide to the Core Principles of PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that shifts the drug discovery paradigm from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules are engineered to hijack the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade proteins of interest (POIs).[1][2] A PROTAC molecule is composed of three essential components: a ligand that binds to the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4]
While the two ligands provide specificity for the target and the E3 ligase, the linker is far from a passive spacer. It is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties. The linker's length, chemical composition, rigidity, and attachment points dictate the geometry and stability of the key ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. A well-designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination. Conversely, a poorly designed linker can lead to steric clashes or unfavorable interactions, resulting in reduced degradation. This guide provides a technical overview of the core principles governing PROTAC linker design for researchers, scientists, and drug development professionals.
Core Principles of Linker Design
The rational design of a PROTAC linker is a complex, multi-parameter optimization process. Historically approached through "trial and error," design strategies are increasingly informed by structural and computational methods to accelerate the identification of optimal linkers. The primary characteristics to consider are linker length, composition, rigidity, and the vector of its attachment points.
Linker Length Optimization
The length of the linker is a critical parameter that must be empirically optimized for each specific POI-E3 ligase pair.
-
Too Short: A linker that is too short may create steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase and thus failing to form a productive ternary complex.
-
Too Long: An excessively long linker can result in a highly flexible and unstable ternary complex, leading to inefficient ubiquitination. It may also increase the "hook effect," where at high concentrations, the PROTAC favors the formation of binary complexes (PROTAC:POI or PROTAC:E3) over the productive ternary complex.
The optimal linker length facilitates a stable ternary complex geometry, often falling within a range of 10 to 20 atoms. This "sweet spot" maximizes the favorable protein-protein interactions between the target and the E3 ligase.
Linker Composition and Physicochemical Properties
The chemical makeup of the linker profoundly impacts the overall physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.
-
Alkyl Chains: These are simple, hydrophobic hydrocarbon chains that provide significant conformational flexibility. While synthetically accessible, their lipophilicity can negatively impact solubility.
-
Polyethylene Glycol (PEG) Chains: PEG linkers consist of repeating ethylene glycol units, which impart hydrophilicity and can improve the solubility and drug-like properties of the PROTAC. The flexibility of PEG linkers can also allow the PROTAC to adopt folded conformations that shield polar surface area, potentially improving cell membrane traversal.
-
Heterocycles: Saturated heterocycles like piperazine and piperidine are often incorporated to add rigidity and improve solubility and metabolic stability.
The most common motifs found in PROTAC linkers are PEG and alkyl chains, with many structures containing a combination of both.
Linker Rigidity
The flexibility of the linker is a key determinant of PROTAC efficacy. While flexible linkers allow the molecule to adopt multiple orientations, increasing the probability of forming a productive complex, this flexibility comes at a cost.
-
Flexible Linkers: High conformational flexibility can lead to a significant entropic penalty upon binding to form the ternary complex, potentially reducing its stability.
-
Rigid Linkers: Incorporating rigid elements like cyclic structures (piperazine, piperidine) or aromatic systems can pre-organize the PROTAC into a conformation more favorable for ternary complex formation, reducing the entropic penalty. This can improve both potency and selectivity. However, rigid linkers can be more synthetically challenging, and their lack of flexibility may make it harder to achieve a productive geometry.
Attachment Points
The points at which the linker connects to the POI and E3 ligase ligands are crucial. The "exit vector" from the ligand's binding pocket significantly influences the relative orientation of the two proteins within the ternary complex. The selection of attachment points is typically guided by analyzing solvent-exposed regions of the ligand-protein interface to ensure that the linker's presence does not disrupt the essential binding interactions. Optimizing the attachment site can maximize protein-protein interactions while preserving the original ligand's affinity.
Quantitative Analysis of Linker Impact
The optimization of PROTAC linkers is an empirical process that relies on systematically varying linker properties and evaluating the impact on protein degradation. The efficacy of a PROTAC is typically quantified by its DC₅₀ (the concentration required to degrade 50% of the target protein) and Dₘₐₓ (the maximum percentage of degradation achieved).
Table 1: Impact of Linker Length on BRD4 Degradation Data compiled from published studies. VHL = von Hippel-Lindau E3 ligase ligand; JQ1 = BRD4 inhibitor ligand.
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MZ1 | PEG | 12 | 25 | >95 | |
| PROTAC A | PEG/Alkyl | 13 | 1.8 | ~98 | |
| PROTAC B | PEG/Alkyl | 16 | 4.3 | ~98 | |
| PROTAC C | PEG/Alkyl | 17 | 27 | ~95 |
Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation Data compiled from published studies.
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ERα Degrader 1 | Alkyl/Ether | < 12 | No degradation | - | |
| ERα Degrader 2 | Alkyl/Ether | 16 | 5 | >90 | |
| ERα Degrader 3 | Alkyl/Ether | > 16 | Significantly reduced | - |
These tables clearly illustrate that a "sweet spot" for linker length often emerges, where both shorter and longer linkers result in diminished degradation potency.
Key Experimental Protocols for Linker Evaluation
A combination of biophysical and cellular assays is essential for the rational design and optimization of PROTAC linkers.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-POI, PROTAC-E3) and ternary complex formation. This helps quantify the cooperativity of the system.
-
Protocol:
-
Chip Preparation: Immobilize one of the purified proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics (kₐ, kₔ) and affinity (Kₔ) of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the second protein (the POI) over the E3 ligase-immobilized surface. An increase in binding signal compared to the binary interactions indicates ternary complex formation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₔ, ΔH, ΔS) of the interaction.
-
Protocol:
-
Sample Preparation: Prepare solutions of one purified protein (e.g., POI) in the ITC cell and the PROTAC in the injection syringe. Both must be in the same buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters.
-
Titration: Perform a series of small injections of the PROTAC solution into the protein solution in the sample cell, measuring the heat change after each injection.
-
Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the reactants to determine the binding affinity and other thermodynamic parameters.
-
Western Blot for Cellular Degradation
This is the standard cellular assay to quantify the degradation of the target protein.
-
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the POI, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control (e.g., β-actin or GAPDH) should be probed on the same membrane to normalize for protein loading.
-
Detection and Analysis: Add a chemiluminescent substrate and image the membrane. Quantify the band intensities to determine the percentage of protein remaining relative to a vehicle-treated control. Plot the percentage of remaining protein against PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Conclusion
The linker is a critical and highly influential component in the design of effective PROTACs. Its optimization is a multifaceted challenge that requires careful consideration of length, composition, and geometry to facilitate the formation of a stable and productive ternary complex. While flexible PEG and alkyl chains remain the most common starting points due to their synthetic tractability, there is a clear trend towards more sophisticated, rigid, and functional linkers to improve potency, selectivity, and drug-like properties. By integrating quantitative cellular assays with biophysical characterization of the ternary complex, researchers can move beyond a "trial and error" approach to a more rational, structure-guided design process, accelerating the development of next-generation protein degraders.
References
A Comprehensive Technical Guide to Carboxylic Acid Activation for Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in organic chemistry, with profound implications in peptide synthesis, drug discovery, and materials science. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1] To overcome this, the carboxylic acid must first be "activated" to enhance its electrophilicity. This in-depth guide explores the core principles, reagents, and methodologies for the effective activation of carboxylic acids for amine coupling.
The Core Principle: Activation of the Carboxyl Group
The fundamental strategy behind amide bond formation is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2] This is achieved by reacting the carboxylic acid with a coupling reagent, which transforms it into a highly reactive intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of a stable amide bond.[3]
The general workflow can be visualized as a two-step process:
-
Activation: The carboxylic acid reacts with a coupling reagent to form an activated intermediate.
-
Coupling: The amine attacks the activated intermediate, forming the amide and releasing byproducts.
Major Classes of Coupling Reagents
A diverse array of coupling reagents has been developed, each with its own mechanism, advantages, and disadvantages. These can be broadly categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.
Carbodiimides
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used activating agents.[3][4] They react with a carboxylic acid to form a highly reactive O-acylisourea intermediate.
A significant drawback of the O-acylisourea intermediate is its susceptibility to racemization and rearrangement into a stable N-acylurea, an undesired side product. To mitigate these issues and improve reaction efficiency, additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which is less prone to side reactions and reacts efficiently with the amine.
Phosphonium Salts
Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents that generate active HOBt esters in situ. A key advantage of PyBOP over BOP is that its byproduct is not the carcinogen hexamethylphosphoramide (HMPA).
Aminium/Uronium Salts
Aminium/uronium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), are among the most effective coupling reagents, especially for challenging couplings. HATU, in particular, is known for its high efficiency and low rates of racemization. It reacts with a carboxylic acid to form a highly reactive OAt active ester.
Quantitative Comparison of Common Coupling Reagents
The choice of coupling reagent significantly impacts reaction yield, time, and the purity of the final product. The following tables provide a comparative overview of commonly used reagents.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |
| HATU | HOAt | DIPEA | DMF | 30 | ~99 |
| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |
| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |
| COMU | None | DIPEA | DMF | 15-30 | >99 |
| DCC | HOBt | - | DCM/DMF | 60-120 | Variable |
| EDC | NHS/HOBt | - | Water/DMF | 60-120 | Variable |
| Data synthesized from multiple sources. Yields are highly dependent on the specific substrates and reaction conditions. |
| Parameter | PyBOP | HATU | HCTU |
| Crude Purity (%) | |||
| Peptide 1 (2x1 min coupling) | 48.11 | 83.63 | 79.86 |
| Peptide 1 (2x20 min coupling) | 70.27 | 79.91 | 80.52 |
| Peptide 2 (2x1 min coupling) | 40.10 | 89.63 | 88.29 |
| Peptide 2 (2x20 min coupling) | 88.54 | 91.23 | 92.11 |
| Aza-Peptide Synthesis | |||
| Reaction Half-life (min) | 150 | 40 | 40 |
| Acylation Yield (%) | ~65 | ~100 | ~55 |
| Data from a comparative study on the synthesis of "difficult" peptides. |
Detailed Experimental Protocols
General Protocol for EDC/NHS Coupling in Aqueous Media
This two-step protocol is commonly used for bioconjugation, such as labeling proteins with small molecules.
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amine groups)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 5.0-6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution (e.g., 2-mercaptoethanol, hydroxylamine)
-
Desalting column
Procedure:
-
Equilibrate EDC and NHS to room temperature before opening.
-
Prepare a solution of Protein #1 in Activation Buffer.
-
Add EDC (e.g., to a final concentration of 2 mM) and NHS (e.g., to a final concentration of 5 mM) to the Protein #1 solution.
-
Incubate the reaction for 15 minutes at room temperature.
-
(Optional) Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.
-
(Optional) Remove excess reagents using a desalting column equilibrated with Coupling Buffer.
-
Add Protein #2 to the activated Protein #1 solution at an equimolar ratio.
-
Incubate the reaction for 2 hours at room temperature.
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM.
-
Purify the protein conjugate using a desalting column.
General Protocol for HATU-Mediated Coupling in Organic Solvents
This protocol is suitable for the synthesis of peptides and small molecules in organic solvents.
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1.1-1.2 equivalents)
-
HATU (1.1-1.2 equivalents)
-
Tertiary base, such as DIPEA (N,N-Diisopropylethylamine) or triethylamine (2-3 equivalents)
-
Anhydrous aprotic solvent, such as DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
Procedure:
-
Dissolve the carboxylic acid, amine, and HATU in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Add the tertiary base dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic layer successively with a weak acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for PyBOP-Mediated Coupling
This protocol is a reliable method for both solution-phase and solid-phase peptide synthesis.
Materials:
-
Carboxylic acid (1 equivalent)
-
Amine (1.2 equivalents)
-
PyBOP (1.2 equivalents)
-
DIPEA or triethylamine (1.5 equivalents)
-
Anhydrous DMF
Procedure:
-
To a solution of the carboxylic acid, amine, and DIPEA in DMF at 0 °C, add PyBOP.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Once complete, dilute the reaction mixture with DCM.
-
Wash the organic layer successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of an appropriate carboxylic acid activation strategy is critical for the successful synthesis of amides. Carbodiimides offer a cost-effective solution for many applications, particularly when used with additives like NHS or HOBt to enhance performance. For more challenging syntheses, such as those involving sterically hindered substrates or where racemization is a significant concern, the use of more advanced phosphonium or aminium/uronium salt reagents like PyBOP and HATU is often warranted. By understanding the underlying mechanisms and following optimized experimental protocols, researchers can effectively navigate the complexities of amide bond formation to achieve their synthetic goals.
References
An In-depth Technical Guide on the Solubility of Mal-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Mal-amido-PEG5-acid is a heterobifunctional linker commonly employed in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a maleimide group for thiol-selective chemistry, a carboxylic acid for amine coupling, and a five-unit polyethylene glycol (PEG) spacer, is designed to optimize the physicochemical properties of the resulting conjugates. A critical parameter for its effective use is its solubility in various solvents used throughout the research and development workflow, from stock solution preparation to the final conjugation reaction. This guide provides a comprehensive overview of the solubility profile of this compound, a detailed protocol for its experimental determination, and a visual representation of the experimental workflow.
Core Concepts of Solubility
The solubility of a compound is defined as the maximum concentration that can be dissolved in a solvent at a given temperature to form a saturated solution. For bifunctional linkers like this compound, solubility is influenced by its constituent parts: the relatively nonpolar maleimide and amide functionalities, the polar carboxylic acid, and the hydrophilic PEG chain. The PEG spacer, in particular, is known to significantly enhance aqueous solubility.[1][2] Understanding the solubility in both organic and aqueous media is crucial for handling, reaction setup, and purification.
Solubility Profile of this compound and Related Compounds
While precise quantitative solubility data for this compound is not extensively published, a strong qualitative and semi-quantitative profile can be established from data on closely related Maleimide-PEG-acid compounds. The PEG chain imparts significant hydrophilicity, making these linkers generally soluble in a range of aqueous and polar organic solvents.
Table 1: Summary of Expected Solubility for this compound
| Solvent/Solvent System | Type | Expected Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Commonly used for preparing high-concentration stock solutions.[3] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Another common solvent for stock solution preparation.[3][4] |
| Dichloromethane (DCM) | Chlorinated | High | Suitable for reactions involving the carboxylic acid moiety. |
| Chloroform | Chlorinated | High | Similar to DCM. |
| Water & Aqueous Buffers (e.g., PBS) | Aqueous | Moderate to High | The PEG spacer enhances solubility in aqueous media. Solubility can be pH-dependent due to the carboxylic acid group. |
| Alcohols (Methanol, Ethanol) | Polar Protic | Moderate | Generally less soluble than in polar aprotic solvents. |
| Toluene | Nonpolar | Low | Expected to have limited solubility. |
| Ether | Nonpolar | Insoluble | Generally not a suitable solvent. |
Note: The qualitative assessments are based on data for structurally similar Mal-PEG-COOH compounds. Actual quantitative solubility should be determined experimentally.
Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining the thermodynamic (or equilibrium) solubility of a compound. It involves generating a saturated solution by agitating an excess of the solid compound in the solvent of choice for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the supernatant is then measured.
Materials
-
This compound (solid)
-
Solvents of interest (e.g., Water, PBS pH 7.4, DMSO, DCM)
-
Analytical balance
-
Vials with screw caps (e.g., 2 mL glass vials)
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, ensure compatibility with solvent)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes for standard preparation
Procedure
-
Preparation of Standards:
-
Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.
-
Perform serial dilutions of the stock solution with the analysis mobile phase to create a series of calibration standards (e.g., 5-6 concentrations).
-
-
Sample Preparation:
-
Add an excess amount of solid this compound to a pre-weighed vial. An amount that is visibly in excess of what will dissolve is required (e.g., 2-5 mg into 1 mL of solvent).
-
Record the exact weight of the compound added.
-
Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical. A preliminary time-course experiment can determine the minimum time to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
To separate the saturated supernatant from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the supernatant using a 0.22 µm syringe filter to remove any remaining particulates. This step is critical to avoid artificially high results.
-
Accurately dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample by HPLC.
-
-
Quantification:
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the supernatant (the saturation solubility) by applying the dilution factor. Express the result in units such as mg/mL or mM.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is vital for reproducible results. The following diagram, generated using the DOT language, outlines the key steps in the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound, offering both expected solubility characteristics and a robust experimental protocol for its precise determination. Accurate solubility data is paramount for the successful design and execution of bioconjugation strategies, ensuring that this versatile linker is used to its full potential in the development of advanced biomolecules.
References
Mal-amido-PEG5-acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Mal-amido-PEG5-acid, a heterobifunctional linker widely utilized in bioconjugation and drug development. This document outlines its chemical properties, applications, and detailed experimental protocols for its use.
Core Data Presentation
This compound is a polyethylene glycol (PEG)-based linker containing a maleimide group and a terminal carboxylic acid. The maleimide moiety readily reacts with thiol groups (such as those on cysteine residues of proteins), while the carboxylic acid can be activated to form a stable amide bond with primary amines. The PEG5 linker enhances solubility and provides spatial separation between conjugated molecules.[1][2]
It is important to distinguish between "this compound" and the related compound "Mal-PEG5-acid," which lacks the amide group. This structural difference results in distinct chemical properties, as detailed below.
| Property | This compound | Mal-PEG5-acid |
| Synonyms | Maleimide-amido-pentaethylene glycol-acid | Maleimide-pentaethylene glycol-acid |
| CAS Number | Not definitively available in public databases | 1286755-26-7[3][4][5] |
| Molecular Formula | C₂₀H₃₂N₂O₁₀ | C₁₇H₂₇NO₉ |
| Molecular Weight | 460.48 g/mol | 389.40 g/mol |
| Key Functional Groups | Maleimide, Amide, Carboxylic Acid | Maleimide, Carboxylic Acid |
Applications in Drug Development
This compound is a critical tool in the development of targeted therapeutics and advanced biomedical materials.
-
PROTACs (Proteolysis-Targeting Chimeras): This linker is used in the synthesis of PROTACs, which are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target protein's degradation. The linker's length and composition are crucial for the proper formation and stability of the ternary complex (E3 ligase - PROTAC - target protein).
-
Antibody-Drug Conjugates (ADCs): The maleimide group allows for site-specific conjugation to cysteine residues on antibodies, while the carboxylic acid can be used to attach a cytotoxic payload, creating a targeted cancer therapeutic.
-
Surface Modification: It can be used to modify the surfaces of biomedical devices and implants. The maleimide group can react with thiols on a device surface, creating a hydrophilic PEG coating that can improve biocompatibility and reduce the immune response.
Experimental Protocols
The following are detailed methodologies for the key reactions involving this compound.
Protocol 1: Thiol-Maleimide Conjugation (e.g., to a Protein)
This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing biomolecule, such as a protein with accessible cysteine residues.
Materials:
-
Thiol-containing protein
-
This compound
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES, Tris), pH 7.0-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction
-
Purification system (e.g., gel filtration column, HPLC)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
(Optional) Reduction of Disulfide Bonds: If the protein's cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100 molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed before adding the maleimide reagent.
-
Maleimide Reagent Preparation: Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 1-10 mg in 100 µL).
-
Conjugation Reaction: Add the this compound stock solution to the protein solution. A 10-20 fold molar excess of the maleimide reagent over the protein is recommended as a starting point.
-
Incubation: Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the excess, unreacted maleimide reagent and byproducts by purifying the conjugate using gel filtration, dialysis, HPLC, or FPLC.
Protocol 2: Carboxylic Acid Activation and Amine Coupling
This protocol details the conjugation of the carboxylic acid terminus of the PEG linker to a primary amine-containing molecule after the thiol-maleimide reaction has been performed.
Materials:
-
Thiol-conjugated this compound product from Protocol 3.1
-
Amine-containing molecule (e.g., drug, fluorescent dye)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., MES buffer, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, HEPES, pH 7.2-8.0)
Procedure:
-
Activation of Carboxylic Acid: Dissolve the thiol-conjugated product in the activation buffer.
-
Add a 5-10 fold molar excess of both EDC and NHS (or Sulfo-NHS) to the solution.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This forms a more stable NHS-ester intermediate.
-
Amine Coupling: Dissolve the amine-containing molecule in the coupling buffer.
-
Add the activated NHS-ester product to the amine-containing solution.
-
Allow the coupling reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC to remove unreacted reagents.
Visualization of Pathways and Workflows
PROTAC Signaling Pathway
Caption: Workflow of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
Caption: General workflow for a two-step bioconjugation.
References
storage and stability of maleimide-containing linkers
An In-depth Technical Guide to the Storage and Stability of Maleimide-Containing Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical factors governing the , which are widely used in the development of bioconjugates such as antibody-drug conjugates (ADCs). Understanding the chemical behavior of these linkers is paramount for ensuring the efficacy, safety, and shelf-life of these complex therapeutic agents.
Core Concepts: The Chemistry of Maleimide Linkers
Maleimide linkers are favored in bioconjugation for their high reactivity and specificity towards thiol groups, such as those found on cysteine residues in proteins. The reaction, a Michael addition, forms a stable thioether bond. However, the resulting thiosuccinimide ring is susceptible to two primary competing reactions in physiological and storage conditions: the retro-Michael reaction and hydrolysis.
-
Retro-Michael Reaction: This is the reverse of the initial conjugation reaction, leading to the dissociation of the linker from the biomolecule. This deconjugation can result in premature release of a payload, leading to off-target toxicity and reduced therapeutic efficacy.[1] The presence of other thiols, such as glutathione in plasma, can facilitate this process through thiol exchange.[2][3]
-
Hydrolysis: The succinimide ring can undergo hydrolysis, which involves the opening of the ring to form a stable succinamic acid thioether.[2][4] This ring-opened form is significantly more stable and resistant to the retro-Michael reaction, effectively locking the conjugate in its desired form.
The balance between these two pathways is a critical determinant of the overall stability of the bioconjugate.
Factors Influencing Stability
The stability of maleimide-containing linkers is not absolute and is influenced by a variety of factors, both in storage and in physiological environments.
-
pH: The pH of the solution plays a significant role in the stability of both the maleimide linker and the resulting conjugate. The rate of hydrolysis of the maleimide group is pH-dependent, with increased rates at higher pH values. For the thiosuccinimide conjugate, basic conditions (pH 8.5-9.0) can be intentionally used to promote hydrolysis and thus stabilize the conjugate. Conversely, lower pH can slow down both the desired conjugation reaction and the degradation pathways.
-
Temperature: As with most chemical reactions, temperature affects the rates of both the retro-Michael reaction and hydrolysis. For long-term storage, it is recommended to keep maleimide-containing compounds and their conjugates at low temperatures (-20°C or -80°C) to minimize degradation. Stability studies are often conducted at physiological temperature (37°C) to mimic in vivo conditions.
-
Buffer Composition: The choice of buffer can influence the stability of maleimide linkers. While common buffers like phosphate-buffered saline (PBS) are often used, it is important to be aware of any potential interactions.
-
N-Substituent of the Maleimide: The chemical structure of the group attached to the nitrogen of the maleimide ring has a profound impact on the stability of the resulting thiosuccinimide adduct. Electron-withdrawing N-substituents can significantly accelerate the rate of stabilizing hydrolysis. This has led to the development of "self-hydrolyzing" maleimides designed to rapidly form the stable ring-opened structure after conjugation. For instance, N-aryl maleimides generally exhibit faster hydrolysis rates compared to N-alkyl maleimides.
Quantitative Stability Data
The following tables summarize quantitative data on the stability of various maleimide-containing linkers and their conjugates under different conditions.
Table 1: Half-life of Maleimide-Thiol Adducts
| Maleimide Derivative | Thiol Partner | Condition | Half-life (t½) | Reference |
| N-ethylmaleimide (NEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 3.1 h | |
| N-phenylmaleimide (NPM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | 18 h | |
| N-aminoethylmaleimide (NAEM) | 4-mercaptophenylacetic acid (MPA) | Incubated with glutathione | Not specified | |
| N-ethylmaleimide (NEM) | N-acetylcysteine | Incubated with glutathione | 20-80 h | |
| N-ethylmaleimide (NEM) | 3-mercaptopropionic acid | Incubated with glutathione | Not specified | |
| Conventional N-alkyl maleimides | Generic Thiol | In vitro incubation | > 1 week (for hydrolysis) | |
| Maleimides with electron-withdrawing N-substituents | Generic Thiol | Post-hydrolysis | > 2 years |
Table 2: Comparative Stability of Different Linker Technologies
| Linker Type | Model System | Incubation Time | % Intact Conjugate | Reference |
| Maleimide-based (Thioether) | ADC in human plasma | 7 days | ~50% | |
| Mono-sulfone-PEG | Conjugate with 1 mM GSH | 7 days | >90% | |
| "Bridging" Disulfide | ADC in human plasma | 7 days | >95% | |
| Thioether (from Thiol-ene) | ADC in human plasma | 7 days | >90% | |
| Vinylpyrimidine | Human Serum | 8 days | ~100% |
Experimental Protocols
Detailed and robust experimental protocols are essential for accurately assessing the stability of maleimide-containing linkers and their conjugates.
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of Glutathione
This protocol is designed to assess the stability of a thiol-reactive linker conjugate by monitoring its degradation over time in the presence of a high concentration of glutathione, which mimics the reducing environment in vivo.
Materials and Reagents:
-
Purified bioconjugate (e.g., antibody-linker-payload)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system with a C4 or C8 column suitable for protein analysis
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Prepare a stock solution of the bioconjugate in PBS at a concentration of 1 mg/mL.
-
Prepare a stock solution of glutathione in PBS at a concentration of 100 mM.
-
In a microcentrifuge tube, mix the bioconjugate stock solution with the glutathione stock solution to achieve a final bioconjugate concentration of 0.5 mg/mL and a final glutathione concentration of 10 mM.
-
As a control, prepare a similar sample of the bioconjugate in PBS without glutathione.
-
Incubate both samples at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot (e.g., 20 µL) from each reaction tube.
-
Analyze the aliquots by reverse-phase HPLC.
-
Detection: UV at 280 nm (for protein) and a wavelength appropriate for the payload if it has a chromophore.
-
Gradient: A suitable gradient from 20% to 80% Mobile Phase B over 20-30 minutes.
-
-
Integrate the peak area of the intact bioconjugate at each time point.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the T=0 sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life.
Protocol 2: LC-MS-Based Assay for Deconjugation of an ADC in Plasma
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma.
Materials and Reagents:
-
Antibody-Drug Conjugate (ADC)
-
Fresh frozen plasma (human, mouse, etc.)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a suitable reverse-phase column for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
Procedure:
-
Spike the ADC into plasma at a final concentration of e.g., 100 µg/mL.
-
Incubate the plasma sample at 37°C.
-
At desired time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the plasma sample.
-
Immunoaffinity Capture:
-
Add the plasma aliquot to pre-washed immunoaffinity beads.
-
Incubate to allow the ADC to bind to the beads.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads 3 times with ice-cold Wash Buffer.
-
-
Elution:
-
Add Elution Buffer to the beads and incubate for 5-10 minutes to release the ADC.
-
Place the tube on the magnetic stand and transfer the eluate to a new tube containing Neutralization Buffer.
-
-
LC-MS Analysis:
-
Inject the eluted and neutralized sample onto the LC-MS system.
-
LC Method: Use a gradient appropriate for separating the intact ADC and any deconjugated antibody species.
-
MS Method: Acquire data in intact protein mode.
-
-
Data Analysis:
-
Deconvolute the mass spectra to obtain the zero-charge mass of the protein species.
-
Identify the peaks corresponding to the ADC with different drug-to-antibody ratios (DAR) and the unconjugated antibody.
-
Quantify the relative abundance of each species at each time point to monitor the deconjugation and changes in the average DAR over time.
-
Visualization of Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows discussed in this guide.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Heterobifunctional Crosslinkers
This guide provides a comprehensive overview of heterobifunctional crosslinkers, covering their core principles, classification, mechanisms of action, and key applications. It includes detailed experimental protocols and quantitative data to assist researchers in designing and executing successful bioconjugation strategies.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are reagents engineered with two different reactive functional groups, enabling the covalent linkage of two distinct biomolecules.[1][2][3] Unlike their homobifunctional counterparts, which possess identical reactive ends, the asymmetry of heterobifunctional linkers allows for controlled, sequential reactions.[1][3] This strategic design is crucial for minimizing the formation of unwanted polymers or self-conjugates, a common issue with single-step conjugations.
A typical heterobifunctional crosslinker consists of three main components:
-
Reactive Group A: Targets a specific functional group on the first molecule.
-
Reactive Group B: Targets a different functional group on the second molecule.
-
Spacer Arm: A chemical chain that connects the two reactive groups, influencing the distance between the conjugated molecules and providing properties like solubility.
This design enables multi-step "activate-then-conjugate" workflows, which are fundamental to creating precisely defined bioconjugates like antibody-drug conjugates (ADCs) and immobilized enzymes for biosensors.
Classification and Quantitative Data
Heterobifunctional crosslinkers are categorized based on the specific functional groups they target. The choice of crosslinker is dictated by the available reactive groups on the biomolecules of interest, such as primary amines (-NH₂), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).
Key Classifications:
-
Amine-to-Sulfhydryl Crosslinkers: These are the most widely used type, typically combining an N-hydroxysuccinimide (NHS) ester for reacting with primary amines (found on lysine residues) and a maleimide group for reacting with sulfhydryls (found on cysteine residues).
-
Carbonyl-to-Sulfhydryl Crosslinkers: These reagents, such as those containing a hydrazide group, target carbonyls (aldehydes or ketones) on one molecule and sulfhydryls on another. They are particularly useful for conjugating glycoproteins after periodate oxidation of their sugar moieties.
-
Amine-to-Photoreactive Crosslinkers: These linkers combine a thermally-reactive group (like an NHS ester) with a photo-reactive group (like an aryl azide or diazirine). The photoreactive group remains inert until activated by UV light, at which point it non-specifically reacts with nearby C-H or N-H bonds, making it ideal for capturing transient or unknown binding partners.
-
Carboxyl-to-Amine Crosslinkers: These are often "zero-length" crosslinkers, meaning they induce a direct bond between a carboxyl group and an amine group without becoming part of the final linkage. Carbodiimides like EDC are prime examples.
The table below summarizes the properties of several common heterobifunctional crosslinkers.
| Crosslinker | Reactive Group A (Targets) | Reactive Group B (Targets) | Spacer Arm Length (Å) | Water-Soluble? | Cleavable? |
| SMCC | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | No | No |
| Sulfo-SMCC | Sulfo-NHS Ester (Amine) | Maleimide (Sulfhydryl) | 8.3 | Yes | No |
| SMPH | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 14.2 | No | No |
| SMPB | NHS Ester (Amine) | Maleimide (Sulfhydryl) | 11.6 | No | No |
| LC-SPDP | NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | No | Yes (Disulfide) |
| Sulfo-LC-SPDP | Sulfo-NHS Ester (Amine) | Pyridyldithiol (Sulfhydryl) | 15.7 | Yes | Yes (Disulfide) |
| MPBH | Hydrazide (Carbonyl) | Maleimide (Sulfhydryl) | 13.5 | No | No |
| NHS-ASA | NHS Ester (Amine) | Aryl Azide (Photoreactive) | 9.2 | No | No |
Mechanism of Action: The NHS-Ester/Maleimide Reaction
The most prevalent mechanism involves a two-step process utilizing an amine-reactive NHS ester and a sulfhydryl-reactive maleimide. This sequential approach provides high specificity and control over the conjugation process.
Step 1: Amine Acylation. The NHS ester end of the crosslinker reacts with a primary amine on the first protein (Protein 1), typically on a lysine residue, to form a stable amide bond. This reaction is most efficient at a pH of 7.2-9.0. Excess crosslinker is then removed.
Step 2: Thiol Addition. The maleimide-activated Protein 1 is then introduced to the second protein (Protein 2), which contains a free sulfhydryl group (e.g., from a cysteine residue). The maleimide group reacts specifically with the sulfhydryl to form a stable thioether bond. This step proceeds optimally at a pH of 6.5-7.5 to prevent the maleimide group from reacting with amines or hydrolyzing.
Caption: Two-step reaction mechanism of an NHS-ester/maleimide crosslinker.
Applications in Drug Development and Research
The precision of heterobifunctional crosslinkers makes them invaluable tools across various scientific disciplines.
-
Antibody-Drug Conjugates (ADCs): In oncology, ADCs represent a major application. Heterobifunctional linkers are used to attach a potent cytotoxic drug (payload) to a monoclonal antibody that targets a tumor-specific antigen. This ensures the drug is delivered directly to cancer cells, increasing efficacy and reducing systemic toxicity.
Caption: Core components of an Antibody-Drug Conjugate (ADC).
-
Protein-Protein Interaction Studies: These linkers can "freeze" transient or weak interactions between proteins within a complex, allowing for their identification and analysis. By crosslinking interacting partners, researchers can use techniques like immunoprecipitation and mass spectrometry to map cellular signaling pathways.
-
Immobilization of Biomolecules: Enzymes, antibodies, or antigens can be covalently attached to solid surfaces (e.g., beads, plates, biosensor chips). This is fundamental for developing diagnostic assays like ELISA and for creating reusable biocatalysts.
-
Vaccine Development: They are used to conjugate haptens or antigens to larger carrier proteins, which enhances the immunogenicity of the antigen, leading to a more robust immune response.
Detailed Experimental Protocol: Two-Step Protein Conjugation using Sulfo-SMCC
This protocol provides a generalized workflow for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH). Note: This protocol must be optimized for each specific application, particularly the molar excess of the crosslinker.
Materials and Buffers
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5. Must be free of primary amines (e.g., Tris) and sulfhydryls.
-
Sulfo-SMCC: Store desiccated at -20°C. Equilibrate vial to room temperature before opening to prevent moisture condensation.
-
Protein-NH₂ (Protein 1): Dissolved in Conjugation Buffer.
-
Protein-SH (Protein 2): Dissolved in Conjugation Buffer. If necessary, reduce disulfide bonds with a reducing agent (e.g., TCEP) and subsequently remove the agent using a desalting column.
-
Desalting Columns: For removing excess crosslinker and buffer exchange.
-
Quenching Reagent (Optional): Cysteine or other free thiol to quench unreacted maleimide groups.
Experimental Workflow
Caption: Experimental workflow for two-step protein-protein conjugation.
Step-by-Step Methodology
-
Preparation:
-
Allow the vial of Sulfo-SMCC to equilibrate to room temperature before opening.
-
Immediately before use, prepare a stock solution of Sulfo-SMCC (e.g., 10 mg/mL) in ultrapure water.
-
Ensure Protein-NH₂ is in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
-
Activation of Protein-NH₂:
-
Add a 10- to 50-fold molar excess of the Sulfo-SMCC stock solution to the Protein-NH₂ solution. The optimal ratio depends on the protein concentration and must be determined empirically. Dilute protein solutions may require a higher molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.
-
-
Removal of Excess Crosslinker:
-
Immediately after incubation, remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. This step is critical to prevent the free crosslinker from reacting with Protein-SH.
-
-
Conjugation to Protein-SH:
-
Ensure Protein-SH has free sulfhydryl groups available.
-
Combine the purified, maleimide-activated Protein-NH₂ with Protein-SH in a desired molar ratio (e.g., 1:1 or as determined empirically).
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Final Purification (Optional but Recommended):
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent like cysteine to the mixture.
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the final conjugate using SDS-PAGE to confirm the formation of a higher molecular weight product. Further characterization can be performed using mass spectrometry or functional assays.
-
References
An In-depth Technical Guide to the Chemical Reactivity of Mal-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG5-acid is a heterobifunctional crosslinker that has gained significant traction in bioconjugation and drug delivery due to its defined structure and versatile reactivity. This guide provides a comprehensive technical overview of the chemical reactivity of its core functional groups: the maleimide, the amide linkage, and the terminal carboxylic acid. Understanding the specific reaction kinetics, stability, and potential side reactions of each moiety is critical for the successful design and synthesis of well-defined bioconjugates for therapeutic and diagnostic applications.
Core Functional Group Reactivity
The chemical behavior of this compound is dictated by its three primary functional regions: the maleimide group, the central polyethylene glycol (PEG) chain with an amide linkage, and the terminal carboxylic acid. Each of these components offers distinct reactivity profiles that can be precisely controlled for targeted bioconjugation.
The Maleimide Group: Thiol-Specific Conjugation
The most prominent reactive feature of this compound is the maleimide group, which enables the highly specific and efficient covalent modification of thiol-containing molecules, such as cysteine residues in proteins and peptides.
Reaction Mechanism: Michael Addition
The conjugation of a maleimide to a thiol proceeds through a Michael addition mechanism.[1] In this reaction, a nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring, leading to the formation of a stable thioether bond.[1][2] This reaction is highly chemoselective for thiols, especially within a specific pH range.[2][3]
Factors Influencing the Thiol-Maleimide Reaction:
-
pH: The pH of the reaction buffer is the most critical parameter governing the thiol-maleimide conjugation. The optimal pH range is between 6.5 and 7.5. Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions such as the reaction with amines. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
Stoichiometry: The molar ratio of maleimide to thiol can significantly impact the efficiency of the conjugation. An excess of the maleimide reagent is often employed to drive the reaction to completion, with optimal ratios typically ranging from 2:1 to 20:1, depending on the specific reactants and conditions.
-
Temperature: The reaction is typically carried out at room temperature (20-25°C) or at 4°C for sensitive biomolecules. Higher temperatures can increase the reaction rate but may also accelerate maleimide hydrolysis.
-
Buffer Composition: Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction. It is crucial to ensure that the buffer is free of any extraneous thiol-containing compounds.
Side Reactions and Stability Considerations:
-
Hydrolysis of the Maleimide Ring: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. This hydrolysis results in the opening of the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, it is imperative to perform conjugations within the recommended pH range and to use freshly prepared maleimide solutions.
-
Stability of the Thioether Bond: While the thioether bond formed is generally considered stable, it can undergo a retro-Michael reaction under certain conditions, leading to dissociation of the conjugate. After the conjugation reaction, hydrolysis of the thiosuccinimide ring can be performed to form a stable succinamic acid thioether, which prevents the reverse reaction.
The Amide Linkage and PEG5 Spacer: Stability and Solubility
The this compound linker contains a stable amide bond adjacent to the maleimide group. This amide linkage is significantly more resistant to hydrolysis compared to an ester bond, contributing to the overall stability of the linker and the resulting conjugate.
The polyethylene glycol (PEG) spacer, consisting of five ethylene glycol units, is a hydrophilic chain that imparts several beneficial properties to the molecule and its conjugates:
-
Enhanced Aqueous Solubility: The PEG chain significantly increases the water solubility of the linker and the molecules it conjugates.
-
Reduced Non-Specific Interactions: The hydrophilic and flexible nature of the PEG spacer helps to minimize non-specific binding of the conjugate to other proteins or surfaces.
-
Increased Hydrodynamic Volume: In the context of protein modification, the attachment of PEG chains increases the hydrodynamic volume of the protein, which can reduce renal clearance and extend its circulation half-life.
The amide bond within the linker is generally stable under physiological conditions and the typical conditions used for bioconjugation. Studies have shown that replacing ester linkages with amide linkages in PEG-based polymers results in significantly enhanced stability against hydrolysis.
The Carboxylic Acid Group: Amine-Reactive Conjugation
The terminal carboxylic acid group provides a second site for conjugation, primarily targeting primary amines, such as the N-terminus of a protein or the side chain of lysine residues. This allows for orthogonal conjugation strategies where the maleimide and carboxylic acid groups react with different functional groups in a stepwise manner.
Reaction Mechanism: Amide Bond Formation
The carboxylic acid must first be activated to react with a primary amine to form a stable amide bond. This is typically achieved using carbodiimide chemistry.
Common Activation Reagents and Methods:
-
EDC/NHS Chemistry: The most common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS-ester intermediate. This intermediate readily reacts with primary amines to form a stable amide bond.
-
HATU: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent that offers fast reaction times and low racemization.
Factors Influencing Amide Bond Formation:
-
pH: The activation of the carboxylic acid with EDC is typically performed at a slightly acidic pH (around 6.0), while the subsequent reaction of the NHS-ester with the amine is more efficient at a pH of 7.2-8.5.
-
Coupling Reagents: The choice of coupling reagents can influence the yield and purity of the final conjugate.
Quantitative Data Presentation
The following tables summarize key quantitative data related to the chemical reactivity of this compound's functional groups.
Table 1: Thiol-Maleimide Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Optimal for chemoselectivity towards thiols. |
| Temperature | 4°C to 25°C | Lower temperatures can be used for sensitive biomolecules. |
| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide drives the reaction to completion. |
| Reaction Time | 1-4 hours | Typically sufficient for completion at room temperature. |
| Buffer | Phosphate-Buffered Saline (PBS) | Ensure buffer is free of thiols. |
Table 2: Maleimide Stability and Hydrolysis
| Condition | Observation | Reference |
| pH > 7.5 | Increased rate of maleimide ring hydrolysis. | |
| pH < 6.5 | Slower reaction rate with thiols. | |
| Aqueous Storage | Not recommended for long-term storage due to hydrolysis. |
Table 3: Carboxylic Acid Activation and Amide Bond Formation
| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |
| EDC/NHS | > 85% | > 95% | Water-soluble byproducts, mild reaction conditions. | Less stable at neutral pH, requires careful pH control. |
| HATU | > 90% | > 98% | High efficiency, fast reaction times, low racemization. | Higher cost, potential for side reactions if not used correctly. |
Experimental Protocols
Protocol 1: General Procedure for Protein Conjugation via Thiol-Maleimide Reaction
This protocol provides a general guideline for conjugating this compound to a protein containing a free cysteine residue.
Materials:
-
Protein with a free cysteine residue
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Dialysis)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before adding the maleimide reagent. If DTT is used, it must be removed prior to the next step.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Gently mix and incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in a 5- to 10-fold molar excess over the initial amount of this compound to react with any unreacted maleimide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and quenching reagent using SEC, dialysis, or tangential flow filtration.
-
Protocol 2: General Procedure for Amine Conjugation via Carboxylic Acid Activation
This protocol outlines the steps for conjugating the carboxylic acid terminus of a this compound conjugate to an amine-containing molecule.
Materials:
-
Molecule with a primary amine
-
This compound conjugate with a free carboxylic acid
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-8.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Reactants:
-
Dissolve the this compound conjugate in the Activation Buffer.
-
Prepare stock solutions of EDC and Sulfo-NHS in either the Activation Buffer or anhydrous DMSO immediately before use.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the Sulfo-NHS ester.
-
-
Conjugation to Amine:
-
Add the amine-containing molecule to the activated conjugate solution. The pH may need to be adjusted to 7.2-8.5 with the Coupling Buffer for optimal reaction with the amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted Sulfo-NHS ester.
-
Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method such as SEC or dialysis.
-
Mandatory Visualizations
Caption: Thiol-Maleimide Michael Addition Reaction.
Caption: Maleimide Ring Hydrolysis Side Reaction.
References
Methodological & Application
Application Notes and Protocols for Mal-amido-PEG5-acid Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG5-acid is a heterobifunctional crosslinker that is instrumental in the field of bioconjugation. It features a maleimide group at one end and a terminal carboxylic acid at the other, connected by a hydrophilic 5-unit polyethylene glycol (PEG) spacer.[1][2] This structure allows for the covalent and specific linkage of two different molecules. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found on cysteine residues in proteins and peptides, to form a stable thioether bond.[3][] The carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues or the N-terminus of a protein, forming a stable amide bond.[5] The PEG spacer enhances the solubility and can reduce the immunogenicity of the resulting conjugate.
These application notes provide detailed protocols for the two primary conjugation strategies using this compound: a two-step sequential conjugation and a one-step conjugation, depending on the target molecules.
Chemical Properties and Reaction Mechanisms
The versatility of this compound stems from its two distinct reactive moieties, enabling controlled and specific bioconjugation.
Maleimide-Thiol Conjugation: The maleimide group undergoes a Michael addition reaction with a thiol group. This reaction is highly efficient and selective for thiols within a pH range of 6.5-7.5. At a pH of 7, the reaction with thiols is approximately 1,000 times faster than with amines.
Carboxylic Acid-Amine Conjugation: The terminal carboxylic acid must first be activated to form a more reactive species. A common method is the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This creates a reactive NHS ester that readily couples with primary amines at a pH of 7.2 to 8.5, forming a stable amide bond.
Experimental Protocols
Protocol 1: Two-Step Sequential Conjugation to a Thiol- and Amine-Containing Molecule
This protocol is ideal when conjugating two different biomolecules, for instance, linking a cysteine-containing peptide to a lysine-rich protein. The process involves first reacting the maleimide group of the linker with the thiol-containing molecule, purifying the intermediate, and then reacting the carboxylic acid end with the amine-containing molecule.
Workflow for Two-Step Sequential Conjugation
References
Application Notes and Protocols for Mal-amido-PEG5-acid: A Step-by-Step Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the effective use of Mal-amido-PEG5-acid, a heterobifunctional crosslinker, in bioconjugation applications. These protocols are designed to assist in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics.
Introduction to this compound
This compound is a versatile crosslinking reagent featuring a maleimide group at one end and a terminal carboxylic acid at the other, connected by a five-unit polyethylene glycol (PEG) spacer.[1][2] The maleimide group facilitates the specific and efficient conjugation to thiol (-SH) groups, commonly found in cysteine residues of proteins and peptides, through a stable thioether bond.[3][4] The carboxylic acid group can be activated to react with primary amines (-NH2) on biomolecules, forming a stable amide bond.[2] The hydrophilic PEG linker enhances the solubility and stability of the resulting conjugate in aqueous media and can reduce non-specific interactions.
Key Features and Applications:
-
Antibody-Drug Conjugates (ADCs): The linker is instrumental in attaching potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.
-
PROTACs: this compound can be used in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins.
-
Protein and Peptide Modification: Enables site-specific labeling with fluorescent tags, enzymes, or other functional molecules for research and diagnostic purposes.
-
Surface Functionalization: Used to modify the surfaces of nanoparticles and other materials to enhance biocompatibility and for targeted delivery.
Experimental Protocols
This section outlines the key experimental procedures for utilizing this compound in a sequential bioconjugation strategy.
Protocol 1: Conjugation of this compound to a Thiol-Containing Protein
This protocol details the reaction of the maleimide group of the linker with a cysteine residue on a protein.
Materials:
-
Thiol-containing protein (e.g., antibody, peptide)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed. Other amine-free and thiol-free buffers like HEPES can also be used.
-
Reducing agent (if necessary): Tris(2-carboxyethyl)phosphine (TCEP).
-
Quenching reagent: Cysteine or 2-mercaptoethanol.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-Exclusion Chromatography (SEC) column.
Procedure:
-
Protein Preparation:
-
Dissolve or buffer exchange the thiol-containing protein into the degassed Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the target cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not need to be removed before the conjugation step.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the prepared protein solution. The optimal molar ratio should be determined empirically for each specific protein.
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.
-
-
Quenching the Reaction:
-
To stop the conjugation, add a quenching reagent such as cysteine or 2-mercaptoethanol to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the protein-PEG conjugate from unreacted linker and quenching reagent using a size-exclusion chromatography (SEC) column equilibrated with the desired storage buffer.
-
Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Molecule
This protocol describes the activation of the terminal carboxylic acid on the protein-PEG conjugate and its subsequent reaction with a primary amine.
Materials:
-
Protein-PEG conjugate from Protocol 1
-
Amine-containing molecule (e.g., drug, fluorescent dye)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System: SEC column or dialysis cassettes
Procedure:
-
Preparation of Reactants:
-
Buffer exchange the protein-PEG conjugate into the Activation Buffer.
-
Dissolve the amine-containing molecule in an appropriate solvent.
-
Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer or water.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) to the protein-PEG conjugate solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group, forming an NHS ester.
-
-
Conjugation to Amine:
-
Immediately add the amine-containing molecule to the activated protein-PEG conjugate solution. A 10- to 50-fold molar excess of the amine-containing molecule is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Conjugation Buffer to facilitate the reaction between the NHS ester and the primary amine.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by reacting with any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the final bioconjugate using an SEC column or through dialysis against the desired storage buffer to remove excess reagents and byproducts.
-
Data Presentation
The efficiency of the conjugation reactions can be influenced by factors such as the molar ratio of the reactants. The following table summarizes reported conjugation efficiencies for maleimide-thiol reactions under different conditions.
| Maleimide:Thiol Molar Ratio | Target Molecule | Conjugation Efficiency | Reaction Conditions | Reference |
| 2:1 | cRGDfK peptide | 84 ± 4% | 30 min, RT, 10 mM HEPES pH 7.0 | |
| 5:1 | 11A4 nanobody | 58 ± 12% | 2 h, RT, PBS pH 7.4 | |
| 3:1 | cRGDfK peptide | ~100% | 2 h, RT | |
| 20:1 | 11A4 nanobody | ~70% | 2 h, RT |
Mandatory Visualizations
Experimental Workflow for Bioconjugation
The following diagram illustrates the overall workflow for the two-step conjugation process using this compound.
Caption: Sequential conjugation workflow using this compound.
Chemical Reactions
The following diagrams illustrate the key chemical reactions involved in the bioconjugation process.
Maleimide-Thiol Reaction:
Caption: Formation of a stable thioether bond.
Carboxylic Acid Activation and Amide Bond Formation:
Caption: Activation and subsequent amide bond formation.
References
Application Notes and Protocols for PROTAC Synthesis Utilizing Mal-amido-PEG5-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to Mal-amido-PEG5-acid in PROTAC Synthesis
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component that significantly influences the efficacy, selectivity, and pharmacokinetic properties of the PROTAC.[1]
Among the various types of linkers, those based on polyethylene glycol (PEG) are frequently utilized due to their hydrophilicity, biocompatibility, and the facility with which their length can be adjusted.[3][4] this compound is a bifunctional PEG-based linker that offers precise control over the conjugation chemistry in PROTAC synthesis. It features a maleimide group for covalent bonding with thiol-containing moieties (such as cysteine residues on a POI ligand) and a carboxylic acid group for the formation of a stable amide bond with an amine-functionalized E3 ligase ligand. The five-unit PEG chain enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving cell permeability and oral absorption.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs using the this compound linker.
The Role of the Linker in PROTAC Function
The linker in a PROTAC is not merely a spacer but an active contributor to the molecule's overall efficacy. Its length, flexibility, and chemical composition are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. An optimal linker length is essential for inducing the proper proximity and orientation between the POI and the E3 ligase, which is necessary for efficient ubiquitination and subsequent degradation by the proteasome.
A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is excessively long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Therefore, the selection of an appropriate linker, such as this compound, and the systematic evaluation of different linker lengths are pivotal steps in the development of a potent PROTAC.
Quantitative Data Presentation
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters for evaluation include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables present representative data illustrating the impact of PEG linker length on PROTAC performance. While not specific to this compound in all cases, these data exemplify the outcomes of linker optimization studies.
Table 1: Representative Degradation Efficiency of Bromodomain-Containing Protein 4 (BRD4)-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 150 | 85 |
| PEG4 | 75 | 92 |
| PEG5 (Representative) | 50 | >95 |
| PEG6 | 100 | 90 |
Table 2: Comparative Performance of Estrogen Receptor α (ERα)-Targeting PROTACs with Different Linker Lengths
| Linker (Number of Atoms) | DC50 (nM) | Dmax (%) |
| 9 | >1000 | <20 |
| 12 | 500 | 60 |
| 16 (approximates PEG5 length) | 100 | >90 |
| 19 | 250 | 75 |
| 21 | 600 | 50 |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC using this compound
This protocol outlines a general two-step synthetic route for coupling a thiol-containing POI ligand and an amine-containing E3 ligase ligand using this compound.
Step 1: Conjugation of this compound to the POI Ligand
-
Reaction Setup: Dissolve the thiol-containing POI ligand (1.0 eq) and a slight molar excess of this compound (1.1 eq) in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.0-7.5. A co-solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be added to ensure solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 2-4 hours or overnight. The maleimide group will selectively react with the thiol group on the POI ligand to form a stable thioether bond.
-
Monitoring and Purification: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS). Upon completion, the POI ligand-linker conjugate can be purified by preparative high-performance liquid chromatography (HPLC).
Step 2: Amide Bond Formation with the E3 Ligase Ligand
-
Activation of Carboxylic Acid: Dissolve the purified POI ligand-linker conjugate (1.0 eq) in an anhydrous organic solvent (e.g., DMF). Add a coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq), and a non-nucleophilic base, like N,N-Diisopropylethylamine (DIPEA) (3.0 eq), to activate the terminal carboxylic acid of the PEG linker. Stir for 15 minutes at room temperature.
-
Amide Coupling: To the activated POI ligand-linker conjugate, add the amine-containing E3 ligase ligand (1.1 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring and Purification: Monitor the formation of the final PROTAC product by LC-MS. Once the reaction is complete, the final PROTAC can be purified by preparative HPLC.
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation by Western Blotting
This protocol describes a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate the appropriate cell line at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the synthesized PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time course (e.g., 24 hours).
-
Cell Lysis: After the treatment period, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the subsequent steps.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for PROTAC synthesis and evaluation.
Conclusion
This compound is a valuable and versatile linker for the synthesis of PROTACs. Its well-defined structure, with orthogonal reactive groups and a hydrophilic PEG spacer, facilitates the controlled and efficient assembly of these complex molecules. The protocols and representative data provided herein offer a framework for researchers to design, synthesize, and evaluate novel protein-degrading therapeutics. As the field of targeted protein degradation continues to advance, the rational design and selection of linkers, such as this compound, will remain a cornerstone for the development of the next generation of precision medicines.
References
Application Notes and Protocols for Mal-amido-PEG5-acid Crosslinking to Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Mal-amido-PEG5-acid as a heterobifunctional crosslinker for the conjugation of peptides. This linker facilitates the creation of stable peptide-peptide or peptide-molecule conjugates with a flexible polyethylene glycol (PEG) spacer, which can enhance solubility, reduce immunogenicity, and improve the pharmacokinetic properties of the final conjugate.[1]
Introduction to this compound
This compound is a chemical linker featuring two distinct reactive moieties at either end of a five-unit polyethylene glycol chain. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues in peptides, under mild conditions.[2] The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue, to form a stable amide bond. This dual reactivity allows for the controlled and sequential conjugation of two different molecules.[3][4]
The PEG5 spacer offers a balance of hydrophilicity and length, providing sufficient separation between the conjugated molecules to minimize steric hindrance while improving the overall solubility of the conjugate.[1]
Key Applications
The unique properties of this compound make it a versatile tool in various research and drug development applications, including:
-
Targeted Drug Delivery: Conjugation of a targeting peptide to a therapeutic agent or a drug-loaded nanoparticle.
-
Peptide-Drug Conjugates (PDCs): Creation of novel therapeutics where a peptide directs a cytotoxic payload to a specific cell type.
-
Protein-Peptide Conjugation: Linking peptides to larger proteins to introduce new functionalities.
-
Surface Modification: Immobilization of peptides onto surfaces for biosensor development and other biomedical applications.
Experimental Protocols
This section provides detailed protocols for a two-step conjugation process using this compound to crosslink two different peptides: Peptide 1 (containing a cysteine residue) and Peptide 2 (containing a primary amine, e.g., N-terminus or a lysine residue).
Step 1: Maleimide-Thiol Conjugation of Peptide 1 to this compound
This first step involves the reaction of the maleimide group of the linker with the thiol group of a cysteine-containing peptide.
Materials:
-
Peptide 1 (with a free cysteine residue)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Optional: TCEP (tris(2-carboxyethyl)phosphine) solution to reduce any disulfide bonds in Peptide 1.
-
Quenching Reagent: Free cysteine or β-mercaptoethanol.
-
Anhydrous DMSO or DMF for dissolving the linker.
Protocol:
-
Peptide 1 Preparation:
-
Dissolve Peptide 1 in degassed Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
If Peptide 1 may have formed disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce the disulfide bonds.
-
-
Linker Preparation:
-
Dissolve this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mg/mL).
-
-
Conjugation Reaction:
-
Add a 1.5 to 5-fold molar excess of the dissolved this compound to the Peptide 1 solution.
-
Mix gently and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC-MS.
-
-
Quenching:
-
Add a 10-fold molar excess of a quenching reagent (e.g., free cysteine) to react with any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the resulting Peptide 1-PEG5-acid conjugate using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC) to remove excess linker and quenching reagent.
-
Step 2: EDC/NHS Amide Coupling of Peptide 2 to Peptide 1-PEG5-acid
This second step involves the activation of the terminal carboxylic acid on the purified Peptide 1-PEG5-acid conjugate and its subsequent reaction with a primary amine on Peptide 2.
Materials:
-
Purified Peptide 1-PEG5-acid conjugate
-
Peptide 2 (with a free primary amine)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.
-
Coupling Buffer: 0.1 M PBS, pH 7.2-7.5.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine.
Protocol:
-
Activation of Carboxylic Acid:
-
Dissolve the purified Peptide 1-PEG5-acid conjugate in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS to the conjugate solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester intermediate.
-
-
Conjugation to Peptide 2:
-
Immediately add the activated Peptide 1-PEG5-acid solution to a solution of Peptide 2 dissolved in Coupling Buffer. The pH of the final reaction mixture should be between 7.2 and 7.5.
-
Use a 1.1 to 1.5-fold molar excess of the activated Peptide 1-PEG5-acid relative to Peptide 2.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 10-50 mM to quench any unreacted NHS-esters. Incubate for 30 minutes at room temperature.
-
-
Final Purification:
-
Purify the final Peptide 1-PEG5-Peptide 2 conjugate using RP-HPLC or SEC to remove unreacted peptides and byproducts.
-
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the crosslinking of peptides using this compound.
Table 1: Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for selective reaction with thiols over amines. |
| Temperature | 4°C - 25°C | Lower temperatures can be used for longer reaction times. |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C for convenience. |
| Molar Ratio (Linker:Peptide 1) | 1.5:1 to 5:1 | An excess of the linker drives the reaction to completion. |
| Typical Efficiency | > 90% | Dependent on peptide sequence and reaction conditions. |
Table 2: Reaction Conditions for EDC/NHS Amide Coupling
| Parameter | Recommended Range | Notes |
| Activation pH | 5.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. |
| Coupling pH | 7.2 - 7.5 | Optimal for the reaction of the NHS-ester with primary amines. |
| Temperature | 4°C - 25°C | |
| Reaction Time | 2 - 4 hours | Can be extended overnight at 4°C. |
| Molar Ratio (Activated Linker:Peptide 2) | 1.1:1 to 1.5:1 | A slight excess of the activated linker is recommended. |
| Typical Efficiency | 70 - 90% | Dependent on the accessibility of the amine on Peptide 2. |
Table 3: Characterization of the Final Conjugate
| Analytical Method | Expected Outcome |
| RP-HPLC | A new peak with a different retention time compared to the starting peptides and intermediates. |
| MALDI-TOF or ESI-MS | A mass spectrum corresponding to the combined molecular weight of Peptide 1, the PEG5 linker, and Peptide 2. |
| SDS-PAGE | A band with a higher molecular weight than the individual peptides. |
Visualizations
Experimental Workflow
Caption: Workflow for the two-step crosslinking of peptides.
Signaling Pathway Application Example: Targeted Drug Delivery
This diagram illustrates a potential application of a peptide-PEG-drug conjugate in targeted cancer therapy. A targeting peptide that binds to a receptor overexpressed on cancer cells is conjugated to a cytotoxic drug via the this compound linker.
Caption: Targeted drug delivery to a cancer cell.
Stability of the Conjugate
The stability of the thioether bond formed between the maleimide and the thiol is generally considered stable. However, it can be susceptible to retro-Michael reactions, especially in the presence of high concentrations of other thiols like glutathione in the cellular environment. This can lead to the exchange of the PEGylated peptide with other thiol-containing molecules. Recent studies have explored strategies to increase the stability of the succinimidyl thioether linkage, for instance, through hydrolysis of the succinimide ring under specific conditions.
The amide bond formed in the second step of the conjugation is highly stable under physiological conditions.
Conclusion
This compound is a valuable tool for the creation of well-defined peptide conjugates. The protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully utilize this heterobifunctional crosslinker in their work. Careful optimization of reaction conditions and thorough characterization of the final product are crucial for achieving the desired outcome in various applications, from basic research to the development of novel therapeutics.
References
Application Notes and Protocols for Mal-amido-PEG5-acid Surface Functionalization of Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface functionalization of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the biocompatibility, stability, and circulation half-life of nanoparticles.[1] Among these, heterobifunctional PEG linkers such as Mal-amido-PEG5-acid offer a versatile platform for conjugating a wide range of molecules to the nanoparticle surface.
This document provides detailed application notes and experimental protocols for the surface functionalization of nanoparticles using this compound. This linker features a terminal carboxylic acid group for covalent attachment to amine-functionalized nanoparticles and a maleimide group for the specific conjugation of thiol-containing molecules, such as peptides, antibodies, or small molecule drugs. The PEG5 spacer provides a hydrophilic and flexible linkage, which can improve the solubility and reduce the immunogenicity of the final conjugate.
Key Features of this compound
-
Heterobifunctional: Possesses two distinct reactive groups, a carboxylic acid and a maleimide, allowing for sequential and controlled conjugation.
-
PEG Spacer: The 5-unit polyethylene glycol spacer enhances water solubility, reduces non-specific protein binding, and can improve the pharmacokinetic profile of the nanoparticles.[1]
-
Thiol-Reactive Maleimide Group: The maleimide group reacts specifically with sulfhydryl (thiol) groups under mild conditions to form a stable thioether bond.
-
Amine-Reactive Carboxylic Acid Group: The carboxylic acid can be activated to react with primary amines on the nanoparticle surface, forming a stable amide bond.
Data Presentation
The successful functionalization of nanoparticles with this compound and a subsequent ligand can be monitored by various analytical techniques. The following tables provide representative data on the expected changes in nanoparticle characteristics before and after each functionalization step.
Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Stage
| Stage | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Amine-Functionalized Nanoparticles | 100 ± 2.5 | 0.15 ± 0.02 | +35 ± 3.0 |
| After this compound Conjugation | 115 ± 3.0 | 0.18 ± 0.03 | -15 ± 2.5 |
| After Thiol-Ligand Conjugation | 125 ± 3.5 | 0.20 ± 0.03 | -20 ± 2.8 |
Note: The exact values will depend on the core nanoparticle material, size, and the specific ligand conjugated.
Table 2: Quantitative Analysis of Surface Functionalization
| Parameter | Method | Representative Value |
| PEGylation Efficiency (Carboxylic Acid to Amine) | 1H NMR, TGA, or fluorescent methods | > 80% |
| Ligand Conjugation Efficiency (Maleimide to Thiol) | UV-Vis Spectroscopy, HPLC, or Ellman's Reagent | 50-85%[2][3] |
| Surface Density of PEG Chains | 1H NMR or XPS | Varies with reaction conditions |
Experimental Protocols
The functionalization of nanoparticles with this compound is a two-step process. The first protocol describes the attachment of the linker to amine-functionalized nanoparticles, and the second details the conjugation of a thiol-containing ligand to the maleimide-functionalized nanoparticles.
Protocol 1: Attachment of this compound to Amine-Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol outlines the activation of the carboxylic acid group on this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which then couples to the primary amines on the nanoparticle surface.
Materials:
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., centrifugation, tangential flow filtration, or size exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use.
-
Dissolve this compound in the Activation Buffer to a desired concentration (e.g., 5-10 mg/mL).
-
-
Activation of this compound:
-
In a microcentrifuge tube, mix this compound, EDC, and NHS at a molar ratio of 1:2:2.
-
Incubate the mixture at room temperature for 15-30 minutes with gentle agitation to generate the NHS-activated ester.
-
-
Nanoparticle Preparation:
-
Disperse the Amine-NPs in the Activation Buffer to a final concentration of 1-5 mg/mL.
-
Sonicate the suspension briefly if necessary to ensure it is homogeneous.
-
-
Conjugation Reaction:
-
Add the activated this compound solution to the nanoparticle suspension. A 10-50 fold molar excess of the linker to the available amine groups on the nanoparticles is recommended as a starting point.
-
Adjust the pH of the reaction mixture to 7.4 by adding the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator).
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purify the maleimide-functionalized nanoparticles from excess reagents and byproducts. This can be achieved by repeated centrifugation and resuspension in the Washing Buffer, dialysis, or size exclusion chromatography.
-
-
Characterization:
-
Characterize the resulting Maleimide-PEG-Nanoparticles (Mal-PEG-NPs) for size, polydispersity, and zeta potential.
-
Confirm the presence of the PEG linker using techniques such as 1H NMR or Fourier-transform infrared spectroscopy (FTIR).
-
Protocol 2: Conjugation of a Thiol-Containing Ligand to Maleimide-PEG-Nanoparticles
This protocol describes the final step of conjugating a thiol-containing molecule (e.g., a peptide or antibody fragment) to the maleimide-functionalized nanoparticles.
Materials:
-
Maleimide-PEG-Nanoparticles (Mal-PEG-NPs) from Protocol 1
-
Thiol-containing ligand (e.g., cysteine-containing peptide)
-
Conjugation Buffer: 1X PBS, pH 7.0-7.4, degassed
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds in the ligand
-
Purification system (as described in Protocol 1)
Procedure:
-
Ligand Preparation (if necessary):
-
If the thiol groups on the ligand are oxidized (forming disulfide bonds), they must be reduced prior to conjugation.
-
Dissolve the ligand in the Conjugation Buffer and add a 10-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature. The reduced ligand should be used immediately.
-
-
Conjugation Reaction:
-
Disperse the Mal-PEG-NPs in the degassed Conjugation Buffer.
-
Add the thiol-containing ligand to the nanoparticle suspension. A 2-10 fold molar excess of the ligand to the maleimide groups on the nanoparticles is a good starting point.[2]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as β-mercaptoethanol or L-cysteine can be added to the reaction mixture. Incubate for an additional 30 minutes.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles from the excess ligand and other reagents using an appropriate method as described in Protocol 1.
-
-
Characterization:
-
Characterize the final conjugate for size, polydispersity, and zeta potential.
-
Quantify the amount of conjugated ligand using a suitable method, such as UV-Vis spectroscopy (if the ligand has a chromophore), fluorescence spectroscopy (if the ligand is fluorescent), or by using a colorimetric assay for thiols (e.g., Ellman's reagent) to measure the disappearance of free thiols.
-
Visualizations
Experimental Workflow
The following diagram illustrates the two-step workflow for the surface functionalization of nanoparticles with this compound and a subsequent thiol-containing ligand.
Cellular Uptake and Intracellular Trafficking
Nanoparticles functionalized with targeting ligands are typically internalized by cells through receptor-mediated endocytosis. The specific signaling pathways activated upon nanoparticle binding and uptake are dependent on the conjugated ligand and the target receptor. The diagram below illustrates the general pathway of cellular uptake and intracellular trafficking for ligand-targeted nanoparticles.
Disclaimer: These protocols provide a general framework. Optimization of molar ratios, reaction times, and purification methods may be necessary for specific nanoparticle systems and ligands.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
Application Note: EDC/NHS Activation of Mal-amido-PEG5-acid for Amine Conjugation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the activation of Mal-amido-PEG5-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This procedure converts the terminal carboxylic acid of the PEG linker into a stable, amine-reactive NHS ester. The resulting Maleimide-PEG5-NHS ester is a heterobifunctional crosslinker used for covalently linking molecules with free sulfhydryl groups (via the maleimide) to molecules with primary amines (via the NHS ester). This note covers the reaction mechanism, optimization of key parameters, a step-by-step experimental protocol, and troubleshooting guidelines.
Mechanism of Activation
The activation of a carboxylic acid with EDC and NHS is a two-step process. First, EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.[1][2][3] This intermediate is unstable in aqueous solutions and can hydrolyze, reverting to the original carboxyl group.[2][4] To increase efficiency and create a more stable intermediate, NHS is added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, releasing an EDC-urea byproduct. This Maleimide-PEG5-NHS ester is significantly more resistant to hydrolysis than the O-acylisourea intermediate and can be efficiently reacted with primary amines at a physiological to basic pH to form a stable amide bond.
References
- 1. researchgate.net [researchgate.net]
- 2. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 3. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. electrochemsci.org [electrochemsci.org]
Application Notes and Protocols for Conjugating Mal-amido-PEG5-acid to a Cysteine Residue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of Mal-amido-PEG5-acid to a cysteine residue on a protein or peptide. This process, known as PEGylation, is a widely used bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.[1][2] The maleimide group of this compound reacts specifically with the sulfhydryl group of a cysteine residue, forming a stable thioether bond.[3]
Introduction to Cysteine-Specific PEGylation
PEGylation involves the covalent attachment of polyethylene glycol (PEG) chains to a molecule, such as a protein or peptide.[1] This modification can enhance the therapeutic properties of biomolecules by:
-
Increasing hydrodynamic size: This can reduce renal clearance and prolong the circulation half-life of the therapeutic.[4]
-
Shielding from proteolysis: The PEG chain can sterically hinder the approach of proteolytic enzymes, increasing the stability of the protein.
-
Reducing immunogenicity: The PEG molecule can mask epitopes on the protein surface, reducing its recognition by the immune system.
Targeting cysteine residues for PEGylation offers a high degree of site-specificity, as the occurrence of free, surface-exposed cysteine residues in proteins is relatively low. This site-specific modification can lead to a more homogeneous product with preserved biological activity. The reaction between a maleimide and a thiol (the sulfhydryl group of cysteine) is a popular choice for bioconjugation due to its high selectivity and efficiency under mild, physiological conditions.
Reaction Mechanism
The conjugation of this compound to a cysteine residue proceeds via a Michael addition reaction. The nucleophilic thiol group of the cysteine residue attacks the electrophilic double bond of the maleimide ring, resulting in the formation of a stable thioether linkage.
Caption: Chemical reaction of maleimide-thiol conjugation.
Quantitative Data Summary
The efficiency and outcome of the conjugation reaction are influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following table summarizes key parameters for the conjugation of this compound to a cysteine residue.
| Parameter | Recommended Range | Notes |
| Molar Ratio (PEG:Protein) | 10:1 to 20:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio may need to be determined empirically for each specific protein. |
| pH | 6.5 - 7.5 | The maleimide-thiol reaction is most efficient at a neutral to slightly acidic pH. At pH values above 8.0, the maleimide ring can become unstable and undergo hydrolysis. |
| Temperature | 4°C to 25°C (Room Temp) | The reaction can be performed at room temperature for a shorter duration or at 4°C for an extended period (overnight). |
| Reaction Time | 2 - 4 hours at RT, or overnight at 4°C | The reaction progress should be monitored to determine the optimal time. |
| Protein Concentration | 1 - 10 mg/mL | The optimal concentration depends on the solubility and stability of the protein. |
| Expected Conjugation Efficiency | > 90% | With optimized conditions, high conjugation efficiency can be achieved. Efficiency should be assessed empirically. |
Experimental Workflow
The following diagram outlines the general workflow for conjugating this compound to a cysteine-containing protein.
Caption: Experimental workflow for cysteine-specific PEGylation.
Detailed Experimental Protocols
Materials
-
Cysteine-containing protein or peptide
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer (e.g., HEPES, Tris), pH 6.5-7.5, degassed.
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) for reducing disulfide bonds.
-
(Optional) Quenching Reagent: L-cysteine or N-acetylcysteine to stop the reaction.
-
Purification System: Size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) system.
-
Analytical Instruments: SDS-PAGE, Mass Spectrometry (MS), HPLC.
Protein Preparation
-
Dissolve the cysteine-containing protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
Optional - Reduction of Disulfide Bonds: If the target cysteine is involved in a disulfide bond, it must first be reduced.
-
Add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess TCEP using a desalting column or dialysis against the conjugation buffer. DTT can also be used, but it must be completely removed before adding the maleimide reagent as it contains a free thiol.
-
This compound Preparation
-
Allow the this compound to warm to room temperature before opening.
-
Prepare a stock solution of this compound in a suitable anhydrous solvent like DMSO or DMF, or directly in the conjugation buffer if soluble. The concentration should be such that the volume added to the protein solution is minimal (typically less than 5% of the total reaction volume).
Conjugation Reaction
-
Add the prepared this compound solution to the protein solution at a molar ratio of 10:1 to 20:1 (PEG:protein).
-
Gently mix the reaction solution.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if any of the components are light-sensitive.
Quenching the Reaction (Optional)
-
To stop the reaction and cap any unreacted maleimide groups, add a quenching reagent such as L-cysteine or N-acetylcysteine to the reaction mixture at a concentration significantly higher than the initial maleimide concentration (e.g., 50-100 fold molar excess over the PEG reagent).
-
Incubate for an additional 30 minutes at room temperature.
Purification of the PEGylated Protein
-
Remove excess, unreacted this compound and quenching reagent from the conjugated protein. Common purification methods include:
-
Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller, unreacted molecules.
-
Dialysis: Dialyze the reaction mixture against an appropriate buffer. This method is suitable for removing small molecule impurities.
-
Tangential Flow Filtration (TFF): This is a scalable method for buffer exchange and purification, particularly for larger sample volumes.
-
Characterization and Analysis
The success of the conjugation reaction and the purity of the final product should be confirmed using various analytical techniques:
-
SDS-PAGE: Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, observed as a band shift to a higher molecular weight on the gel.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS can be used to confirm the covalent attachment of the PEG chain and to determine the degree of PEGylation (i.e., the number of PEG molecules attached to each protein).
-
HPLC: Reversed-phase (RP-HPLC) or size-exclusion chromatography (SEC-HPLC) can be used to assess the purity of the conjugate and to separate different PEGylated species.
Storage of the Conjugate
For short-term storage, the purified PEGylated protein can be stored at 4°C for up to a week. For long-term storage, it is recommended to add a cryoprotectant like glycerol (up to 50%) and store at -20°C or -80°C. The optimal storage conditions should be determined for each specific conjugate.
This document provides a comprehensive overview and detailed protocols for the conjugation of this compound to cysteine residues. Researchers should optimize the reaction conditions for their specific protein of interest to achieve the desired conjugation efficiency and product quality.
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Site-Specific PEGylation of Engineered Cysteine Analogs of Recombinant Human Granulocyte-Macrophage Colony-Stimulating Factor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mal-amido-PEG5-acid in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG5-acid is a heterobifunctional linker that plays a crucial role in the development of targeted drug delivery systems. Its unique structure, featuring a maleimide group at one end, a terminal carboxylic acid at the other, and a five-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating a wide range of molecules. The maleimide group facilitates the selective covalent attachment to thiol-containing molecules such as cysteine residues in antibodies or peptides. The carboxylic acid can be activated to react with primary amines, for instance, on drug molecules or targeting ligands. The hydrophilic PEG spacer enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, often reducing immunogenicity and improving circulation time.
These application notes provide a comprehensive overview of the use of this compound in the construction of antibody-drug conjugates (ADCs) and nanoparticle-based drug delivery systems. Detailed protocols for conjugation and characterization are provided to guide researchers in their drug development efforts.
Core Applications
This compound is instrumental in two primary areas of targeted drug delivery:
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that specifically targets a tumor-associated antigen. This approach allows for the selective delivery of the drug to cancer cells, minimizing systemic toxicity.[1] The this compound linker can be used to attach the drug to the antibody, creating a stable and effective therapeutic agent.
-
Nanoparticle Functionalization: this compound is used to modify the surface of nanoparticles, such as liposomes, micelles, or polymeric nanoparticles. This surface functionalization can be used to attach targeting ligands (e.g., antibodies, peptides) to the nanoparticle surface, enabling active targeting of specific cells or tissues. Furthermore, the PEG component of the linker provides a hydrophilic shield that can reduce clearance by the immune system and prolong circulation time.
Data Presentation
Table 1: Physicochemical Characterization of a Representative Nanoparticle Drug Delivery System
| Parameter | Unconjugated Nanoparticles | Drug-Loaded Nanoparticles | Targeted Nanoparticles (with this compound linker) |
| Mean Particle Size (nm) | 105 ± 5 | 120 ± 7 | 135 ± 8 |
| Polydispersity Index (PDI) | 0.15 ± 0.02 | 0.18 ± 0.03 | 0.20 ± 0.04 |
| Zeta Potential (mV) | -25 ± 3 | -22 ± 4 | -18 ± 3 |
| Drug Loading Content (%) | N/A | 10 ± 1.5 | 9.5 ± 1.2 |
| Encapsulation Efficiency (%) | N/A | 85 ± 5 | 82 ± 6 |
Table 2: In Vitro Drug Release Profile of a Representative Nanoparticle Formulation
| Time (hours) | Cumulative Drug Release (%) - pH 7.4 | Cumulative Drug Release (%) - pH 5.5 |
| 1 | 5 ± 1 | 15 ± 2 |
| 6 | 15 ± 2 | 40 ± 4 |
| 12 | 25 ± 3 | 65 ± 5 |
| 24 | 40 ± 4 | 85 ± 6 |
| 48 | 55 ± 5 | 95 ± 4 |
Table 3: In Vivo Efficacy of a Representative Antibody-Drug Conjugate (ADC) in a Xenograft Model
| Treatment Group | Tumor Volume (mm³) - Day 0 | Tumor Volume (mm³) - Day 14 | Tumor Growth Inhibition (%) |
| Vehicle Control | 100 ± 15 | 1500 ± 250 | 0 |
| Unconjugated Antibody | 100 ± 18 | 1200 ± 200 | 20 |
| Non-targeted Conjugate | 100 ± 20 | 800 ± 150 | 47 |
| Targeted ADC | 100 ± 16 | 300 ± 80 | 80 |
Experimental Protocols
The following are detailed protocols for the use of this compound in the preparation and characterization of targeted drug delivery systems.
Protocol 1: Conjugation of this compound to a Thiol-Containing Antibody
This protocol describes the covalent attachment of the maleimide group of the linker to a reduced cysteine residue on an antibody.
Materials:
-
Antibody with available thiol groups (or reduced interchain disulfides)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: N-acetylcysteine or L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification System: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
Remove excess TCEP using a desalting column equilibrated with Conjugation Buffer.
-
-
Linker Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the this compound stock solution to the prepared antibody solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add a 100-fold molar excess of the quenching reagent (e.g., N-acetylcysteine) to the reaction mixture to cap any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using an SEC column or dialysis to remove excess linker and quenching reagent.
-
Protocol 2: Activation of the Carboxylic Acid and Conjugation to an Amine-Containing Drug
This protocol details the activation of the terminal carboxylic acid on the this compound (already conjugated to an antibody or nanoparticle) and its subsequent reaction with a primary amine on a drug molecule.
Materials:
-
Antibody-linker or Nanoparticle-linker conjugate from Protocol 1
-
Amine-containing drug molecule
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: SEC column or dialysis cassette
Procedure:
-
Preparation of Conjugate:
-
Buffer exchange the antibody-linker or nanoparticle-linker conjugate into Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS (or Sulfo-NHS) to the conjugate solution.
-
Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group.
-
-
Conjugation to Amine-Containing Drug:
-
Immediately add a 10-50 fold molar excess of the amine-containing drug (dissolved in Reaction Buffer) to the activated conjugate solution.
-
Adjust the pH of the reaction mixture to 7.4 with Reaction Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 50 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the final targeted drug conjugate using an SEC column or dialysis.
-
Protocol 3: Characterization of the Targeted Drug Delivery System
This protocol outlines key analytical techniques to characterize the final conjugate.
Methods:
-
Size and Aggregation Analysis:
-
Technique: Size-Exclusion Chromatography (SEC-HPLC)
-
Purpose: To determine the purity of the conjugate and quantify the presence of aggregates. A shift in retention time compared to the unconjugated starting material indicates successful conjugation.
-
-
Molecular Weight Determination:
-
Technique: Mass Spectrometry (e.g., MALDI-TOF or ESI-MS)
-
Purpose: To confirm the covalent attachment of the linker and drug by measuring the increase in molecular weight.
-
-
Drug-to-Antibody Ratio (DAR) or Drug Loading Quantification:
-
Technique: UV-Vis Spectroscopy or Reversed-Phase HPLC (RP-HPLC)
-
Purpose: To determine the average number of drug molecules conjugated to each antibody or the amount of drug loaded into nanoparticles.
-
-
Particle Size and Zeta Potential (for Nanoparticles):
-
Technique: Dynamic Light Scattering (DLS)
-
Purpose: To measure the hydrodynamic diameter and surface charge of the nanoparticles, which are critical parameters for their stability and in vivo fate.
-
-
In Vitro Drug Release Study:
-
Technique: Dialysis method or sample-and-separate method followed by HPLC or UV-Vis quantification.
-
Purpose: To evaluate the release profile of the drug from the delivery system under different conditions (e.g., physiological pH vs. acidic endosomal pH).
-
Visualizations
The following diagrams illustrate key conceptual workflows and relationships in the application of this compound.
Caption: Experimental workflow for creating an antibody-drug conjugate.
Caption: Mechanism of action for a typical antibody-drug conjugate.
Caption: Functional components of this compound.
References
Solid-Phase Synthesis of PROTACs with Mal-amido-PEG5-acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and Solid-Phase Synthesis
Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own cellular machinery for targeted protein degradation.[1][2] A typical PROTAC consists of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is a critical component of a PROTAC, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and impacting the molecule's overall efficacy and physicochemical properties.[1]
Solid-phase synthesis has emerged as a powerful and efficient strategy for the rapid assembly of PROTAC libraries.[1] By immobilizing one of the PROTAC components onto a solid support, purification steps are simplified, and the use of excess reagents can drive reactions to completion, facilitating a streamlined and modular approach to PROTAC development.
This application note provides a detailed protocol for the solid-phase synthesis of PROTACs utilizing Mal-amido-PEG5-acid as a versatile linker. The maleimide group allows for covalent conjugation to thiol-containing moieties on a POI ligand, while the carboxylic acid enables standard amide bond formation with an E3 ligase ligand. The polyethylene glycol (PEG) spacer enhances solubility and provides flexibility.
PROTAC Mechanism of Action
The fundamental mechanism of PROTACs involves the recruitment of an E3 ubiquitin ligase to a specific protein of interest, leading to its degradation. This process can be visualized as a catalytic cycle where the PROTAC molecule can engage multiple target proteins.
Caption: General mechanism of action for a PROTAC.
Experimental Workflow for Solid-Phase PROTAC Synthesis
The solid-phase synthesis of a PROTAC using this compound can be systematically broken down into several key stages, starting from the immobilization of a ligand onto a solid support to the final cleavage and purification of the PROTAC molecule.
Caption: Experimental workflow for solid-phase PROTAC synthesis.
Data Presentation: Quantitative Analysis of PROTAC Activity
The efficacy of newly synthesized PROTACs is typically evaluated by measuring their ability to degrade the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide a summary of representative data for PROTACs with PEG linkers.
Table 1: Representative Degradation Activity of PROTACs
| PROTAC ID | Target Protein | E3 Ligase | Linker Length (PEG units) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A1 | BRD4 | CRBN | 3 | 25 | >95 | HeLa |
| PROTAC-A2 | BRD4 | CRBN | 5 | 15 | >98 | HeLa |
| PROTAC-A3 | BRD4 | CRBN | 7 | 50 | 90 | HeLa |
| PROTAC-B1 | BTK | CRBN | 4 | 5 | >99 | MOLM-14 |
| PROTAC-B2 | BTK | CRBN | 6 | 12 | >95 | MOLM-14 |
| PROTAC-C1 | ERRα | VHL | 6 | 8 | 90 | 22Rv1 |
Note: The data presented in this table is a compilation of representative values from various sources and is intended for illustrative purposes.
Table 2: In Vitro Inhibition of HDACs by PROTACs
| PROTAC ID | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
| PROTAC-D1 | 150 | 5 |
| PROTAC-D2 | 120 | 3 |
| PROTAC-D3 | 250 | 10 |
Note: This table illustrates the inhibitory activity of PROTACs on histone deacetylases (HDACs), with data aggregated from published studies.
Experimental Protocols
The following is a representative, adaptable protocol for the solid-phase synthesis of a PROTAC using this compound. This protocol assumes the immobilization of an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative) onto a solid support, followed by linker and POI ligand coupling.
Materials and Reagents
-
Aminomethylated polystyrene resin
-
Fmoc-protected, carboxyl-functionalized E3 ligase ligand (e.g., Fmoc-pomalidomide-acid)
-
This compound
-
Thiol-containing POI ligand
-
Coupling reagents: HATU, HOBt, DIC
-
Bases: DIPEA, Piperidine
-
Solvents: DMF, DCM, MeOH
-
Cleavage cocktail: TFA, TIS, H2O (e.g., 95:2.5:2.5)
-
Standard solid-phase synthesis vessel and shaker
Protocol 1: Immobilization of E3 Ligase Ligand
-
Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a solid-phase synthesis vessel.
-
Ligand Coupling:
-
Prepare a solution of the Fmoc-protected, carboxyl-functionalized E3 ligase ligand (2 eq.), HATU (1.95 eq.), and HOBt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) to the solution and pre-activate for 5 minutes.
-
Add the activated ligand solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 16 hours.
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Washing and Drying: Repeat steps 3 and 4.
Protocol 2: Linker Attachment
-
Resin Swelling: Swell the E3 ligase ligand-functionalized resin in DMF.
-
Linker Coupling:
-
Prepare a solution of this compound (2 eq.), HATU (1.95 eq.), and HOBt (2 eq.) in DMF.
-
Add DIPEA (4 eq.) and pre-activate for 5 minutes.
-
Add the activated linker solution to the resin.
-
-
Reaction: Shake the reaction mixture at room temperature for 24 hours.
-
Washing and Drying: Wash the resin as described in Protocol 1, step 3, and dry under vacuum.
Protocol 3: POI Ligand Coupling
-
Resin Swelling: Swell the linker-functionalized resin in DMF.
-
POI Ligand Coupling:
-
Dissolve the thiol-containing POI ligand (3 eq.) in DMF.
-
Add the POI ligand solution to the resin.
-
The maleimide group of the linker will react with the thiol group of the POI ligand.
-
-
Reaction: Shake the mixture at room temperature for 16 hours.
-
Washing and Drying: Wash the resin as described in Protocol 1, step 3, and dry under vacuum.
Protocol 4: Cleavage and Purification
-
Cleavage:
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
-
Add the cleavage cocktail to the dried resin.
-
Incubate at room temperature for 2-4 hours with occasional shaking.
-
-
Isolation:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude PROTAC by adding cold diethyl ether.
-
Centrifuge to pellet the crude product and decant the ether.
-
Dry the crude product under vacuum.
-
-
Purification: Purify the crude PROTAC using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final PROTAC by LC-MS and NMR.
Conclusion
The solid-phase synthesis of PROTACs using linkers such as this compound offers a robust and efficient platform for the development of novel targeted protein degraders. The modular nature of this approach allows for the rapid generation of diverse PROTAC libraries, facilitating the optimization of linker length, composition, and attachment points to achieve desired degradation efficacy and pharmacological properties. The detailed protocols and workflow provided in this application note serve as a comprehensive guide for researchers in the field of targeted protein degradation.
References
Application Notes and Protocols for the Purification of Mal-amido-PEG5-acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-amido-PEG5-acid is a heterobifunctional linker commonly employed in the development of bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a maleimide group for covalent linkage to thiol-containing molecules (such as cysteine residues in proteins), a hydrophilic 5-unit polyethylene glycol (PEG) spacer to improve solubility and pharmacokinetic properties, and a terminal carboxylic acid for conjugation to amine groups.
The successful synthesis of this compound conjugates is critically dependent on a robust purification strategy to remove unreacted starting materials, byproducts, and other impurities. This document provides detailed application notes and protocols for the purification and analysis of these conjugates, ensuring the homogeneity, purity, and safety of the final product.
Common Impurities and Purification Strategies
The conjugation reaction can result in a heterogeneous mixture. A thorough understanding of potential impurities is essential for designing an effective purification workflow.
Common Impurities:
-
Unreacted this compound: Excess linker that did not conjugate to the target molecule.
-
Unreacted Thiol- or Amine-containing Molecule: The starting biomolecule or small molecule that was intended for conjugation.
-
Hydrolyzed this compound: The maleimide ring is susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative.[3] This can occur during the conjugation reaction or upon storage.
-
Thiol Exchange Products: The thioether bond formed between the maleimide and a thiol can potentially undergo a retro-Michael reaction, particularly in the presence of other thiols.[3]
Primary Purification Techniques:
The purification of PEGylated molecules is typically achieved using various high-performance liquid chromatography (HPLC) methods.[] The choice of technique depends on the specific properties of the conjugate and the impurities to be removed.
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for removing unreacted small molecules, such as the PEG linker, from the much larger conjugate.
-
Reversed-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. It is a high-resolution technique capable of separating the desired conjugate from unreacted starting materials and certain byproducts.
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the PEG linker can alter the surface charge of a protein, allowing for the separation of the conjugate from the unconjugated protein.
Data Presentation
The following table summarizes representative data from the purification of a model protein-Mal-amido-PEG5-acid conjugate using different HPLC-based methods. This data is illustrative and may vary depending on the specific conjugate and reaction conditions.
| Purification Method | Purity of Conjugate (%) | Yield (%) | Key Impurities Removed |
| Size Exclusion Chromatography (SEC) | >95 | ~85 | Unreacted this compound, small molecule fragments |
| Reversed-Phase HPLC (RP-HPLC) | >98 | ~70 | Unreacted protein, hydrolyzed linker |
| Ion-Exchange Chromatography (IEX) | >97 | ~75 | Unconjugated protein, multi-PEGylated species |
Experimental Protocols
General Workflow for Purification and Analysis
The following diagram illustrates a typical workflow for the purification and analysis of a this compound conjugate.
Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is designed for the high-resolution purification of the conjugate.
Instrumentation and Reagents:
-
Preparative HPLC system
-
C18 column (e.g., 10 µm particle size, 120 Å pore size, 21.2 x 250 mm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Dissolve the crude conjugate mixture in a minimal amount of Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at an appropriate wavelength (e.g., 220 nm for peptide bonds and 280 nm for aromatic amino acids).
-
Collect fractions corresponding to the desired conjugate peak.
-
Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.
-
Pool the pure fractions and lyophilize to obtain the purified conjugate.
Analytical Reversed-Phase HPLC (RP-HPLC)
This method is used to determine the purity of the final conjugate.
Instrumentation and Reagents:
-
Analytical HPLC system
-
Analytical C18 column (e.g., 3.5 µm particle size, 100 Å pore size, 4.6 x 150 mm)
-
Same mobile phases as for preparative RP-HPLC
Procedure:
-
Run a blank gradient to establish the baseline.
-
Inject a small amount of the purified conjugate.
-
Run the same gradient as the preparative method or an optimized, faster gradient.
-
Integrate the peak areas to calculate the purity of the conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used to confirm the identity of the conjugate by determining its molecular weight.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Procedure:
-
Use the same column and mobile phases as in the analytical RP-HPLC method.
-
Inject the purified conjugate.
-
The eluent from the HPLC is directly introduced into the mass spectrometer.
-
Acquire the mass spectrum of the peak corresponding to the conjugate.
Visualization of Key Components
The following diagram illustrates the chemical structure of this compound and a common impurity, the hydrolyzed maleimide.
References
Application Notes and Protocols for Bioconjugation of Small Molecules using Mal-amido-PEG5-acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mal-amido-PEG5-acid is a heterobifunctional linker widely employed in bioconjugation. It features a maleimide group for covalent linkage to thiol-containing molecules (such as proteins with cysteine residues) and a terminal carboxylic acid for subsequent conjugation to other molecules or for altering the physicochemical properties of the conjugate. The polyethylene glycol (PEG) spacer, in this case with five ethylene glycol units, enhances the solubility and biocompatibility of the resulting bioconjugate. These linkers are particularly valuable in the development of targeted therapeutics like antibody-drug conjugates (ADCs) and PROTACs.
The core of this bioconjugation strategy lies in the highly selective Michael addition reaction between the maleimide and a thiol group, which forms a stable thioether bond under mild conditions. This document provides detailed protocols for utilizing this compound in bioconjugation, along with data and visualizations to guide the experimental process.
Data Presentation
Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance
This table summarizes data from a study on a non-binding antibody conjugated to the cytotoxic agent MMAE, illustrating how PEG linker length can influence the pharmacokinetic properties of a bioconjugate. While specific data for a PEG5 linker was not presented in the reference study, the trend suggests that shorter PEG chains have a less pronounced effect on reducing clearance compared to longer chains.
| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| No PEG | ~8.5 | 1.0 |
| PEG2 | ~7.0 | 0.82 |
| PEG4 | ~5.5 | 0.65 |
| PEG6 | ~4.0 | 0.47 |
| PEG8 | ~2.5 | 0.29 |
| PEG12 | ~2.5 | 0.29 |
| PEG24 | ~2.5 | 0.29 |
| Data synthesized from a study on non-binding IgG-MMAE conjugates[1]. |
Table 2: Influence of pH on Maleimide Hydrolysis
The stability of the maleimide group is pH-dependent. Hydrolysis of the maleimide ring to an unreactive maleamic acid derivative is a competing reaction that can reduce conjugation efficiency. The rate of hydrolysis increases significantly at higher pH values.
| pH | Relative Hydrolysis Rate | Stability of Maleimide Group | Recommended for Conjugation |
| < 6.5 | Very Slow | High | Reaction rate is slow |
| 6.5 - 7.5 | Moderate | Good | Optimal Range |
| > 7.5 | Fast | Low | Risk of significant hydrolysis |
| > 9.0 | Very Fast | Very Low | Not recommended |
| This table is based on established principles of maleimide chemistry. The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5[2]. |
Experimental Protocols
Protocol 1: Protein Thiol Reduction (Optional)
This step is necessary if the target protein contains disulfide bonds that need to be reduced to generate free thiol groups for conjugation.
Materials:
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Thiol-containing protein (e.g., antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
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Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column or buffer exchange device
Procedure:
-
Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the protein solution to reduce the disulfide bonds.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
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Remove the excess TCEP by performing a buffer exchange into fresh, degassed conjugation buffer (PBS, pH 7.2) using a desalting column or a suitable buffer exchange device[1]. The degassed buffer helps to prevent re-oxidation of the thiols.
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
Materials:
-
Reduced, thiol-containing protein solution from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: PBS, pH 7.2, degassed
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Quenching Reagent: N-acetylcysteine or L-cysteine
Procedure:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the reduced protein solution[1][2].
-
Gently mix the reaction solution and incubate at room temperature for 2 hours or at 4°C overnight. If the small molecule is light-sensitive, protect the reaction from light.
-
To quench any unreacted maleimide groups, add a quenching reagent such as N-acetylcysteine or L-cysteine to a final concentration of 1 mM. Incubate for 30 minutes at room temperature.
Protocol 3: Purification of the Bioconjugate
Materials:
-
Quenched conjugation reaction mixture
-
Purification Buffer: PBS, pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Equilibrate the SEC column with purification buffer.
-
Load the quenched reaction mixture onto the column.
-
Elute the conjugate with the purification buffer. The larger bioconjugate will elute first, followed by the smaller, unreacted this compound and quenching reagent.
-
Collect the fractions containing the purified bioconjugate, which can be identified by monitoring the absorbance at 280 nm.
Protocol 4: Characterization - Determination of Drug-to-Antibody Ratio (DAR)
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of ADCs. It can be determined using several methods, including UV-Vis spectrophotometry and Liquid Chromatography-Mass Spectrometry (LC-MS).
A. UV-Vis Spectrophotometry
This method is suitable if the small molecule has a distinct UV absorbance from the protein.
Procedure:
-
Measure the absorbance of the purified bioconjugate solution at 280 nm (for the protein) and at the maximum absorbance wavelength of the small molecule (λ_max).
-
Calculate the concentration of the protein and the small molecule using the Beer-Lambert law with their respective extinction coefficients.
-
The DAR is the molar ratio of the small molecule to the protein.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides a more detailed characterization of the bioconjugate, including the distribution of different drug-loaded species.
Procedure:
-
Analyze the purified bioconjugate using a suitable LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column appropriate for intact protein analysis.
-
The different drug-loaded species (e.g., D0, D1, D2, etc.) will be separated based on their hydrophobicity and detected by the mass spectrometer.
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Deconvolute the mass spectra to obtain the masses of the different species.
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Calculate the weighted average DAR by considering the relative abundance of each species.
Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Maleimide-Thiol Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common issues encountered during maleimide-thiol conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting guide is presented in a question-and-answer format to directly address specific experimental challenges.
Question: Why is my conjugation yield consistently low or non-existent?
Answer: Low or no conjugation efficiency is a frequent issue that can be attributed to several factors, primarily related to the stability and reactivity of the maleimide and thiol groups, as well as the reaction conditions.
Potential Causes & Solutions:
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Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1]
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Solution: Always prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1][2] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1] Long-term storage of maleimide-functionalized molecules in aqueous solutions is not recommended.[3]
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Thiol Oxidation: Free thiols (-SH) can readily oxidize to form disulfide bonds (-S-S-), which are unreactive towards maleimides. This process is often catalyzed by dissolved oxygen and trace metal ions.
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Solution:
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Reduce Disulfide Bonds: If your protein or peptide contains existing disulfide bonds, they must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is often the preferred reducing agent as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) is also a strong reducing agent, but excess DTT must be removed before conjugation as it contains a thiol group that will compete with your target molecule.
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Prevent Re-oxidation: Degas all buffers to remove dissolved oxygen. It is also highly recommended to include a chelating agent, such as 1-5 mM EDTA, in your reaction buffer to sequester metal ions that can catalyze oxidation.
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Suboptimal pH: The pH of the reaction buffer is critical for both efficiency and selectivity.
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Solution: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows significantly because the thiol group is less likely to be in its reactive thiolate anion form. Above pH 7.5, the rate of maleimide hydrolysis increases, and the maleimide can begin to react with primary amines, such as the side chain of lysine residues. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
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Incorrect Stoichiometry: The molar ratio of maleimide to thiol can significantly impact conjugation efficiency.
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Solution: A 10 to 20-fold molar excess of the maleimide reagent is a common starting point to drive the reaction to completion, especially when labeling proteins with dyes. However, the optimal ratio can depend on the specific molecules being conjugated. For larger molecules or nanoparticles, steric hindrance may be a factor, and optimization of the molar ratio is crucial.
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Question: My final conjugate is unstable. What is causing this?
Answer: The instability of the final thiosuccinimide conjugate is often due to a retro-Michael reaction, which is essentially a reversal of the initial conjugation. This can lead to the transfer of the maleimide-linked payload to other thiol-containing molecules, a significant issue in in vivo applications where endogenous thiols like glutathione are abundant.
Solutions:
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Ring Hydrolysis: After the conjugation reaction is complete, the thiosuccinimide ring can be intentionally hydrolyzed to form a stable thioether. This is achieved by adjusting the pH of the conjugate solution to 8.5-9.0 and incubating at room temperature or 37°C. The ring-opening should be monitored by mass spectrometry.
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Thiazine Formation: For conjugates involving an N-terminal cysteine, a side reaction can lead to the formation of a thiazine derivative, which can complicate purification and storage. This can be prevented by performing the conjugation at a more acidic pH (around 5.0) or by acetylating the N-terminal amine.
Question: I am observing non-specific binding or side reactions. How can I improve the specificity?
Answer: Non-specific binding and side reactions can compromise the purity and function of your final conjugate. The primary side reaction of concern is the reaction of maleimides with primary amines.
Solutions:
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Maintain Optimal pH: As mentioned previously, maintaining the reaction pH within the 6.5-7.5 range is crucial for ensuring the chemoselectivity of the reaction for thiols over amines.
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Avoid N-terminal Cysteine (if possible): If you are working with peptides, avoid using an unprotected N-terminal cysteine to prevent the thiazine rearrangement side reaction.
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Purification: Proper purification of the final conjugate using methods like size-exclusion chromatography (SEC), dialysis, or HPLC is essential to remove unreacted reagents and byproducts.
Quantitative Data Summary
The following table summarizes key quantitative parameters for successful maleimide-thiol conjugation reactions.
| Parameter | Recommended Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity and maleimide stability. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 | A good starting point, but should be optimized for each specific application. For larger molecules, lower ratios (e.g., 2:1 or 5:1) may be optimal. |
| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are faster (30 mins - 2 hours), while 4°C reactions are slower (overnight) but may be better for sensitive proteins. |
| EDTA Concentration | 1 - 5 mM | To chelate metal ions and prevent thiol oxidation. |
| TCEP Molar Excess (for reduction) | 2-10 fold over disulfide bonds | A common starting point for reducing disulfide bonds. |
| DTT Concentration (for reduction) | 10 - 100 mM | Excess DTT must be removed prior to conjugation. |
Experimental Protocols
1. Disulfide Bond Reduction Protocol (using TCEP)
This protocol describes the reduction of disulfide bonds in a protein or peptide sample prior to maleimide conjugation.
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Materials:
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Protein/peptide solution in a degassed buffer (e.g., PBS, pH 7.2)
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TCEP (tris(2-carboxyethyl)phosphine)
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Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
-
Procedure:
-
Prepare a stock solution of TCEP in the Reaction Buffer.
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Add the TCEP stock solution to your protein/peptide solution to achieve a final concentration that provides a 2-10 fold molar excess of TCEP over the protein's disulfide bonds.
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Incubate the reaction mixture at room temperature for 30-60 minutes.
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The reduced protein/peptide solution can be used directly in the subsequent conjugation reaction without the need to remove the TCEP.
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2. Maleimide-Thiol Conjugation Protocol
This protocol outlines the general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing protein or peptide.
-
Materials:
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Reduced protein/peptide solution (from the protocol above)
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Maleimide-functionalized reagent
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Anhydrous DMSO or DMF
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Quenching reagent (e.g., cysteine or 2-mercaptoethanol)
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Purification column (e.g., size-exclusion chromatography)
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-
Procedure:
-
Dissolve the maleimide-functionalized reagent in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
Add the maleimide stock solution to the reduced protein/peptide solution to achieve the desired molar excess (e.g., 10-20 fold).
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Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during this time is recommended.
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To quench the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide.
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Proceed with the purification of the conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted reagents and byproducts.
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Visualizations
References
Mal-amido-PEG5-acid side reactions and mitigation
Welcome to the technical support center for Mal-amido-PEG5-acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the use of this compound in bioconjugation experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Efficiency | 1. Hydrolysis of Maleimide Group: The maleimide ring is susceptible to hydrolysis in aqueous solutions, especially at pH > 7.5, rendering it unreactive to thiols.[1][2][3][4] | - Prepare aqueous solutions of this compound immediately before use.[5] - For storage, dissolve the reagent in a dry, water-miscible organic solvent such as DMSO or DMF. - Perform the conjugation reaction within the optimal pH range of 6.5-7.5. |
| 2. Oxidation of Thiol Groups: Free sulfhydryl groups on the biomolecule may have oxidized to form disulfide bonds, which do not react with maleimides. | - Pre-reduce the biomolecule with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is often preferred as it does not need to be removed prior to conjugation. - If using DTT (dithiothreitol), it must be removed before adding the maleimide reagent to prevent competition. - Degas buffers to remove dissolved oxygen and include a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation. | |
| 3. Inaccessible Thiol Groups: The target cysteine residues may be sterically hindered or buried within the protein's structure. | - Ensure the protein is correctly folded. - Consider using a longer PEG linker to overcome steric hindrance. | |
| Conjugate is Unstable (Loss of Payload) | 1. Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is reversible and can undergo exchange with other thiols, especially in a thiol-rich environment like in vivo (e.g., with glutathione). | - After the initial conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable succinamic acid thioether, which is not susceptible to the retro-Michael reaction. This can be achieved by adjusting the pH to 8.5-9.0 and incubating at room temperature or 37°C. |
| 2. Thiazine Rearrangement: If conjugating to an N-terminal cysteine, the conjugate can rearrange to a stable six-membered thiazine ring, which may alter the properties of the conjugate. | - If possible, avoid using peptides or proteins with an N-terminal cysteine for conjugation. - Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic. - Acetylation of the N-terminal cysteine can also prevent this side reaction. | |
| Poor Solubility of the Conjugate | 1. Hydrophobicity of the Payload: The molecule being conjugated to the this compound may be hydrophobic, leading to aggregation. | - The PEG5 linker is designed to increase the hydrophilicity of the conjugate. If solubility issues persist, consider using a longer PEG linker. |
| Non-Specific Labeling | 1. Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the side chains of lysine residues. | - Strictly maintain the reaction pH between 6.5 and 7.5, where the reaction with thiols is about 1,000 times faster than with amines. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a maleimide-thiol conjugation reaction?
A1: The optimal pH range is between 6.5 and 7.5. Within this range, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing side reactions like hydrolysis of the maleimide ring and reaction with primary amines.
Q2: How should I store my this compound?
A2: Due to the susceptibility of the maleimide group to hydrolysis, aqueous solutions should be prepared fresh immediately before use. For longer-term storage, it is recommended to store the reagent as a solid or dissolved in a dry, water-miscible organic solvent like DMSO or DMF.
Q3: My protein has disulfide bonds. What should I do before conjugation?
A3: Disulfide bonds do not react with maleimides and must be reduced to free thiols. TCEP is a recommended reducing agent because it does not contain thiols and therefore does not need to be removed before adding your maleimide reagent. If you use DTT, it must be completely removed, for example, by using a desalting column, before starting the conjugation reaction.
Q4: What is the retro-Michael reaction and how can I prevent it?
A4: The retro-Michael reaction is the reversal of the maleimide-thiol conjugation, which can lead to the exchange of the conjugated molecule with other thiols, a significant issue for in-vivo stability. To create a more stable conjugate, you can intentionally hydrolyze the succinimide ring of the thioether adduct after the initial conjugation. This ring-opened product is stable and not susceptible to the retro-Michael reaction.
Q5: Can the maleimide group react with other amino acids besides cysteine?
A5: While highly selective for thiols at a pH of 6.5-7.5, maleimides can react with the primary amine of lysine residues at a pH above 7.5. Reactions with tyrosines, histidines, or methionines are generally not observed.
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general procedure for conjugating a maleimide-containing molecule to a thiol-containing biomolecule.
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Prepare the Biomolecule:
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Dissolve the thiol-containing protein or peptide in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, HEPES, or Tris, ensuring the buffer does not contain thiols). A typical protein concentration is 1-10 mg/mL.
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If the biomolecule contains disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature to reduce them.
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-
Prepare the Maleimide Reagent:
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Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
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-
Conjugation Reaction:
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Add a 10-20 fold molar excess of the maleimide reagent solution to the biomolecule solution while gently stirring or vortexing.
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Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
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-
Quenching and Purification:
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(Optional) Quench any excess maleimide by adding a small molecule thiol like cysteine or 2-mercaptoethanol.
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Purify the conjugate from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
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Protocol 2: Post-Conjugation Succinimide Ring Hydrolysis for Increased Stability
This protocol is for stabilizing the maleimide-thiol adduct to prevent the retro-Michael reaction.
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Perform Conjugation:
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Follow the General Maleimide-Thiol Conjugation protocol (Protocol 1) and confirm the formation of the conjugate using an appropriate analytical method (e.g., mass spectrometry).
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Induce Hydrolysis:
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Adjust the pH of the purified conjugate solution to 8.5-9.0 using a suitable buffer.
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Incubate the solution at room temperature or 37°C.
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Monitor the progress of the ring-opening hydrolysis by mass spectrometry until the reaction is complete.
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Final Step:
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Re-neutralize the conjugate solution to a pH of 7.0-7.5 for storage or downstream applications.
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Visualizations
References
how to improve solubility of Mal-amido-PEG5-acid conjugates
Welcome to the technical support center for Mal-amido-PEG5-acid and its conjugates. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a heterobifunctional crosslinker. It contains three key components:
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A Maleimide group , which selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, to form a stable covalent bond.[1][2][3]
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A hydrophilic 5-unit polyethylene glycol (PEG) spacer , which increases the solubility of the linker and the resulting conjugate in aqueous media.[1][4]
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A terminal Carboxylic acid group , which can be activated (e.g., using EDC and NHS) to react with primary amine groups, forming a stable amide bond.
This structure makes it a versatile tool for linking two different molecules, such as a protein to a small molecule drug, and is frequently used in the development of antibody-drug conjugates (ADCs) and PROTACs.
Q2: I am having trouble dissolving the this compound powder directly in my aqueous buffer. What should I do?
A2: It is a common and recommended practice to first prepare a concentrated stock solution in a water-miscible organic solvent before adding it to your final aqueous reaction buffer. Direct dissolution of the powder in an aqueous buffer can be slow and may lead to incomplete solubilization.
For best results, use anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to prepare the stock solution. Ensure the vial of the linker is equilibrated to room temperature before opening to prevent moisture condensation, which can compromise the reagent.
Q3: How does pH affect the solubility of this compound and its conjugates?
A3: The pH of the solution plays a critical role, primarily due to the terminal carboxylic acid group.
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At low pH (typically < 4.5): The carboxylic acid group is protonated (-COOH), making it less polar and significantly reducing its solubility in aqueous solutions.
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At neutral or slightly basic pH (typically > 6.0): The carboxylic acid group is deprotonated to its carboxylate form (-COO⁻). This charged state increases polarity and enhances aqueous solubility.
For the maleimide-thiol conjugation reaction, a pH range of 6.5 to 7.5 is recommended to ensure the thiol is sufficiently nucleophilic while minimizing hydrolysis of the maleimide ring. This pH range is also favorable for keeping the carboxylic acid group deprotonated and soluble.
Q4: My final conjugate precipitates out of solution. What are the common causes and how can I fix this?
A4: Precipitation of the final conjugate is a common issue that can stem from several factors:
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High Hydrophobicity of the Conjugated Molecule: The primary cause is often the conjugation of a highly hydrophobic molecule (e.g., a small molecule drug) to the linker. The short PEG5 chain may not be sufficient to overcome the poor solubility of the attached molecule.
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Aggregation: The conjugated biomolecule (like a protein) may be prone to aggregation under the experimental conditions (e.g., pH, temperature, concentration).
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Insufficient PEG Length: For extremely hydrophobic drugs, a longer PEG chain (e.g., PEG8, PEG12) may be necessary to achieve the desired solubility.
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Incorrect Buffer Conditions: The final buffer may not be optimal for the conjugate's stability.
Solutions:
-
Introduce a Co-solvent: Add a water-miscible organic solvent like DMSO, ethanol, or isopropanol (typically 5-20% v/v) to the final buffer to increase the solubility of the hydrophobic components.
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Optimize pH: Ensure the final buffer pH is in a range that maximizes the charge and stability of the entire conjugate.
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Consider a Longer PEG Linker: If solubility issues persist, using a linker with a longer PEG chain (e.g., Mal-amido-PEG8-acid or Mal-amido-PEG12-acid) is a highly effective strategy.
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Purification: Immediately purify the conjugate after the reaction to remove unreacted, potentially insoluble starting materials using methods like size-exclusion chromatography (SEC) or dialysis.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility problems.
Table 1: Troubleshooting Low Solubility
| Problem | Possible Cause | Recommended Solution |
| Linker powder does not dissolve in aqueous buffer. | The linker has limited solubility in its solid, neutral form. | Prepare a 10-100 mM stock solution in anhydrous DMSO or DMF first. |
| Precipitation occurs when adding organic stock solution to the aqueous buffer. | The local concentration of the linker exceeds its aqueous solubility limit. The buffer pH is too low. | Add the stock solution dropwise to the vigorously stirring buffer. Ensure the buffer pH is between 6.5 and 8.0. |
| The reaction mixture becomes cloudy or forms a precipitate during conjugation. | The conjugate is insoluble in the reaction buffer. The conjugated molecule is highly hydrophobic. | Add a co-solvent (e.g., up to 20% DMSO or ethanol) to the reaction mixture. Lower the concentration of reactants. |
| The purified conjugate is difficult to redissolve or precipitates during storage. | The conjugate has poor intrinsic solubility. Aggregation is occurring. | Store the conjugate in a buffer containing co-solvents or solubilizing excipients. Lyophilize the purified product for long-term storage. |
Visualization 1: Troubleshooting Workflow
This diagram outlines the logical steps to diagnose and solve solubility issues with this compound conjugates.
References
preventing aggregation during Mal-amido-PEG5-acid conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals using Mal-amido-PEG5-acid for bioconjugation. Find answers to frequently asked questions and troubleshooting advice to prevent aggregation and ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioconjugation?
This compound is a crosslinker molecule with three key components: a maleimide group, a polyethylene glycol (PEG) spacer, and a carboxylic acid group.[1][2] The maleimide group reacts specifically with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable covalent bond.[1][3] The PEG5 spacer is a hydrophilic chain that increases the solubility of the conjugate in aqueous solutions and can reduce non-specific binding.[4] The terminal carboxylic acid can be used for further modifications or to alter the overall charge of the molecule.
Q2: What is the optimal pH for this compound conjugation?
The ideal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Within this range, the reaction is highly selective for thiol groups. Below pH 6.5, the reaction rate significantly slows down. Above pH 7.5, the maleimide group can react with primary amines (like those in lysine residues), leading to non-specific conjugation and potential cross-linking, which can cause aggregation. Higher pH also increases the rate of maleimide hydrolysis, rendering it inactive.
Q3: What can cause my protein to aggregate during conjugation with this compound?
Aggregation during conjugation can be caused by several factors:
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High Protein Concentration: Increased protein concentrations can enhance the likelihood of intermolecular interactions and aggregation.
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Hydrophobicity: Although the PEG linker is hydrophilic, the maleimide group itself can have hydrophobic characteristics. Attaching multiple linkers to a protein can increase its overall hydrophobicity, leading to aggregation.
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Incorrect pH: As mentioned, a pH outside the optimal range of 6.5-7.5 can lead to non-specific reactions and aggregation.
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Solvent Mismatch: Adding a concentrated stock of this compound (likely dissolved in an organic solvent like DMSO or DMF) too quickly to the aqueous protein solution can cause precipitation.
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Disulfide Bond Scrambling: Improper reduction and re-oxidation of disulfide bonds can lead to misfolded proteins that are prone to aggregation.
Q4: How should I prepare my protein before conjugation?
High purity of your protein (>95%) is crucial to minimize competing reactions and sources of aggregation. If your protein has disulfide bonds that need to be reduced to generate free thiols for conjugation, use a non-thiol reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Unlike DTT or β-mercaptoethanol, excess TCEP does not need to be removed before adding the maleimide reagent. The protein should be in a suitable buffer at a pH between 6.5 and 7.5. It's also recommended to degas buffers to remove dissolved oxygen, which can promote thiol oxidation.
Q5: How can I purify my final conjugate and remove unreacted this compound?
Several methods can be used for purification, depending on the size and properties of your conjugate:
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Size Exclusion Chromatography (SEC): This is a common and effective method for separating the larger protein conjugate from smaller, unreacted this compound.
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Dialysis or Tangential Flow Filtration (TFF): These methods are useful for removing small molecule impurities from large protein conjugates.
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High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer higher resolution for purification.
Troubleshooting Guide
Problem: I observe precipitation immediately after adding the this compound.
| Possible Cause | Solution |
| Solvent Mismatch | Add the this compound stock solution (in DMSO or DMF) to the protein solution slowly and with gentle mixing. Keep the final concentration of the organic solvent to a minimum. |
| High Molar Excess of Reagent | A very high excess of the PEG linker might cause it to precipitate. Perform small-scale optimization experiments with varying molar ratios to find the best balance between conjugation efficiency and aggregation. A 10- to 20-fold molar excess of the maleimide reagent to the protein is a common starting point. |
| Poor Solubility of the Linker | Ensure your this compound stock solution is fully dissolved. If solubility issues persist, gentle warming or sonication may help, but be cautious of potential degradation. |
Problem: My protein solution becomes cloudy or precipitates during the incubation period.
| Possible Cause | Solution |
| High Protein Concentration | Try reducing the protein concentration. |
| Suboptimal Buffer Conditions | Ensure the pH of your reaction buffer is between 6.5 and 7.5. Consider adding excipients like non-ionic detergents (e.g., Tween-20 at 0.05%) or stabilizers (e.g., glycerol) to improve protein solubility. |
| Non-Specific Cross-linking | If the pH is too high (>7.5), the maleimide can react with amines, leading to cross-linking and aggregation. Maintain the pH within the optimal range. |
Problem: The conjugation efficiency is low.
| Possible Cause | Solution |
| Inactive Maleimide | The maleimide group is susceptible to hydrolysis, especially at higher pH and in aqueous solutions. Prepare the this compound solution fresh before use in an anhydrous solvent like DMSO or DMF. |
| Insufficient Free Thiols | Ensure complete reduction of disulfide bonds by using an adequate concentration of a reducing agent like TCEP. You can quantify the number of free thiols using Ellman's reagent (DTNB). |
| Re-oxidation of Thiols | Use degassed buffers and consider adding a chelating agent like EDTA (1-5 mM) to prevent metal-catalyzed oxidation of free thiols. |
Experimental Protocols
General Protocol for this compound Conjugation
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Protein Preparation:
-
Ensure the protein is at a high purity (>95%) and in a suitable, degassed buffer at pH 6.5-7.5 (e.g., phosphate-buffered saline (PBS) or HEPES). The buffer should not contain any primary amines (like Tris) if other amine-reactive steps are involved, nor any thiol-containing compounds.
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If disulfide bond reduction is necessary, add TCEP to a final concentration that provides a 2-10 fold molar excess over the disulfide bonds. Incubate at room temperature for 30-60 minutes. The protein solution can be used directly without removing the TCEP.
-
-
This compound Preparation:
-
Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to prepare a concentrated stock solution. This should be done immediately before use.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a 10-20 fold molar excess is a good starting point). Add the linker solution dropwise while gently stirring.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight. Gentle mixing during incubation can be beneficial.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography, dialysis, or another suitable method to remove unreacted this compound and other small molecules.
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Quantitative Data Summary
Table 1: Influence of pH on Maleimide-Thiol Reaction
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Amine reaction, Maleimide hydrolysis |
Table 2: Recommended Reaction Conditions
| Parameter | Recommendation | Rationale |
| Protein Purity | > 95% | Minimizes competing reactions and sources of aggregation. |
| Buffer pH | 6.5 - 7.5 | Ensures specific and efficient reaction of maleimide with thiols. |
| Reducing Agent (if needed) | TCEP | Reduces disulfide bonds without introducing competing thiols. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (starting point) | Drives the reaction to completion. Optimize for your specific protein. |
| Reaction Temperature | Room Temperature (20-25°C) or 4°C | Room temperature for faster kinetics; 4°C for sensitive proteins. |
| Reaction Time | 2 hours (RT) or Overnight (4°C) | Should be optimized for the specific reaction. |
Visualizations
References
Technical Support Center: Mal-amido-PEG5-acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during bioconjugation experiments with Mal-amido-PEG5-acid, focusing on the maleimide-thiol reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting this compound with a thiol-containing molecule?
A1: The optimal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3][4][5] This pH range offers a good compromise between the reactivity of the thiol group and the stability of the maleimide group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q2: My conjugation yield is low. What are the common causes?
A2: Low conjugation efficiency can stem from several factors:
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Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, especially at a pH above 7.5, which renders it unreactive towards thiols. Aqueous solutions of maleimide-containing reagents should be prepared immediately before use.
-
Oxidation of Thiols: The sulfhydryl (-SH) groups on your target molecule can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. Using degassed buffers can help minimize oxidation.
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Incorrect pH: If the pH is too low (below 6.5), the reaction rate slows down considerably because the concentration of the reactive thiolate anion is reduced. If the pH is too high (above 7.5), the maleimide group is more prone to hydrolysis and can react with primary amines.
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Presence of Nucleophiles in Buffer: Buffers containing primary or secondary amines, such as Tris, can compete with the target thiol, leading to reduced yield. It is advisable to use non-amine-containing buffers like PBS or HEPES.
-
Incorrect Stoichiometry: The molar ratio of this compound to the thiol-containing molecule is crucial. A 10 to 20-fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.
Q3: My protein has disulfide bonds. Do I need to reduce them before conjugation?
A3: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds. Therefore, if you intend to label cysteine residues involved in disulfide bridges, you must first reduce these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective over a broad pH range and generally does not need to be removed before the conjugation step. Dithiothreitol (DTT) can also be used, but it contains thiol groups and must be removed before adding the maleimide reagent to prevent it from competing with your target molecule.
Q4: How can I purify the final conjugate and remove unreacted this compound?
A4: Excess maleimide reagent and other reaction components can be removed using several methods depending on the properties of your conjugate. Common purification techniques include:
-
Size-Exclusion Chromatography (SEC): This is a widely used method to separate the larger conjugate from smaller, unreacted molecules.
-
Dialysis: This technique is suitable for removing small molecules from larger protein or peptide conjugates.
-
Ultrafiltration: This method can also be used for buffer exchange and removal of small, unreacted molecules.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation | Hydrolysis of Maleimide | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing maleimide reagents in aqueous buffers. |
| Oxidized Thiols | Use degassed buffers for the reaction. Consider a pre-reduction step with TCEP to ensure free sulfhydryl groups are available. | |
| Incorrect pH | Ensure the reaction buffer pH is within the optimal range of 6.5-7.5. | |
| Suboptimal Molar Ratio | Optimize the molar excess of this compound. Start with a 10-20 fold excess and perform small-scale trials with varying ratios. | |
| Buffer Interference | Use non-amine containing buffers such as PBS or HEPES. Avoid buffers like Tris that contain primary amines. | |
| Multiple Products/ Impurities | Reaction with Amines | Maintain the pH at or below 7.5 to ensure selectivity for thiols over amines (e.g., lysine residues). |
| Thiazine Rearrangement | If conjugating to an N-terminal cysteine, this side reaction can occur. Performing the conjugation at a more acidic pH can minimize this. | |
| Retro-Michael Reaction (Thiol Exchange) | This can lead to payload migration. After conjugation, consider hydrolyzing the thiosuccinimide ring by adjusting the pH to 8.5-9.0 to form a more stable product, though this may not be suitable for all applications. |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds with TCEP
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Prepare Protein Solution: Dissolve your protein or peptide in a degassed buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a concentration of 1-10 mg/mL.
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Prepare TCEP Stock Solution: Prepare a 10 mM TCEP stock solution in the same degassed reaction buffer.
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Reduction: Add the TCEP stock solution to your protein solution to a final concentration of 1-5 mM. A 2-10 fold molar excess of TCEP over the protein's disulfide bonds is a good starting point.
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Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 37°C for 60-90 minutes.
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Proceed to Conjugation: The reduced protein solution can often be used directly in the conjugation reaction without removing the TCEP. If removal is necessary, use a desalting column.
Protocol 2: Conjugation of this compound to a Thiol-Containing Protein
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Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.
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Conjugation Reaction: Add the this compound stock solution to the reduced and/or purified protein solution to achieve the desired molar excess (e.g., 10-20 fold).
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Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring or mixing. Protect the reaction from light if using a fluorescently-labeled maleimide.
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Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
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Purification: Purify the conjugate using size-exclusion chromatography (e.g., a desalting column), dialysis, or another suitable method to remove unreacted this compound and other small molecules.
Visual Guides
Caption: A troubleshooting flowchart for low yield in maleimide-thiol conjugations.
Caption: A general experimental workflow for conjugating this compound.
References
Technical Support Center: Mal-amido-PEG5-acid
Welcome to the technical support center for Mal-amido-PEG5-acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to non-specific binding and other common issues during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing a maleimide group, a five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1] The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found on cysteine residues of proteins and peptides, to form a stable thioether bond.[2][3] The carboxylic acid end can be activated (e.g., using EDC or HATU) to react with primary amines.[1] The hydrophilic PEG spacer enhances solubility in aqueous solutions and can help reduce non-specific binding.[4] Its primary applications are in bioconjugation, including the creation of antibody-drug conjugates (ADCs), PEGylation of proteins, and development of targeted drug delivery systems.
Q2: What are the main causes of non-specific binding when using this compound?
Non-specific binding (NSB) is the unintended adhesion of the conjugate to surfaces or molecules other than the intended target. The primary causes include:
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Hydrophobic Interactions: Although the PEG linker is hydrophilic, other parts of the molecule or the conjugated payload can be hydrophobic, leading to interactions with plastic labware (like polystyrene plates) or other proteins.
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Electrostatic Interactions: Charged molecules can bind non-specifically to oppositely charged surfaces or biomolecules. The overall charge of your conjugate at a given pH can influence this effect.
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Reaction with Other Nucleophiles: While highly selective for thiols at pH 6.5-7.5, maleimides can react with primary amines (e.g., lysine residues) at pH values above 7.5.
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Hydrolyzed Maleimide: The maleimide ring can hydrolyze in aqueous solutions, especially at neutral to high pH, rendering it inactive for thiol conjugation but potentially increasing non-specific interactions through the resulting maleamic acid.
Q3: How does the PEG spacer in this compound help reduce non-specific binding?
The polyethylene glycol (PEG) spacer is hydrophilic and flexible. It creates a hydration layer, or "stealth" shield, around the conjugated molecule. This layer helps to sterically hinder and repel the non-specific adsorption of other proteins and reduces interactions with hydrophobic surfaces, thereby lowering background signal and improving assay sensitivity.
Q4: What are common side reactions associated with maleimide chemistry besides non-specific binding?
Several side reactions can occur during maleimide-thiol conjugation:
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Hydrolysis: The maleimide ring can be opened by water, a reaction that is accelerated at higher pH. It is crucial to prepare aqueous solutions of maleimide reagents immediately before use.
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Retro-Michael Reaction (Thiol Exchange): The thioether bond formed is potentially reversible, especially in an environment with a high concentration of other thiols (like glutathione in vivo). This can lead to the transfer of the payload to other molecules.
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Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the conjugate can rearrange to form a stable six-membered thiazine ring, which may complicate purification and characterization.
Troubleshooting Guides
Issue 1: High Background / Non-Specific Binding
If you are observing high background noise or your conjugate is binding to unintended targets, consider the following troubleshooting steps.
Troubleshooting Workflow for High Non-Specific Binding
Caption: Logic diagram for troubleshooting high non-specific binding.
Summary of Mitigation Strategies for Non-Specific Binding
| Strategy | Parameter | Recommended Action | Rationale |
| Buffer Additives | Surfactants | Add 0.01-0.1% non-ionic surfactant (e.g., Tween-20, Triton X-100) to buffers. | Disrupts hydrophobic interactions between the conjugate and surfaces. |
| Blocking Agents | Add 1% Bovine Serum Albumin (BSA) or 5% non-fat milk to buffers. | BSA coats surfaces and shields charged interactions, preventing the analyte from binding non-specifically. | |
| Buffer Composition | Ionic Strength | Increase salt concentration (e.g., 150 mM to 500 mM NaCl). | Shields electrostatic interactions between charged molecules and surfaces. |
| pH | Adjust buffer pH to be different from the isoelectric point (pI) of your protein. | Minimizes charge-based interactions by altering the net charge of the protein. | |
| Labware Selection | Material | Use low-binding microplates and tubes (often polypropylene or specially treated polystyrene). | Reduces the adherence of hydrophobic molecules to plastic surfaces. |
| Purification | Conjugate Purity | Purify the conjugate after the reaction using Size Exclusion Chromatography (SEC) or dialysis. | Removes aggregates and unreacted reagents that can contribute to NSB. |
Issue 2: Low or No Conjugation Efficiency
If you are experiencing poor yield of your desired conjugate, several factors related to the reagents and reaction conditions could be the cause.
Troubleshooting Workflow for Low Conjugation Efficiency
Caption: Troubleshooting logic for low conjugation yield.
Summary of Optimization Strategies for Low Conjugation Efficiency
| Potential Cause | Parameter | Recommended Action | Rationale |
| Maleimide Instability | Reagent Prep | Dissolve this compound in anhydrous DMSO or DMF immediately before use. | The maleimide ring is susceptible to hydrolysis in aqueous solutions, which inactivates it. |
| Thiol Inavailability | Protein State | Reduce disulfide bonds by incubating the protein with TCEP for 30-60 minutes at room temperature. | Maleimides only react with free thiols; oxidized cysteines (disulfide bonds) are unreactive. |
| Buffer Prep | Use degassed buffers, optionally containing 1-5 mM EDTA. | Removes dissolved oxygen and chelates metal ions that can catalyze thiol re-oxidation. | |
| Reaction Conditions | pH | Maintain reaction buffer pH between 6.5 and 7.5. | This pH range is optimal for the specific and rapid reaction between thiols and maleimides. |
| Stoichiometry | Use a 10-20 fold molar excess of the maleimide reagent as a starting point. | A higher concentration of the maleimide can drive the reaction to completion. | |
| Incubation | Incubate at room temperature for 2 hours or at 4°C overnight. | Provides sufficient time for the reaction to proceed. |
Experimental Protocols
Protocol 1: General Maleimide-Thiol Conjugation
This protocol outlines a general workflow for conjugating this compound to a thiol-containing protein.
Experimental Workflow for Maleimide-Thiol Conjugation
Caption: General experimental workflow for maleimide-thiol conjugation.
Methodology:
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Protein Preparation:
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Dissolve the thiol-containing protein in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
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The buffer should not contain any thiols (e.g., avoid DTT or β-mercaptoethanol at this stage). HEPES or phosphate buffers are suitable.
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-
Reduction of Disulfides (if necessary):
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To reduce any existing disulfide bonds, add TCEP (tris(2-carboxyethyl)phosphine) to the protein solution. A 10-100 fold molar excess is common.
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Incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.
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If using DTT, it must be removed (e.g., via a desalting column) before proceeding, as it will compete for the maleimide.
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-
Maleimide Reagent Preparation:
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Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF.
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-
Conjugation Reaction:
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Add the dissolved maleimide solution to the reduced protein solution. A 10-20 fold molar excess of maleimide over protein is a good starting point.
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Incubate the reaction at room temperature for 2 hours or overnight at 4°C, with gentle mixing.
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Quenching:
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To stop the reaction, add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess, unreacted maleimide.
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Purification:
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Remove unreacted reagents and purify the conjugate using size exclusion chromatography (SEC), dialysis, or ultrafiltration.
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Protocol 2: Quantification of Non-Specific Binding
This protocol provides a method to quantify the level of non-specific binding of your conjugate to a surface (e.g., a microplate well).
Methodology:
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Prepare Blocking and Test Solutions:
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Prepare a "blocking buffer" (e.g., PBS with 1% BSA).
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Prepare your fluorescently-labeled or enzyme-conjugated Mal-amido-PEG5-protein conjugate in both a "standard buffer" (e.g., PBS) and in the "blocking buffer" at various concentrations.
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-
Plate Coating:
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Coat a microplate with a non-target protein or leave it uncoated to measure binding to the plastic.
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Coat a separate set of wells with your intended target protein as a positive control.
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Block all wells with blocking buffer for 1 hour at room temperature to prevent further non-specific adsorption. Wash wells 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
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-
Incubation:
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Add the conjugate diluted in "standard buffer" to both non-target/uncoated wells and target-coated wells.
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In a parallel set of non-target/uncoated wells, add the conjugate diluted in "blocking buffer".
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Incubate for 1-2 hours at room temperature.
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-
Washing and Detection:
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Wash all wells thoroughly (e.g., 3-5 times) with wash buffer.
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Add the appropriate detection substrate (if using an enzyme conjugate) or measure the fluorescence directly.
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-
Data Analysis:
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Specific Binding = (Signal in target-coated wells) - (Signal in non-target wells with standard buffer).
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Non-Specific Binding = Signal in non-target/uncoated wells with standard buffer.
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Compare the signal from the "standard buffer" wells to the "blocking buffer" wells to quantify the reduction in NSB.
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Expected Results for NSB Quantification
| Well Condition | Conjugate Diluent | Expected Signal | Interpretation |
| Target Protein Coated | Standard Buffer | High | Total Binding (Specific + Non-Specific) |
| Non-Target / Uncoated | Standard Buffer | Low to Medium | Measures Non-Specific Binding (NSB) |
| Non-Target / Uncoated | Blocking Buffer | Very Low | Measures residual NSB after blocking |
| No Conjugate Control | Standard Buffer | Background | Baseline signal of the assay |
References
Technical Support Center: Optimizing Mal-amido-PEG5-acid Conjugation
Welcome to the technical support center for optimizing your maleimide-based conjugation protocols. This guide provides detailed answers, troubleshooting advice, and protocols specifically for the conjugation of thiol-containing molecules (such as proteins or peptides with cysteine residues) with Mal-amido-PEG5-acid and other maleimide-containing reagents.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a thiol-containing molecule?
The optimal pH range for the maleimide-thiol conjugation reaction is 6.5 to 7.5 .[1][2][3][4][5] This range offers the best compromise between reaction rate and selectivity. At a neutral pH of 7.0, the reaction of the maleimide group with a thiol (from a cysteine residue) is approximately 1,000 times faster than its reaction with an amine (from a lysine residue), ensuring high specificity.
Q2: What happens if I perform the conjugation outside the optimal pH range?
Deviating from the recommended pH of 6.5-7.5 can lead to undesirable side reactions and reduced efficiency:
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Above pH 7.5: The selectivity of the reaction decreases. The maleimide group can begin to react with primary amines, such as the side chain of lysine. Furthermore, the rate of hydrolysis of the maleimide ring increases significantly at alkaline pH, converting it to a non-reactive maleamic acid and lowering your conjugation yield.
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Below pH 6.5: The reaction rate becomes significantly slower as the concentration of the reactive thiolate anion (-S⁻) decreases.
Q3: My protein has disulfide bonds. Do I need to reduce them first?
Yes, this is a critical step. Maleimides react specifically with free sulfhydryl/thiol groups (-SH). Disulfide bonds (-S-S-), which are common in proteins, are unreactive with maleimides. Therefore, you must reduce these bonds to generate free thiols before initiating the conjugation reaction.
Q4: Which reducing agent should I use for disulfide bond reduction?
Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred reducing agent. Unlike DTT (dithiothreitol), TCEP is a non-thiol-containing reagent, so excess TCEP does not need to be removed before adding your this compound. If you use DTT, it is essential to remove it completely (e.g., via a desalting column) before the conjugation step, as its thiol groups will compete with your target molecule for reaction with the maleimide.
Q5: How should I prepare and store my this compound?
Maleimide reagents are susceptible to hydrolysis in aqueous solutions. It is highly recommended to prepare solutions of this compound immediately before use. Dissolve the reagent in a dry, water-miscible (anhydrous) organic solvent such as Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF). Avoid storing maleimide reagents in aqueous buffers.
Troubleshooting Guide
This section addresses common issues encountered during the maleimide-thiol conjugation process.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Maleimide Hydrolysis: The maleimide group on your PEG reagent has been hydrolyzed and is no longer reactive. | • Prepare fresh this compound solution in anhydrous DMSO or DMF immediately before each use. • Avoid pre-mixing the reagent in aqueous buffers for extended periods. |
| 2. Thiol Oxidation: Free thiols on your protein/peptide have re-oxidized to form disulfide bonds. | • Use degassed buffers for all reaction steps to minimize oxygen exposure. • Include a chelating agent like EDTA (1-5 mM) in your buffers to sequester metal ions that catalyze oxidation. | |
| 3. Incomplete Disulfide Reduction: Not all disulfide bonds were successfully reduced to free thiols. | • Ensure you are using a sufficient molar excess of the reducing agent (e.g., TCEP). • Optimize incubation time and temperature for the reduction step. | |
| 4. Incorrect pH: The reaction buffer is outside the optimal 6.5-7.5 range. | • Verify the pH of your reaction buffer. Use a stable buffer system such as Phosphate (PBS), HEPES, or Tris within this range. | |
| Non-Specific Labeling | Reaction pH is too high: The pH is above 7.5, leading to reaction with amines (e.g., lysine). | • Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols. |
| Unexpected Byproducts | Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement can occur. | • This side reaction is more prominent at neutral and basic pH. Consider performing the conjugation at the lower end of the optimal range (e.g., pH 6.5) to suppress this rearrangement. |
Data Presentation: pH Influence on Maleimide Reactions
This table summarizes the effect of pH on the reactivity and stability of the maleimide group, which is critical for optimizing your conjugation strategy.
| pH Range | Thiol Reactivity | Competing Reactions | Maleimide Stability | Recommendation |
| < 6.5 | Sub-optimal | Low | High | Not recommended due to slow reaction rate. |
| 6.5 - 7.5 | Optimal | Reaction with amines is minimal (~1000x slower than with thiols at pH 7.0). | Good | Highly Recommended. This is the ideal range for specific and efficient conjugation. |
| > 7.5 | High | Reaction with amines becomes significant. | Poor. Rate of hydrolysis to non-reactive maleamic acid increases sharply. | Not recommended due to loss of specificity and reagent stability. |
Experimental Protocols
Detailed Protocol: Conjugation of this compound to a Protein
This protocol provides a general workflow. The molar ratio of reactants and incubation times may need to be optimized for your specific application.
Materials:
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Protein with free cysteine(s)
-
This compound
-
Reaction Buffer: Degassed 100 mM Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.2.
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TCEP (if disulfide reduction is needed)
-
Anhydrous DMSO
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Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
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Purification equipment (e.g., desalting column, SEC, or TFF system)
Procedure:
-
Protein Preparation & Disulfide Reduction (if required): a. Dissolve your protein in the degassed Reaction Buffer to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add TCEP to a final concentration of 1-5 mM (a 10-fold molar excess over the protein is often sufficient). c. Incubate at 37°C for 60-90 minutes. If using DTT, it must be removed at this stage using a desalting column. TCEP does not require removal.
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Maleimide Reagent Preparation: a. Immediately before use, allow the vial of this compound to warm to room temperature. b. Prepare a 10 mM stock solution by dissolving the reagent in anhydrous DMSO.
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Conjugation Reaction: a. Add the this compound stock solution to the reduced protein solution. A 10 to 20-fold molar excess of the maleimide reagent over the protein is a common starting point. b. Gently mix the reaction vessel. c. Incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if the PEG reagent is attached to a fluorophore.
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Quenching the Reaction (Optional but Recommended): a. To stop the reaction and consume any excess maleimide reagent, add a small molecule thiol like cysteine or 2-mercaptoethanol to the reaction mixture.
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Purification: a. Purify the final conjugate from excess reagent and byproducts. b. Size Exclusion Chromatography (SEC) or dialysis are common methods for separating the larger protein conjugate from smaller, unreacted molecules.
Visualizations
Reaction Pathway and pH Effects
The following diagram illustrates the desired conjugation pathway and the potential side reactions that are influenced by pH.
Caption: Desired reaction pathway and potential pH-dependent side reactions.
Experimental Workflow
This diagram outlines the logical steps for performing a successful maleimide-thiol conjugation experiment, from preparation to final analysis.
Caption: General experimental workflow for maleimide-thiol conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Mal-amido-PEG5-acid Conjugation
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Mal-amido-PEG5-acid for bioconjugation. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during the maleimide-thiol reaction, with a focus on the critical role of the molar ratio.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why am I observing low or no conjugation efficiency?
Answer: Low conjugation efficiency is a common issue that can stem from several factors related to your reagents and reaction conditions. A systematic approach to troubleshooting is recommended.
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Potential Cause 1: Incorrect Molar Ratio. The stoichiometry of the maleimide and thiol groups is a critical determinant of conjugation success. While a 10-20 fold molar excess of the maleimide reagent is a common starting point for labeling proteins, the optimal ratio is highly dependent on the specific molecules being conjugated.[1][2] For instance, steric hindrance can be a significant factor for larger molecules or nanoparticles.[1]
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Solution: Perform small-scale pilot reactions with a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1 maleimide to thiol) to empirically determine the optimal ratio for your specific system.[3] For a small peptide like cRGDfK, a 2:1 maleimide to thiol ratio was found to be optimal, whereas a larger nanobody required a 5:1 ratio for the best results.[1]
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Potential Cause 2: Inactive Maleimide. The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unable to react with thiols. Storage conditions can also impact maleimide reactivity; for example, storage of maleimide-functionalized nanoparticles at 20°C can lead to a ~40% loss of reactivity.
-
Solution: Prepare maleimide solutions immediately before use and avoid long-term storage in aqueous buffers. If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.
-
-
Potential Cause 3: Oxidized Thiols. The thiol groups (sulfhydryls) on your protein or peptide may have formed disulfide bonds, which are unreactive with maleimides. This can be catalyzed by the presence of dissolved oxygen or metal ions.
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Solution: Reduce disulfide bonds using a suitable reducing agent prior to conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent. Degas your buffers to remove oxygen and consider adding a chelating agent like EDTA (1-5 mM) to sequester metal ions.
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-
Potential Cause 4: Suboptimal Reaction pH. The pH of the reaction buffer is critical for both efficiency and specificity. The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5. Below pH 6.5, the reaction rate slows down, while above pH 7.5, maleimide hydrolysis and side reactions with amines become more prevalent. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines.
-
Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. Use non-amine containing buffers like PBS or HEPES.
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Question: My final conjugate is unstable. What could be the cause?
Answer: Instability of the final conjugate is often related to the reversibility of the maleimide-thiol linkage.
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Potential Cause: Retro-Michael Reaction (Thiol Exchange). The thioether bond formed between the maleimide and thiol is susceptible to a retro-Michael reaction, especially in the presence of other thiols. This can lead to the exchange of the conjugated molecule with other thiol-containing species, such as glutathione, which is abundant in a cellular environment.
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Solution: After the conjugation reaction, consider treating the conjugate to hydrolyze the remaining succinimide ring. This ring-opening reaction results in a more stable, non-reversible product.
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Frequently Asked Questions (FAQs)
Q1: What is the ideal molar ratio of this compound to my thiol-containing molecule?
A1: There is no single "ideal" ratio, as it is system-dependent. A common starting point is a 10- to 20-fold molar excess of the maleimide reagent to drive the reaction to completion. However, optimization is crucial. For smaller molecules like peptides, a lower excess (e.g., 2:1) may be sufficient, while larger, more sterically hindered molecules like antibodies or nanoparticles may require a higher excess (e.g., 5:1 or more). It is highly recommended to perform a series of small-scale reactions with varying molar ratios to determine the optimal condition for your specific application.
Q2: What is the optimal pH for the conjugation reaction?
A2: The optimal pH range for maleimide-thiol conjugation is 6.5-7.5. This range provides a good balance between a reactive thiol (thiolate anion) and a stable maleimide group. At pH 7.0, the reaction with thiols is significantly faster than with amines, ensuring specificity.
Q3: Do I need to reduce disulfide bonds in my protein before conjugation?
A3: Yes, if you intend to conjugate to cysteine residues that are involved in disulfide bonds. Maleimides react specifically with free sulfhydryl (-SH) groups, not disulfide (S-S) bonds. TCEP is a commonly used reducing agent for this purpose.
Q4: How should I prepare and store my this compound?
A4: It is best to prepare solutions of this compound immediately before use. The maleimide group is susceptible to hydrolysis in aqueous solutions. If you need to make a stock solution, dissolve it in an anhydrous solvent like DMSO or DMF and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: How can I quench the reaction and remove excess this compound?
A5: To stop the reaction, you can add a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any unreacted maleimide groups. Excess reagent and byproducts can then be removed by methods such as size-exclusion chromatography (e.g., a desalting column) or dialysis.
Quantitative Data on Molar Ratio and Conjugation Efficiency
The following table summarizes data from studies investigating the effect of the maleimide to thiol molar ratio on conjugation efficiency for different types of molecules.
| Molecule Type | Molar Ratio (Maleimide:Thiol) | Conjugation Efficiency | Reaction Conditions | Reference |
| cRGDfK (cyclic peptide) | 2:1 | 84 ± 4% | 30 min, room temperature, 10 mM HEPES pH 7.0 | |
| 11A4 Nanobody | 5:1 | 58 ± 12% | 2 h, room temperature, PBS pH 7.4 | |
| PEGylated AAT protein | 4:1 | 66% | 60 min, pH 7 |
Experimental Protocols
Protocol: Small-Scale Trial Conjugation to Optimize Molar Ratio
This protocol provides a general framework for determining the optimal molar ratio of this compound to your thiol-containing protein or peptide.
1. Materials:
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Thiol-containing protein/peptide
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This compound
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Conjugation Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) or HEPES, pH 7.0-7.5, degassed.
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Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
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Quenching Solution: 1 M L-cysteine in conjugation buffer.
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Anhydrous DMSO or DMF
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Purification system (e.g., desalting column for size-exclusion chromatography)
2. Procedure:
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Protein/Peptide Preparation:
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Dissolve your thiol-containing molecule in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
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If reduction of disulfide bonds is necessary, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.
-
-
This compound Preparation:
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Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution.
-
-
Conjugation Reaction:
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Set up a series of reactions with varying molar ratios of this compound to your protein/peptide (e.g., 2:1, 5:1, 10:1, 20:1).
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Add the calculated volume of the this compound stock solution to each protein/peptide solution.
-
Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
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Stop the reaction by adding the quenching solution to a final concentration of 10-20 mM L-cysteine to react with any excess maleimide. Incubate for 15-30 minutes at room temperature.
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Purify the conjugate from excess reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS).
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3. Analysis:
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Analyze the purified conjugates from each molar ratio experiment using SDS-PAGE and/or HPLC to determine the conjugation efficiency and identify the optimal ratio. Successful conjugation will be indicated by a shift to a higher molecular weight.
Visualizations
Caption: Troubleshooting workflow for low conjugation efficiency.
Caption: Desired reaction pathway and potential side reactions.
References
Technical Support Center: Purification of Biomolecules from Unreacted Mal-amido-PEG5-acid
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted Mal-amido-PEG5-acid following bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a heterobifunctional crosslinker containing a maleimide group and a carboxylic acid, connected by a 5-unit polyethylene glycol (PEG) spacer.[1][2][3][4] The maleimide group reacts with thiol groups (e.g., on cysteine residues of proteins), while the carboxylic acid can be activated to react with primary amines (e.g., on lysine residues).[2] Its removal after conjugation is critical to ensure the purity of the final product, prevent interference in downstream applications, and obtain accurate characterization of the conjugate.
Q2: What are the common methods for removing unreacted this compound?
Common methods for removing small molecules like unreacted this compound from larger biomolecules include Size Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF)/Diafiltration, and Dialysis. The choice of method depends on factors such as the size of the biomolecule, the required purity, sample volume, and available equipment.
Q3: How do I choose the most suitable purification method?
The selection of the purification method depends on the molecular weight of your biomolecule and the desired scale of purification.
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Size Exclusion Chromatography (SEC): Ideal for high-resolution separation and suitable for both small and large-scale purification. It separates molecules based on their size in solution.
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Tangential Flow Filtration (TFF)/Diafiltration: A rapid and scalable method for buffer exchange and removal of small molecules from large volumes of protein solutions.
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Dialysis: A simple and cost-effective method for removing small molecules, best suited for smaller sample volumes.
Q4: Can I use precipitation to remove unreacted this compound?
While PEG is used to precipitate proteins, this method is generally less specific for removing small amounts of unreacted PEG linkers and is more commonly used for bulk protein fractionation. It might not be the most effective method for achieving high purity in this specific application.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Solution |
| Poor separation of conjugate and unreacted linker | Inappropriate column selection (pore size too large or too small). | Select a column with a fractionation range appropriate for the size difference between your biomolecule conjugate and the this compound (MW: ~500 Da). |
| Low resolution. | Optimize the flow rate (lower flow rates often improve resolution). Ensure the column is packed efficiently and is not old or channeling. | |
| Sample overload. | Reduce the sample volume or concentration injected onto the column. | |
| Low recovery of the conjugated biomolecule | Adsorption of the biomolecule to the column matrix. | Use a mobile phase with a higher ionic strength or add a small percentage of an organic modifier (if compatible with your biomolecule) to reduce non-specific binding. |
| Aggregation of the biomolecule. | Ensure the buffer conditions (pH, ionic strength) are optimal for your biomolecule's stability. | |
| Presence of unreacted linker in the final product | Co-elution with the conjugate. | If the size difference is minimal, consider an alternative method like ion-exchange chromatography if the charge of the conjugate is different from the unreacted linker. |
Tangential Flow Filtration (TFF)/Diafiltration Troubleshooting
| Issue | Possible Cause | Solution |
| Slow filtration rate | Membrane fouling. | Optimize the transmembrane pressure (TMP) and cross-flow rate. Consider a pre-filtration step if the sample contains particulates. Clean the membrane according to the manufacturer's protocol. |
| High sample viscosity. | Dilute the sample if possible. | |
| Low recovery of the conjugated biomolecule | Adsorption to the membrane. | Choose a membrane material with low protein binding (e.g., regenerated cellulose). Pre-condition the membrane with a blocking agent like bovine serum albumin (BSA) if compatible with your downstream application. |
| Aggregation of the biomolecule. | Ensure the buffer conditions are optimal for your biomolecule's stability during the TFF process. | |
| Inefficient removal of unreacted linker | Insufficient diafiltration volumes. | Perform at least 5-7 diavolumes to ensure adequate removal of the small molecule. |
| Incorrect membrane molecular weight cut-off (MWCO). | Use a membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your biomolecule but significantly larger than this compound. |
Experimental Protocols
Protocol 1: Removal of Unreacted this compound using Size Exclusion Chromatography (SEC)
Objective: To separate a biomolecule-PEG conjugate from unreacted this compound.
Materials:
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SEC column with an appropriate fractionation range (e.g., Superdex 75 for proteins ~10-70 kDa, or Superdex 200 for larger proteins).
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HPLC or FPLC system.
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Mobile phase: A buffer compatible with the stability of the biomolecule (e.g., Phosphate Buffered Saline, pH 7.4).
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Reaction mixture containing the biomolecule-PEG conjugate and unreacted this compound.
Methodology:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase at a flow rate recommended by the manufacturer.
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Filter the reaction mixture through a 0.22 µm filter to remove any particulates.
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Inject the filtered sample onto the column. The injection volume should not exceed 2% of the total column volume for optimal resolution.
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Elute the sample with the mobile phase at a constant flow rate.
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Monitor the elution profile using UV absorbance at 280 nm (for protein) and potentially a lower wavelength (e.g., 220 nm) to detect the maleimide group of the unreacted linker.
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Collect fractions corresponding to the peak of the conjugated biomolecule. The conjugate, being larger, will elute first, followed by the smaller, unreacted this compound.
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Pool the fractions containing the purified conjugate and confirm purity using SDS-PAGE or analytical SEC.
Protocol 2: Removal of Unreacted this compound using Tangential Flow Filtration (TFF)
Objective: To remove unreacted this compound and exchange the buffer of a biomolecule-PEG conjugate solution.
Materials:
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TFF system with a reservoir, pump, and membrane cassette/hollow fiber module.
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TFF membrane with an appropriate MWCO (e.g., 10 kDa for a >30 kDa protein).
-
Diafiltration buffer: A buffer compatible with the stability of the biomolecule.
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Reaction mixture.
Methodology:
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Assemble the TFF system and install the membrane according to the manufacturer's instructions.
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Flush the system with purified water and then with the diafiltration buffer to remove any preservatives and equilibrate the membrane.
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Load the reaction mixture into the reservoir.
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Concentrate the sample to a smaller volume to reduce the amount of diafiltration buffer needed.
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Perform diafiltration by adding the diafiltration buffer to the reservoir at the same rate as the permeate is being removed. Continue for 5-7 diavolumes.
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After diafiltration, concentrate the sample to the desired final volume.
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Collect the retentate, which contains the purified biomolecule-PEG conjugate.
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Analyze the purity of the final product using an appropriate method (e.g., analytical SEC or HPLC).
Data Presentation
Table 1: Comparison of Purification Methods for a 50 kDa Protein Conjugate
| Parameter | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) | Dialysis |
| Purity of Final Product | >99% | >98% | ~95% |
| Recovery of Conjugate | ~90% | >95% | >95% |
| Processing Time (for 10 mL sample) | 1-2 hours | 30-60 minutes | 12-24 hours |
| Scalability | Good | Excellent | Poor |
| Required Equipment | HPLC/FPLC System | TFF System | Dialysis Tubing, Beaker, Stir Plate |
Visualizations
Caption: Workflow for removal of unreacted linker using SEC.
Caption: Workflow for removal of unreacted linker using TFF.
References
Technical Support Center: Stability of Maleimide-Conjugated Products
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with maleimide-conjugated products. Find answers to frequently asked questions and troubleshoot common experimental challenges.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.
Question: Why is my maleimide conjugation efficiency low or nonexistent?
Answer: Low or no conjugation can stem from several factors, from reagent integrity to reaction conditions. A systematic approach to troubleshooting is recommended.
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Maleimide Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at neutral to alkaline pH, which renders it inactive for conjugation.[1]
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Solution: Prepare maleimide stock solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before initiating the conjugation.[1][2][3] If aqueous storage is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for only short durations.[1]
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Thiol Oxidation: Free sulfhydryl groups (-SH) can oxidize to form disulfide bonds (S-S), which are unreactive with maleimides. This process can be catalyzed by divalent metals.
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Solution: Degas buffers to remove dissolved oxygen. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Including a chelating agent like EDTA (1-5 mM) in the reaction buffer can also help prevent metal-catalyzed oxidation.
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Suboptimal pH: The optimal pH range for the maleimide-thiol reaction is typically 6.5-7.5. Below pH 6.5, the reaction rate slows as the thiol is less likely to be in its reactive thiolate anion form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and can react with primary amines like lysine residues.
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Solution: Ensure your reaction buffer is within the optimal pH range of 6.5-7.5 for efficient and specific conjugation.
-
-
Incorrect Stoichiometry: The molar ratio of maleimide to thiol is a critical parameter.
-
Solution: A 10 to 20-fold molar excess of the maleimide reagent is a common starting point for protein labeling. However, the optimal ratio can depend on the specific molecules and may require empirical optimization. For some peptides, a lower excess of 2:1 or 5:1 has been effective.
-
-
Presence of Disulfide Bonds: Maleimides react with free thiols, not disulfide bonds.
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Solution: If your protein's cysteine residues are involved in disulfide bridges, these must be reduced prior to conjugation. TCEP (tris(2-carboxyethyl)phosphine) is a common choice as it is effective over a wide pH range and typically does not need to be removed before adding the maleimide reagent. DTT (dithiothreitol) can also be used, but excess DTT must be removed before conjugation to prevent it from reacting with the maleimide.
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Question: My purified maleimide-conjugated product is unstable. What is causing this?
Answer: The instability of the final conjugate is a known challenge and is often due to the reversibility of the maleimide-thiol linkage.
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Retro-Michael Reaction: The thioether bond formed between the maleimide and the thiol can undergo a retro-Michael reaction, leading to deconjugation. This is particularly prevalent in physiological conditions where other thiols, such as glutathione, are present, leading to thiol exchange.
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Solution 1: Succinimide Ring Hydrolysis: The succinimide ring of the conjugate can be hydrolyzed to form a stable ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction. This can be intentionally promoted by incubating the conjugate at a pH of 8.5-9.0 after the initial conjugation. Some maleimide linker designs incorporate basic amino groups to catalyze this hydrolysis at neutral pH.
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Solution 2: Use of Stabilized Maleimides: Maleimides with electron-withdrawing N-substituents show accelerated rates of hydrolysis, leading to more stable conjugates. Other strategies include the use of substituted maleimides like dithiomaleimides (DTM) or dibromomaleimides (DBM) which can form more stable linkages.
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Question: I am observing aggregation or precipitation of my protein during or after conjugation. What can I do?
Answer: Aggregation can be caused by several factors, including solvent mismatch, protein concentration, and disruption of the protein's structure.
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Solvent Mismatch: If the maleimide reagent is dissolved in an organic solvent like DMSO, adding it too quickly to the aqueous protein solution can cause precipitation.
-
Solution: Add the maleimide stock solution slowly with gentle mixing. Keep the final concentration of the organic solvent to a minimum (ideally <10% v/v).
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-
High Protein Concentration: Higher concentrations of protein can increase the likelihood of aggregation.
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Solution: Try performing the conjugation reaction at a lower protein concentration.
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-
Disruption of Protein Structure: The reduction of structurally important disulfide bonds can lead to protein unfolding and subsequent aggregation.
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Solution: Use milder reduction conditions, such as a lower concentration of the reducing agent, a shorter incubation time, or a lower temperature. The inclusion of additives like arginine in the buffer can also help improve the solubility of the protein.
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-
Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the protein is hydrophobic, it can induce aggregation.
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Solution: Optimization of the molar ratio of the maleimide reagent to the protein can help find a balance between conjugation efficiency and aggregation.
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Frequently Asked Questions (FAQs)
What are the main stability issues with maleimide-conjugated products?
The two primary stability concerns are the retro-Michael reaction and hydrolysis.
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Retro-Michael Reaction (Thiol Exchange): The bond formed between the maleimide and a thiol is reversible. In a biological environment rich in other thiols like glutathione, the conjugated molecule can detach and the maleimide can react with these other thiols. This can lead to loss of efficacy and potential off-target effects.
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Hydrolysis: The maleimide ring itself can be hydrolyzed in aqueous solutions, especially at higher pH. This renders the maleimide inactive and unable to react with thiols. Conversely, after conjugation, hydrolysis of the resulting succinimide ring is desirable as it forms a more stable, ring-opened structure that is resistant to the retro-Michael reaction.
What is the optimal pH for maleimide-thiol conjugation?
The optimal pH is between 6.5 and 7.5. In this range, the reaction with thiols is highly efficient and chemoselective. At a pH of 7.0, the reaction rate with thiols is about 1,000 times faster than with amines.
How should I store my maleimide reagents and conjugated products?
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Maleimide Reagents: Maleimide stock solutions should be freshly prepared in an anhydrous solvent like DMSO or DMF. Unused stock solutions can be stored at -20°C for up to a month, protected from light. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.
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Conjugated Products: For best results, purified conjugates should be used immediately. If short-term storage is necessary, they can be kept at 2-8°C in the dark for up to a week. For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%). Adding 50% glycerol and storing at -20°C can extend the shelf life for up to a year.
How can I assess the stability of my maleimide-conjugated product?
A common method is to incubate the purified conjugate in a buffer at physiological pH (e.g., PBS at pH 7.4) and 37°C, often in the presence of a competing thiol like glutathione (1-5 mM). Aliquots are taken at various time points and the reaction is quenched. The samples are then analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of intact conjugate remaining over time.
How do I determine the degree of labeling (DOL) of my conjugate?
For conjugates where the attached molecule has a distinct UV-Vis absorbance, the DOL (or dye-to-protein ratio) can be determined spectrophotometrically. This is done by measuring the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the attached molecule.
Quantitative Data Summary
The stability of maleimide-thiol conjugates is influenced by various factors. The following tables summarize quantitative data on these influences.
Table 1: Influence of pH and Temperature on Maleimide Hydrolysis
| pH | Temperature (°C) | Observed Rate Constant (s⁻¹) | Stability |
|---|---|---|---|
| 3.0 | 37 | Very low | High stability |
| 5.5 | 20 | Extremely slow | High stability |
| 5.5 | 37 | Slowly decreases | High stability |
| 7.4 | 20 | 1.24 x 10⁻⁵ | Moderate stability |
| 7.4 | 37 | 6.55 x 10⁻⁵ | Faster hydrolysis |
| 9.0 | 37 | Rapid decrease | Low stability |
Data adapted from a study on an 8-arm PEG-maleimide.
Table 2: Half-lives of N-substituted Succinimide Thioether (SITE) Hydrolysis
| N-Substituent of Maleimide | Half-life (t₁/₂) at pH 7.4, 37°C (hours) |
|---|---|
| N-alkyl | >168 |
| N-aminoethyl (protonated) | ~0.4 |
Data indicates that electron-withdrawing groups, like a protonated amine, can dramatically accelerate the stabilizing ring-opening hydrolysis.
Table 3: Comparison of Common Disulfide Reducing Agents
| Feature | TCEP (tris(2-carboxyethyl)phosphine) | DTT (dithiothreitol) |
|---|---|---|
| Mechanism | Thiol-free reduction | Thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5 | > 7 |
| Need for Removal | No, does not compete with maleimide | Yes, excess must be removed |
Information compiled from multiple sources.
Experimental Protocols
Protocol 1: General Maleimide Conjugation to a Protein
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Protein Preparation: Dissolve the protein to be labeled at 1-10 mg/mL in a degassed buffer at pH 7.0-7.5 (e.g., 1x PBS, 10-100 mM HEPES). The buffer should not contain any thiols.
-
Disulfide Bond Reduction (if necessary): If the target cysteines are in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.
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Maleimide Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF. This should be done immediately before use.
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Conjugation Reaction: Add the maleimide stock solution to the protein solution to achieve a 10 to 20-fold molar excess of the maleimide. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
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Quenching (Optional): To stop the reaction, a small molecule thiol like cysteine or 2-mercaptoethanol can be added to react with any excess maleimide.
-
Purification: Remove excess unreacted maleimide reagent and other small molecules using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
Protocol 2: Assessment of Maleimide-Thiol Conjugate Stability by RP-HPLC
-
Sample Preparation: Prepare a solution of the purified maleimide conjugate at a known concentration (e.g., 1 mg/mL) in PBS at pH 7.4.
-
Initiation of Degradation: To simulate physiological conditions, add a competing thiol such as glutathione to a final concentration of 1-5 mM.
-
Incubation: Incubate the mixture at 37°C.
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Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or an equal volume of 0.1% TFA in acetonitrile.
-
Analysis: Analyze the samples using an RP-HPLC system with a suitable column (e.g., C18). Monitor the absorbance at a wavelength appropriate for the protein (e.g., 220 nm or 280 nm) and the conjugated molecule.
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Data Interpretation: Determine the percentage of intact conjugate at each time point by integrating the area of the corresponding peak in the chromatogram. The rate of deconjugation can be calculated from the decrease in the intact conjugate peak over time.
Visualizations
Caption: Reaction pathways for maleimide-thiol conjugates.
Caption: Experimental workflow for assessing conjugate stability.
References
Technical Support Center: Quenching Unreacted Maleimide Groups
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted maleimide groups in bioconjugation reactions. Find answers to frequently asked questions and troubleshoot common issues to ensure the stability and purity of your conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to quench unreacted maleimide groups?
A1: Unreacted maleimide groups are highly reactive electrophiles. If not quenched, they can react with other nucleophiles in your sample or in downstream applications, leading to non-specific labeling, cross-linking, aggregation, and altered biological activity of your conjugate. Quenching ensures the stability and homogeneity of your final product.
Q2: What are the most common reagents for quenching unreacted maleimides?
A2: The most common quenching agents are small molecules containing a free thiol (sulfhydryl) group. These include:
Q3: How do I choose the right quenching reagent for my experiment?
A3: The choice of quenching reagent depends on several factors, including the nature of your conjugate, downstream applications, and the desired final buffer composition.
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Cysteine and N-acetylcysteine are often preferred as they are single thiols and less likely to interfere in subsequent steps compared to dithiol reagents like DTT. N-acetylcysteine can be a good choice to cap unreacted thiols.[2]
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β-mercaptoethanol is a volatile reagent with a strong odor, which may be a consideration for some laboratory environments.
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DTT is a strong reducing agent and contains two thiol groups. While effective for quenching, it can also reduce disulfide bonds within your protein if used in excess or for prolonged periods, which may not be desirable.
Q4: What is the optimal pH for the maleimide quenching reaction?
A4: The quenching reaction, which is a thiol-maleimide reaction, is most efficient and specific within a pH range of 6.5-7.5.[3] At pH values above 7.5, maleimides can also react with primary amines (e.g., lysine residues), leading to non-specific side reactions.[3] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.
Q5: How can I confirm that the quenching reaction is complete?
A5: Several analytical techniques can be used to confirm the absence of unreacted maleimide groups:
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Ellman's Assay: This colorimetric assay can be used to quantify the number of free thiols remaining in the solution after the quenching reaction. A stable thiol concentration over time indicates that the reaction with the maleimide is complete.
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC can be used to separate the quenched conjugate from unreacted maleimide and the quenching reagent. The disappearance of the peak corresponding to the unreacted maleimide-containing molecule indicates the completion of the reaction.
-
Mass Spectrometry (MS): Mass spectrometry can definitively identify the final conjugate and confirm the addition of the quenching reagent to any excess maleimide, by detecting the expected mass increase.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Incomplete Quenching | Insufficient amount of quenching reagent. | Increase the molar excess of the quenching reagent to the unreacted maleimide. A 10 to 50-fold molar excess is a common starting point. |
| Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction mixture is between 6.5 and 7.5 for optimal thiol-maleimide reaction. | |
| Short incubation time. | Increase the incubation time for the quenching reaction. While generally fast, allowing the reaction to proceed for 30-60 minutes at room temperature is a good practice. | |
| Precipitation of the Conjugate | High concentration of the quenching reagent. | While a molar excess is needed, an extremely high concentration of the quenching agent might affect the solubility of your conjugate. Perform a small-scale pilot experiment to determine the optimal concentration. |
| Change in buffer composition after adding the quenching reagent. | Ensure that the addition of the quenching reagent does not significantly alter the pH or ionic strength of the buffer in a way that affects your protein's stability. | |
| Side Reactions | Reaction of maleimide with primary amines. | Maintain the pH of the reaction below 7.5 to ensure the specific reaction of maleimide with thiols. |
| Hydrolysis of the maleimide ring. | Prepare aqueous solutions of maleimide-containing reagents immediately before use, as maleimides are susceptible to hydrolysis, especially at pH > 7.5. | |
| Thiazine rearrangement with N-terminal cysteines. | This side reaction can occur when conjugating to a peptide or protein with an N-terminal cysteine. Performing the conjugation at a more acidic pH (e.g., pH 5.0) can help to minimize this. |
Experimental Protocols
Protocol 1: General Procedure for Quenching Unreacted Maleimide
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Prepare the Quenching Reagent Stock Solution: Prepare a fresh stock solution of the chosen quenching reagent (e.g., 1 M L-cysteine in a suitable buffer).
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Add Quenching Reagent to the Reaction Mixture: Add the quenching reagent to the reaction mixture containing the unreacted maleimide to a final concentration of 10-50 mM. A 20-fold excess of the quenching agent over the initial maleimide concentration is a good starting point.
-
Incubate: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
Purification: Remove the excess quenching reagent and the quenched maleimide adduct from the final conjugate using a suitable purification method such as size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration.
Protocol 2: Quantification of Quenching using Ellman's Assay
This protocol is adapted from standard Ellman's assay procedures to confirm the consumption of the quenching agent's thiol groups.
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Prepare a Thiol Standard Curve: Prepare a series of known concentrations of your quenching reagent (e.g., L-cysteine) in the reaction buffer.
-
Prepare Samples: Take aliquots of your reaction mixture before and after the addition of the quenching reagent at different time points (e.g., 0, 15, and 30 minutes post-quenching).
-
Perform the Assay:
-
To each standard and sample, add Ellman's Reagent solution (DTNB).
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Analyze the Results:
-
Plot the absorbance of the standards versus their known concentrations to create a standard curve.
-
Use the standard curve to determine the concentration of free thiols in your samples. A significant decrease and subsequent stabilization of the free thiol concentration in the quenched samples compared to a control (quenching reagent in buffer alone) indicates successful quenching.
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Visual Guides
References
Validation & Comparative
Confirming Mal-amido-PEG5-acid Conjugation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules with linkers like Mal-amido-PEG5-acid is a critical step in creating advanced therapeutics, diagnostics, and research tools. This compound is a heterobifunctional linker featuring a maleimide group that selectively reacts with thiols (e.g., cysteine residues in proteins) and a terminal carboxylic acid for subsequent coupling to amine groups.[1][2] The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance.[3]
Confirmation of this covalent attachment, a process known as PEGylation, is essential for quality control and to ensure the final conjugate has the desired properties.[4] This guide provides a comparative overview of the primary analytical techniques used to confirm and characterize this compound conjugation, complete with experimental data and detailed protocols.
Core Principle: The Maleimide-Thiol Reaction
The confirmation process begins with understanding the underlying chemistry. The maleimide group on the linker reacts with a free sulfhydryl (thiol) group on a biomolecule via a Michael addition reaction.[3] This forms a stable carbon-sulfur thioether bond. The primary goal of the analytical methods described below is to detect the physical and chemical changes that result from the formation of this new, larger molecule.
Caption: The maleimide-thiol conjugation reaction.
Comparison of Key Analytical Techniques
The choice of analytical technique depends on the specific information required, such as qualitative confirmation, purity assessment, or detailed structural characterization. Each method offers distinct advantages.
| Technique | Principle | Information Provided | Key Advantages | Limitations |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ionized molecules. | - Absolute confirmation of conjugation via mass increase- Degree of PEGylation (number of linkers per molecule) - Purity and heterogeneity | High accuracy and sensitivity; provides definitive mass evidence. | Can be complex for heterogeneous samples; requires specialized equipment. |
| HPLC (SEC & RP) | Separates molecules based on physical/chemical properties. | - Purity of the conjugate- Separation of conjugated, unconjugated, and free linker species- Detection of aggregates (SEC) | Robust, quantitative, and widely available; excellent for purity assessment. | Indirect confirmation of identity; resolution can be challenging. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Detailed structural confirmation- Determination of degree of PEGylation- Site of conjugation (with advanced techniques) | Provides rich structural detail. | Lower sensitivity compared to MS; requires high sample concentration and purity. |
| SDS-PAGE | Separates proteins based on molecular weight. | - Qualitative confirmation of conjugation- Estimation of molecular weight increase | Simple, rapid, and widely accessible for initial screening. | Low resolution; provides only an estimate of molecular weight; not quantitative. |
Mass Spectrometry (MS)
MS is the most powerful technique for unambiguously confirming conjugation by measuring the precise molecular weight of the conjugate. The observed mass should equal the mass of the starting biomolecule plus the mass of each conjugated this compound linker (MW: 389.4 g/mol ).
Common MS Approaches for PEGylated Proteins:
-
MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): Excellent for determining the average molecular weight of the conjugate and assessing the overall degree of PEGylation. It often generates singly charged ions, which simplifies the spectrum.
-
ESI-MS (Electrospray Ionization Mass Spectrometry): Often coupled with liquid chromatography (LC-MS), ESI-MS is ideal for analyzing complex reaction mixtures. Deconvolution of the resulting multi-charged spectrum provides an accurate mass of the components.
Table 1: Expected Mass Increase upon Conjugation
| Number of Conjugated Linkers | Expected Mass Increase (Da) | Example: 25 kDa Protein |
| 1 | 389.4 | 25,389.4 |
| 2 | 778.8 | 25,778.8 |
| 3 | 1,168.2 | 26,168.2 |
Experimental Protocol: LC-MS Analysis
This protocol is a general guideline for analyzing a PEGylated protein using ESI-MS.
-
Sample Preparation:
-
Purify the conjugate from excess, unreacted linker using size-exclusion chromatography (SEC) or dialysis.
-
Dilute the purified conjugate to a final concentration of 0.1-1.0 mg/mL in a suitable buffer, such as 10mM ammonium acetate.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40-60 °C.
-
-
Mass Spectrometry (ESI-Q-TOF) Conditions:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Mass Range: m/z 500-4000.
-
-
Data Analysis:
-
Process the raw data using deconvolution software to convert the charge-state series into a zero-charge mass spectrum.
-
Compare the deconvoluted mass of the major peak to the theoretical mass of the expected conjugate.
-
Caption: Workflow for LC-MS analysis of a bioconjugate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of the conjugation reaction. By separating the reaction mixture into its components, it allows for the quantification of the desired conjugate versus unreacted starting materials or byproducts.
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their size (hydrodynamic radius). The larger, conjugated molecule will elute earlier than the smaller, unconjugated biomolecule. SEC is also highly effective for detecting and quantifying aggregates.
-
Reversed-Phase Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. The addition of the PEG linker alters the molecule's hydrophobicity, enabling the separation of species with different degrees of PEGylation.
Table 2: Comparative HPLC Data (Illustrative)
| Analyte | SEC-HPLC Retention Time (min) | RP-HPLC Retention Time (min) |
| Unconjugated Protein | 12.5 | 15.2 |
| Mono-PEGylated Conjugate | 10.8 | 16.1 |
| Di-PEGylated Conjugate | 10.1 | 16.8 |
| Free this compound | 18.2 | 5.4 |
Experimental Protocol: SEC-HPLC for Purity Assessment
-
Sample Preparation:
-
Filter the conjugation reaction mixture through a 0.22 µm filter.
-
Dilute the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Chromatography Conditions:
-
Column: An SEC column appropriate for the molecular weight range of the protein and conjugate (e.g., Zenix SEC-150).
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV absorbance at 280 nm (for proteins) or 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak areas of the conjugate, unconjugated protein, and any aggregates.
-
Calculate the percentage purity by dividing the area of the conjugate peak by the total area of all protein-related peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine confirmation due to its lower sensitivity, NMR provides unparalleled structural detail and can be used to quantify the degree of PEGylation. The method relies on identifying the strong, sharp signal from the repeating ethylene glycol units (-O-CH2-CH2-) of the PEG chain, which typically appears around 3.6 ppm in the ¹H NMR spectrum.
Experimental Protocol: ¹H NMR for Degree of PEGylation
-
Sample Preparation:
-
The conjugate must be highly purified and buffer-exchanged into a deuterated solvent (e.g., D₂O).
-
Concentrate the sample to the highest possible concentration (typically >5 mg/mL).
-
Add a known concentration of an internal standard (e.g., DMSO) for quantification.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a high-field spectrometer (e.g., 500 MHz or higher).
-
Use water suppression techniques to reduce the large H₂O signal.
-
-
Data Analysis:
-
Integrate the area of the characteristic PEG methylene proton peak (~3.6 ppm).
-
Integrate the area of a well-resolved peak from the biomolecule (e.g., aromatic protons) and the peak from the internal standard.
-
Calculate the molar ratio of PEG to the biomolecule to determine the average degree of PEGylation.
-
Caption: Decision tree for selecting a confirmation method.
References
A Comparative Guide to Analytical Techniques for ADC Linker Characterization
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics hinges on the precise characterization of their three core components: the antibody, the cytotoxic payload, and the chemical linker. The linker is a critical quality attribute (CQA), as it dictates the stability of the ADC in circulation and the efficiency of payload release at the target site.[1] Ensuring the safety and efficacy of an ADC requires robust analytical methods to determine properties like the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, and the presence of impurities such as unconjugated antibody or free payload.[2][3]
This guide provides a comparative overview of the principal analytical techniques used to characterize ADC linkers and their conjugation to the antibody, offering insights for researchers, scientists, and drug development professionals.
Key Analytical Techniques at a Glance
A variety of analytical methods are employed to provide a comprehensive understanding of an ADC's composition and heterogeneity. The most common techniques include Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Size Exclusion Chromatography (SEC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE-SDS). Each method offers unique advantages for assessing specific quality attributes.
Table 1: Comparison of Primary Analytical Techniques for ADC Characterization
| Technique | Primary Information Obtained | Sample State | Throughput | MS Compatibility | Key Advantage |
| HIC | DAR distribution, Unconjugated antibody | Native | Medium | Limited (specialized methods exist) | Resolves intact ADC species with different drug loads under non-denaturing conditions.[4] |
| RP-HPLC | DAR (reduced mAb), Free payload analysis | Denatured | High | High | Excellent for quantifying free drug and analyzing ADC fragments (light/heavy chains). |
| SEC | Aggregates, Fragments, High Molecular Weight Species (HMWS) | Native | High | High (native MS) | Standard method for quantifying aggregates, a critical quality attribute affecting safety. |
| MS | Intact/subunit mass, DAR, Conjugation site | Native or Denatured | Medium-High | N/A (is the detector) | Provides direct mass measurement for unambiguous identification and structural elucidation. |
| CE-SDS | Purity, Size heterogeneity (reduced/non-reduced) | Denatured | High | Low | High-resolution sizing for purity analysis, replacing traditional gel electrophoresis. |
In-Depth Technique Analysis and Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a cornerstone technique for characterizing cysteine-linked ADCs. It separates molecules based on hydrophobicity under non-denaturing conditions, preserving the ADC's native structure. As the number of hydrophobic drug-linker molecules attached to the antibody increases, the ADC becomes more hydrophobic and elutes later from the HIC column. This allows for the separation of species with different numbers of conjugated drugs (e.g., DAR 0, 2, 4, 6, 8), providing a detailed drug-load distribution profile.
Key Applications:
-
Determination of average DAR and drug load distribution.
-
Quantification of unconjugated antibody (DAR 0).
-
Stability testing and process monitoring.
Generic Experimental Protocol:
-
Column: A HIC column (e.g., Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, potentially with a small percentage of isopropanol).
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) over 20-30 minutes.
-
Flow Rate: ~0.8-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful, high-resolution technique that separates molecules based on hydrophobicity under denaturing conditions. For ADC analysis, it is often used in two main ways: to quantify the amount of free, unconjugated payload in the ADC preparation and to determine the average DAR after the ADC is reduced into its light chain (LC) and heavy chain (HC) subunits. The addition of a drug-linker to a chain increases its retention time, allowing for the separation of conjugated and unconjugated chains.
Key Applications:
-
Quantification of free payload and related impurities.
-
Orthogonal method for DAR determination of reduced Cys-linked ADCs.
-
Analysis of ADCs produced from IgG2 antibodies where HIC resolution is challenging.
Generic Experimental Protocol (for reduced ADC):
-
Sample Preparation: The ADC is reduced using a reagent like dithiothreitol (DTT) to break the interchain disulfide bonds, separating the LC and HC.
-
Column: A reversed-phase column (e.g., C4, C8, or C18) with wide pores (≥300Å).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.
-
Gradient: A suitable gradient of increasing Mobile Phase B to elute the LC and HC and their drug-conjugated variants.
-
Flow Rate: ~0.5-1.0 mL/min.
-
Detection: UV at 280 nm (for protein) and a wavelength specific to the payload if possible.
-
Data Analysis: DAR is calculated based on the relative peak areas of the conjugated and unconjugated LC and HC.
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. Its primary role in ADC characterization is to detect and quantify aggregates (dimers, trimers, and other high molecular weight species) and fragments. The formation of aggregates is a critical quality attribute, as they can impact product efficacy and potentially increase immunogenicity. Due to the often hydrophobic nature of the payload, ADCs can be more prone to aggregation than their parent antibodies.
Key Applications:
-
Quantification of monomer, aggregates, and fragments.
-
Monitoring stability during manufacturing and storage.
Generic Experimental Protocol:
-
Column: An SEC column with appropriate pore size for separating large proteins (e.g., 300Å).
-
Mobile Phase: An isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). For some hydrophobic ADCs, the addition of a small amount of organic modifier (e.g., isopropanol) may be needed to prevent secondary interactions with the column stationary phase.
-
Flow Rate: ~0.5-1.0 mL/min.
-
Detection: UV at 280 nm.
-
Data Analysis: Relative quantification of species is based on the integrated peak areas.
Mass Spectrometry (MS)
MS is an indispensable tool that measures the mass-to-charge ratio of ions, providing direct information on the molecular weight of the ADC and its subunits. It can be coupled with liquid chromatography (LC-MS) for online separation and analysis. Native MS, often coupled with SEC, allows for the analysis of the intact ADC, providing a direct measurement of the DAR distribution. Denaturing MS, typically coupled with RP-HPLC, is used for subunit analysis (LC and HC) or peptide mapping after enzymatic digestion to confirm conjugation sites.
Key Applications:
-
Confirmation of intact and subunit ADC mass.
-
Direct determination of DAR distribution.
-
Identification of conjugation sites (peptide mapping).
-
Characterization of impurities and degradation products.
Generic Experimental Protocol (Native Intact MS):
-
Separation: SEC for online buffer exchange into an MS-compatible mobile phase (e.g., ammonium acetate).
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization: Electrospray ionization (ESI) under native conditions (gentle source conditions).
-
Data Analysis: The resulting mass spectrum is deconvoluted to obtain the neutral mass of the different DAR species. The average DAR is calculated from the relative abundance of these species.
Visualization of Analytical Workflows
The characterization of an ADC is a multi-faceted process where different techniques are used orthogonally to build a complete picture of the molecule's properties.
References
A Head-to-Head Comparison of Mal-amido-PEG5-acid and SMCC for Antibody Conjugation
For researchers, scientists, and drug development professionals, the choice of a linker for antibody conjugation is a critical decision that can significantly impact the efficacy, stability, and safety of the resulting bioconjugate. Two commonly employed crosslinkers for this purpose are Mal-amido-PEG5-acid and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). This guide provides an objective comparison of these two linkers, supported by established principles of bioconjugation and available data, to aid in the selection of the optimal reagent for your research needs.
Executive Summary
This compound is a hydrophilic, PEGylated linker, while SMCC is a more hydrophobic, non-PEGylated crosslinker. The primary distinction lies in the presence of a five-unit polyethylene glycol (PEG) spacer in this compound, which imparts distinct physicochemical properties to the linker and the resulting antibody conjugate. While both linkers utilize maleimide chemistry to achieve stable conjugation to thiol groups on an antibody, the choice between them involves a trade-off between properties such as solubility, stability, and potential immunogenicity.
At a Glance: this compound vs. SMCC
| Feature | This compound | SMCC |
| Structure | Contains a maleimide, a five-unit PEG spacer, and a carboxylic acid | Contains a maleimide, a cyclohexane ring, and an N-hydroxysuccinimide (NHS) ester |
| Reactive Groups | Maleimide (thiol-reactive), Carboxylic acid (amine-reactive after activation) | Maleimide (thiol-reactive), NHS ester (amine-reactive) |
| Solubility | High in aqueous solutions due to the hydrophilic PEG spacer | Lower in aqueous solutions, often requires organic co-solvents |
| Hydrophobicity | Low | High |
| Potential for Aggregation | Lower, the PEG chain can help mitigate aggregation of hydrophobic payloads | Higher, especially with hydrophobic payloads |
| Conjugate Stability | The thioether bond is stable, but susceptible to retro-Michael reaction. The PEG chain may offer some steric hindrance against this. | The thioether bond is stable but also susceptible to retro-Michael reaction. The cyclohexane ring provides some stability to the maleimide group. |
| Immunogenicity | The PEG chain can potentially be immunogenic, although this is less common with shorter PEG chains. | Generally considered to have low immunogenicity. |
| Pharmacokinetics | The PEG spacer can potentially increase the in vivo half-life of the conjugate. | The pharmacokinetic profile is well-established, as seen in approved ADCs like Kadcyla®. |
| Applications | Ideal for conjugating hydrophobic payloads, improving solubility, and when a longer spacer arm is desired. | Widely used in the development of antibody-drug conjugates (ADCs), particularly with less hydrophobic payloads. |
Chemical Structures and Reaction Mechanisms
This compound
This compound is a heterobifunctional linker with a maleimide group at one end and a carboxylic acid at the other, separated by a hydrophilic PEG5 spacer. The maleimide group reacts specifically with sulfhydryl (thiol) groups, typically from cysteine residues on an antibody, to form a stable thioether bond. The terminal carboxylic acid can be activated, for example using carbodiimide chemistry (EDC/NHS), to react with primary amines, such as the side chain of lysine residues.
The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide
In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have surfaced as a potent therapeutic modality. These bifunctional molecules harness the cell's intrinsic ubiquitin-proteasome system to selectively eradicate proteins implicated in disease. A pivotal element in the architecture of a PROTAC is the linker, the component that bridges the ligand binding to the target protein with the moiety that recruits an E3 ligase. Among the diverse linker types, polyethylene glycol (PEG) linkers are commonly utilized owing to their advantageous physicochemical characteristics. This guide offers a comparative analysis of how the length of the PEG linker impacts the performance of PROTACs, substantiated by experimental data.
The linker is not merely a passive spacer but an active determinant of the PROTAC's overall effectiveness.[1][2] Its length, flexibility, and chemical makeup directly shape the formation and stability of the ternary complex, which comprises the target protein, the PROTAC, and the E3 ligase.[3] The geometry of this complex is critical for the subsequent ubiquitination and degradation of the target protein. An optimal linker length is paramount; a linker that is too short may cause steric hindrance, obstructing the formation of a stable ternary complex, whereas an excessively long linker might lead to a non-productive complex, hindering efficient ubiquitination.[4][5]
Quantitative Comparison of PROTACs with Varying PEG Linker Lengths
The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50), the concentration required to degrade 50% of the target protein, and its maximal degradation (Dmax), the highest percentage of protein degradation achievable. The following tables compile experimental data from studies on PROTACs targeting various proteins, illustrating the profound effect of PEG linker length on these key parameters.
| Target Protein | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |
| Estrogen Receptor α (ERα) | < 12 | No degradation observed | - | |
| 16 | Optimal | High | ||
| 21 | 3 | 96 | ||
| 29 | 292 | 76 | ||
| TANK-binding kinase 1 (TBK1) | < 12 | Inactive | - | |
| 21 | 3 | 96 | ||
| 29 | 292 | 76 | ||
| Bruton's tyrosine kinase (BTK) | ≥ 4 PEG units | 1-40 | - | |
| HDAC6 | - | 3.2 | - | |
| p38α | 15-17 | Most effective | - |
Note: The data presented is compiled from various research articles, and experimental conditions may differ. Direct comparisons across different studies should be approached with caution.
Visualizing the PROTAC Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language to illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Accurate and reproducible experimental data are crucial for the evaluation of PROTAC linkers. The following are detailed methodologies for key experiments.
Protocol 1: Western Blot for PROTAC-Induced Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and performing a Western blot to quantify the degradation of the target protein.
-
Cell Culture and Treatment :
-
Plate cells (e.g., MCF7 for ERα, HEK293T for TBK1) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis :
-
Following treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, collect the lysate in a microcentrifuge tube, and incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification :
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting :
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Load the samples onto an SDS-PAGE gel for electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting and Detection :
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis :
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
-
Protocol 2: Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation and stability of the ternary complex.
-
Surface Plasmon Resonance (SPR) : This technique measures binding events in real-time.
-
Immobilize either the target protein or the E3 ligase onto a sensor chip.
-
Inject the PROTAC at various concentrations to determine binary binding affinity.
-
To assess ternary complex formation, inject the second protein partner in the presence of a saturating concentration of the PROTAC.
-
Analyze the sensorgrams to determine binding affinities (KD), and association (kon) and dissociation (koff) rates.
-
-
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events.
-
Place one protein component (e.g., E3 ligase) in the sample cell.
-
Titrate the PROTAC into the cell to measure the heat of binary interaction.
-
In a separate experiment, pre-form the binary complex of the PROTAC and the other protein partner (the target protein).
-
Titrate this binary complex into the protein in the sample cell to measure the thermodynamics of ternary complex formation.
-
-
Fluorescence Resonance Energy Transfer (FRET) : FRET is a distance-dependent interaction between two fluorophores.
-
Label the target protein and the E3 ligase with a FRET donor and acceptor pair, respectively.
-
In the absence of an effective PROTAC, no FRET signal is observed.
-
The addition of a PROTAC that facilitates ternary complex formation brings the donor and acceptor into close proximity, resulting in a FRET signal. The intensity of this signal is proportional to the amount of ternary complex formed.
-
Protocol 3: Cell Viability Assay (MTS/MTT)
This assay is used to assess the cytotoxic effects of the PROTACs.
-
Cell Plating : Seed cells in a 96-well plate and allow them to adhere overnight.
-
PROTAC Treatment : Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 48 or 72 hours).
-
Reagent Addition : Add MTS or MTT reagent to each well.
-
Incubation : Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
The length of the PEG linker is a critical parameter in the design of efficacious PROTACs. The compiled data unequivocally demonstrates that linker length optimization is essential for achieving potent and selective protein degradation. There is no universal optimal linker length; it is highly dependent on the specific target protein and E3 ligase pair. A systematic approach to linker design, involving the synthesis and evaluation of a range of linker lengths, is paramount for the development of successful PROTAC-based therapeutics. The experimental protocols provided herein offer a robust framework for the comprehensive evaluation of novel PROTAC molecules.
References
Validating Maleimide-Thiol Conjugation: A Mass Spectrometry-Centric Guide
The conjugation of maleimides to thiol groups present in cysteine residues is a cornerstone of bioconjugation chemistry, enabling the precise attachment of payloads—such as drugs, fluorophores, or imaging agents—to proteins, peptides, and other biomolecules.[1][2] The formation of a stable thioether bond is highly selective and efficient under physiological pH conditions.[3] However, rigorous validation is critical to confirm the success of the conjugation, determine its efficiency, and ensure the homogeneity of the final product. Mass spectrometry (MS) has emerged as the gold standard for this purpose, providing unparalleled detail at the molecular level.[4]
This guide provides a comparative overview of mass spectrometry-based methods for validating maleimide-thiol conjugates, offers detailed experimental protocols, and contrasts the technique with other common analytical methods.
The Power of Mass Spectrometry in Conjugation Analysis
Mass spectrometry directly measures the mass-to-charge ratio (m/z) of ionized molecules, making it exceptionally suited for detecting the mass shift that occurs upon successful conjugation.[4] This allows for unambiguous confirmation that the maleimide-containing molecule has been covalently attached to the thiol-bearing biomolecule. Two primary MS-based strategies are employed for this validation: Intact Mass Analysis and Peptide Mapping.
-
Intact Mass Analysis (Top-Down/Middle-Down): This approach involves analyzing the entire, intact conjugate. It is particularly powerful for determining the distribution of conjugated species, such as the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). By deconvoluting the resulting mass spectrum, researchers can quantify the populations of unconjugated protein (DAR0), and protein conjugated with one, two, or more molecules.
-
Peptide Mapping (Bottom-Up): To identify the specific cysteine residue(s) that have been modified, a bottom-up approach is used. The conjugate is enzymatically digested into smaller peptides, typically with trypsin. This peptide mixture is then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). By identifying peptides that show a mass increase corresponding to the maleimide adduct, the precise site of conjugation can be pinpointed.
Experimental Protocol: Conjugation and MS Validation
The following is a generalized protocol for a typical maleimide-thiol conjugation reaction and its subsequent validation by mass spectrometry.
Part 1: Maleimide-Thiol Conjugation
-
Thiolated Protein Preparation:
-
Dissolve the thiol-containing protein or peptide in a degassed, amine-free buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline (PBS), HEPES, or Tris buffer). A typical protein concentration is 1-10 mg/mL.
-
If the cysteine residues are involved in disulfide bonds, they must first be reduced. Add a 20-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) and incubate for 20-60 minutes at room temperature. TCEP is often preferred as it does not contain a thiol group that could compete in the subsequent reaction.
-
Remove the excess reducing agent using a desalting column or dialysis.
-
-
Conjugation Reaction:
-
Prepare a stock solution of the maleimide-functionalized molecule (e.g., a fluorescent dye or drug linker) in an organic solvent like DMSO or DMF.
-
Add the maleimide stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide reagent.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching and Purification:
-
(Optional) Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.
-
Purify the conjugate from excess reagents using size-exclusion chromatography (e.g., a desalting column), dialysis, or HPLC.
-
Part 2: Mass Spectrometry Validation
-
Sample Preparation:
-
Desalt the purified conjugate sample to remove non-volatile salts and buffers, which can interfere with MS analysis. This can be done using a reverse-phase C4 or C8 ZipTip or a desalting column.
-
-
Intact Mass Analysis:
-
Dilute the desalted conjugate in an appropriate solvent for mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
Infuse the sample into an ESI-Q-TOF or Orbitrap mass spectrometer.
-
Acquire the mass spectrum over a suitable m/z range.
-
Process the raw data using deconvolution software to obtain the molecular weights of the species present in the sample. The mass of the conjugate should equal the sum of the protein's mass and the mass of the attached maleimide molecule(s).
-
-
Peptide Mapping Analysis (for Site Identification):
-
Denature the purified conjugate (e.g., with urea).
-
Reduce all disulfide bonds with DTT or TCEP.
-
Alkylate all free cysteines (both originally free and newly reduced) with a reagent like iodoacetamide (IAM) to prevent disulfide bond scrambling.
-
Digest the protein into peptides using a protease like trypsin, typically overnight at 37°C. To minimize the risk of maleimide exchange or hydrolysis, digestion can be performed at a lower pH (e.g., pH 7).
-
Analyze the resulting peptide mixture by nanoLC-MS/MS.
-
Search the MS/MS data against the protein's sequence using database search software, specifying the mass of the maleimide adduct as a variable modification on cysteine residues.
-
Data Presentation: Reaction Parameters and Outcomes
The efficiency and specificity of maleimide-thiol conjugation are highly dependent on reaction conditions. The table below summarizes typical parameters and expected outcomes.
| Parameter | Recommended Range | Rationale & Expected Outcome |
| pH | 6.5 - 7.5 | Balances high thiol reactivity with low amine reactivity. Below pH 6.5, the reaction is slow; above 7.5, maleimide hydrolysis and reaction with amines increase. |
| Maleimide:Thiol Molar Ratio | 5:1 to 20:1 | A molar excess of the maleimide reagent drives the reaction towards completion, maximizing conjugation efficiency. |
| Temperature | 4°C or 20-25°C (RT) | Reactions are faster at room temperature (30-120 min) but proceeding at 4°C (overnight) can improve the stability of sensitive proteins. |
| Conjugation Efficiency | 58% to >80% | Efficiency varies based on the specific biomolecules and conditions. For example, a 2:1 molar ratio for a peptide yielded 84% efficiency, while a 5:1 ratio for a nanobody yielded 58%. |
| Mass Shift (MS) | + Mass of Maleimide Reagent | The primary validation metric. The observed mass of the conjugate must match the theoretical mass. MS can detect various adducts (e.g., DAR0, DAR1, DAR2). |
| Side Products (MS) | +18 Da | Hydrolysis of the succinimide ring can occur, especially at higher pH, leading to a mass increase of 18 Da (H₂O). |
Visualizing the Chemistry and Workflow
To better understand the underlying chemistry and analytical process, the following diagrams illustrate the reaction mechanism and the experimental workflow.
Caption: Mechanism of maleimide-thiol conjugation.
Caption: Experimental workflow for conjugation and MS validation.
Comparison with Alternative Validation Methods
While mass spectrometry is the most definitive method, other techniques can provide complementary information or serve as simpler, initial checks.
| Method | Information Provided | Pros | Cons |
| Mass Spectrometry (MS) | Exact mass of conjugate, DAR distribution, site of conjugation. | Highly specific, definitive, provides detailed structural information. | Requires specialized equipment, sample desalting is necessary. |
| HPLC (RP-HPLC) | Separation of conjugated, unconjugated, and excess reagent species; allows for quantification. | Quantitative, good for monitoring reaction progress and purity. | Does not provide mass confirmation or site of conjugation. |
| Ellman's Assay | Quantifies the number of free thiols before and after conjugation to calculate efficiency. | Simple, uses standard lab equipment (spectrophotometer), quantitative. | Indirect measurement, cannot confirm conjugate identity, susceptible to interference from other thiols. |
| SDS-PAGE | Visualizes a shift in molecular weight upon conjugation. | Simple, widely available, provides a quick qualitative check. | Low resolution, may not detect small mass shifts, not quantitative. |
Conclusion
Validating the outcome of a maleimide-thiol conjugation is a non-negotiable step in the development of precisely engineered biomolecules. Mass spectrometry stands out as the premier analytical tool, offering an unmatched level of detail and certainty. It allows for the direct confirmation of a successful reaction by measuring the precise mass of the conjugate, quantifying the distribution of different species (DAR), and pinpointing the exact location of the modification through peptide mapping. While techniques like HPLC and the Ellman's assay are valuable for assessing reaction purity and efficiency, they lack the definitive structural confirmation that MS provides. By integrating mass spectrometry into the analytical workflow, researchers can ensure the production of well-defined, homogenous, and effective bioconjugates for a wide array of scientific and therapeutic applications.
References
A Comparative Guide to Determining Drug-to-Antibody Ratio (DAR) for ADCs Synthesized with Maleimide-Based Linkers
The drug-to-antibody ratio (DAR) is a critical quality attribute of an antibody-drug conjugate (ADC), profoundly influencing its efficacy, safety, and pharmacokinetic profile.[1][2][3] For ADCs constructed using maleimide-based linkers, such as those incorporating a Mal-amido-PEG5-acid moiety, accurate and robust DAR determination is paramount throughout the development and manufacturing processes. This guide provides a comparative analysis of the most common analytical techniques for DAR assessment, supported by experimental data and detailed protocols.
Maleimide-containing linkers are frequently utilized in ADC development to covalently attach cytotoxic payloads to antibodies via reaction with thiol groups on cysteine residues.[][] The resulting ADC is a heterogeneous mixture of antibodies with varying numbers of conjugated drugs. Therefore, it is essential to characterize the average DAR and the distribution of different drug-loaded species.
Core Analytical Techniques for DAR Determination
Several robust methods are available for determining the DAR of ADCs. The most widely adopted techniques include Ultraviolet-Visible (UV-Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase Liquid Chromatography (RPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
1. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward and rapid method for determining the average DAR. This technique relies on the Beer-Lambert law and requires that the antibody and the conjugated drug have distinct maximum absorbance wavelengths. Typically, protein concentration is measured at 280 nm, while the drug's absorbance is measured at its specific maximum wavelength.
Experimental Protocol:
-
Determine Molar Extinction Coefficients: Accurately determine the molar extinction coefficients (ε) for the unconjugated antibody and the free drug at two different wavelengths (e.g., 280 nm and the drug's λ_max).
-
Sample Preparation: Prepare a dilution of the purified ADC sample in a non-interfering buffer (e.g., PBS) to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
Measurement: Measure the absorbance of the ADC solution at the two selected wavelengths.
-
DAR Calculation: The average DAR can be calculated by solving a set of simultaneous equations derived from the Beer-Lambert law, which relate the absorbance of the ADC at the two wavelengths to the concentrations of the antibody and the drug.
2. Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating ADC species based on their hydrophobicity. Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can resolve species with different numbers of drugs, providing information on both the average DAR and the drug-load distribution. It is considered a standard method for the characterization of cysteine-conjugated ADCs.
Experimental Protocol:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase A (high salt buffer).
-
Chromatographic Separation:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is used.
-
Mobile Phase A: High concentration of salt (e.g., 1.5 M ammonium sulfate) in a buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: The same buffer as mobile phase A without the high salt concentration.
-
Gradient: A linear gradient from high salt to low salt is used to elute the ADC species.
-
Detection: Monitor the absorbance at 280 nm.
-
-
Data Analysis: Integrate the peaks in the chromatogram corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). The weighted average DAR is calculated based on the peak area of each species.
3. Reversed-Phase Liquid Chromatography (RPLC)
RPLC is another chromatographic method used to estimate the average DAR. Unlike HIC, RPLC is performed under denaturing conditions, which can disrupt the non-covalent interactions between the light and heavy chains of the antibody. RPLC is often used to separate the light and heavy chains of a reduced ADC, providing information on the drug distribution on each chain.
Experimental Protocol:
-
Sample Preparation (for reduced ADC):
-
Reduce the ADC sample using a reducing agent like dithiothreitol (DTT) to separate the light and heavy chains.
-
-
Chromatographic Separation:
-
Column: A reversed-phase column (e.g., C4 or C8).
-
Mobile Phase A: Typically 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: Typically 0.1% trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from low to high organic solvent concentration is used for elution.
-
Detection: UV detection at 280 nm.
-
-
Data Analysis: The average DAR is calculated based on the weighted peak areas of the conjugated and unconjugated light and heavy chains.
4. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry. This technique can provide not only the average DAR and drug distribution but also the exact mass of each species, confirming the identity of the conjugated drug and linker. Native MS, where the ADC's structure is preserved, is particularly powerful for analyzing intact ADCs.
Experimental Protocol:
-
Sample Preparation: The ADC sample may be analyzed intact or after reduction and/or deglycosylation to simplify the mass spectrum.
-
LC Separation: Separation can be achieved using HIC, RPLC, or size-exclusion chromatography (SEC) coupled to the mass spectrometer.
-
Mass Spectrometry Analysis: The eluting species are ionized (e.g., using electrospray ionization) and their mass-to-charge ratio is measured.
-
Data Analysis: The raw data is deconvoluted to obtain the mass of each ADC species. The DAR is calculated from the relative abundance of each species.
Comparison of DAR Determination Methods
| Feature | UV-Vis Spectroscopy | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Information Provided | Average DAR only | Average DAR, drug distribution, naked antibody content | Average DAR, drug distribution on light/heavy chains | Average DAR, drug distribution, mass confirmation of conjugates |
| Principle | Absorbance measurement | Separation by hydrophobicity | Separation by polarity under denaturing conditions | Separation by chromatography and mass determination |
| Sample State | Native | Native | Denatured | Native or Denatured |
| Advantages | Simple, rapid, convenient | High resolution for cysteine-ADCs, provides distribution data | High resolution, orthogonal to HIC | High accuracy and specificity, provides mass information |
| Limitations | No distribution information, requires distinct spectra for drug and antibody | May not be suitable for all ADC types (e.g., some lysine-conjugated ADCs) | Denaturing conditions may alter the ADC | Higher cost and complexity, potential for ionization bias |
| Throughput | High | Medium | Medium | Low to Medium |
Visualizing the Workflow
Workflow for DAR Determination using HIC
Caption: Workflow for DAR determination using Hydrophobic Interaction Chromatography (HIC).
Logical Relationship of DAR Determination Techniques
Caption: Logical relationship between different DAR determination techniques.
References
Navigating Conjugate Stability: A Comparative Guide to Mal-amido-PEG5-acid Linkages
For researchers, scientists, and drug development professionals, the stability of bioconjugates is a critical determinant of therapeutic efficacy and safety. The Mal-amido-PEG5-acid linker is a widely utilized tool for attaching payloads to biomolecules via a maleimide-thiol Michael addition reaction. However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to premature drug release and potential off-target toxicity.[1] This guide provides an objective comparison of the stability of maleimide-based conjugates with alternative linker technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate linker for a given application.
The stability of the maleimide-thiol adduct is governed by a delicate balance between the undesirable retro-Michael reaction, which leads to deconjugation, and the desirable hydrolysis of the succinimide ring, which results in a stable, ring-opened succinamic acid derivative that is resistant to thiol exchange.[2][3] The rate of these competing reactions is influenced by factors such as the local chemical environment, pH, and the specific structure of the maleimide linker itself.[1]
Comparative Stability of Linker Chemistries
The inherent instability of traditional N-alkyl maleimide conjugates has driven the development of alternative strategies to enhance conjugate stability. These include modifications to the maleimide structure to accelerate hydrolysis and the exploration of entirely new thiol-reactive moieties. The following table summarizes quantitative data on the stability of various linker technologies under different experimental conditions.
| Linker Type | Model System/Conjugate | Condition | Stability Metric | Value | Reference(s) |
| N-alkyl Maleimide | N-alkyl thiosuccinimide | pH 7.4, 37°C | Hydrolysis Half-life | 27 hours | |
| ADC with N-alkyl maleimide | Mouse Serum | % Deconjugation | 60-70% over 200 hours | ||
| Maleimide-PEG Hemoglobin | 1 mM Glutathione, 37°C | % Intact Conjugate | ~70% after 7 days | ||
| "Self-hydrolysing" Maleimide | ADC with amino-maleimide | pH 7.4, 22°C | Hydrolysis Half-life | 2.0-2.6 hours | |
| ADC with amino-maleimide | N-acetyl cysteine buffer, pH 8, 37°C | Drug Loss | No measurable loss over 2 weeks | ||
| N-aryl Maleimide | N-aryl thiosuccinimide | pH 7.4, 37°C | Hydrolysis Half-life | 1.5 hours | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | Hydrolysis Half-life | 0.7 hours | ||
| ADC with N-aryl maleimide | Mouse Serum | % Intact Conjugate | 90-100% over 200 hours | ||
| Thiazine | Thiazine conjugate | In presence of glutathione | Glutathione Adduct Formation | Over 20 times less susceptible than standard maleimide | |
| Mono-sulfone-PEG | Mono-sulfone-PEG Hemoglobin | 1 mM Glutathione, 37°C | % Intact Conjugate | >90% after 7 days |
Experimental Protocols
Accurate assessment of conjugate stability is paramount. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: HPLC-Based Assay for Conjugate Stability in the Presence of a Thiol
This protocol is designed to assess the stability of a maleimide-thiol conjugate by monitoring its integrity over time in the presence of a competing thiol, such as glutathione (GSH), which mimics the in vivo environment.
Materials:
-
Maleimide-conjugated molecule (e.g., antibody-drug conjugate)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glutathione (GSH)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a suitable column (e.g., C18) and UV detector
Procedure:
-
Prepare a stock solution of the maleimide conjugate in PBS.
-
Prepare a stock solution of GSH in PBS.
-
In a microcentrifuge tube, mix the conjugate stock solution with the GSH stock solution to achieve a final conjugate concentration of approximately 0.5 mg/mL and a final GSH concentration of 5-10 mM.
-
As a control, prepare a similar sample of the conjugate in PBS without GSH.
-
Incubate both samples at 37°C.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), withdraw an aliquot from each reaction tube.
-
Analyze the aliquots by RP-HPLC.
-
Monitor the peak area corresponding to the intact conjugate at a wavelength appropriate for the protein (e.g., 280 nm) or a specific chromophore on the payload.
-
Calculate the percentage of intact conjugate remaining at each time point relative to the time zero (T=0) sample.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of the conjugate under the tested conditions.
Protocol 2: LC-MS-Based Assay for ADC Stability in Plasma
This protocol provides a workflow for assessing the deconjugation of an antibody-drug conjugate (ADC) after incubation in plasma, offering a more physiologically relevant matrix.
Materials:
-
Antibody-drug conjugate (ADC)
-
Animal or human plasma
-
Protein A or Protein G magnetic beads
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Elution Buffer (e.g., 0.1 M glycine, pH 2.5)
-
Neutralization Buffer (e.g., 1 M Tris, pH 8.0)
-
LC-MS system (e.g., Q-TOF or Orbitrap) with a reverse-phase column suitable for intact protein analysis
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 96 hours).
-
At each time point, take an aliquot of the plasma sample.
-
Add Protein A or Protein G magnetic beads to the plasma aliquot to capture the ADC.
-
Incubate to allow for binding.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads multiple times with ice-cold Wash Buffer to remove non-specifically bound plasma proteins.
-
Elute the ADC from the beads by adding the Elution Buffer.
-
Immediately neutralize the eluate by transferring it to a tube containing the Neutralization Buffer.
-
Analyze the eluted sample by LC-MS in intact protein mode.
-
Deconvolute the mass spectra to determine the distribution of species with different drug-to-antibody ratios (DAR) at each time point.
-
A decrease in the average DAR over time indicates deconjugation.
Visualizing Stability Concepts
To further clarify the concepts discussed, the following diagrams illustrate the key chemical pathways and a typical experimental workflow.
References
A Head-to-Head Comparison of Mal-amido-PEG5-acid and Other Click Chemistry Linkers for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, including antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies. The linker's properties directly impact the stability, efficacy, and safety of the final product. This guide provides an objective comparison of the Mal-amido-PEG5-acid linker with other popular click chemistry linkers, supported by experimental data and detailed protocols.
The this compound linker utilizes the well-established maleimide-thiol reaction for conjugation to cysteine residues on proteins. Its polyethylene glycol (PEG) spacer enhances solubility and reduces immunogenicity. However, the stability of the resulting thioether bond can be a concern. This guide compares its performance against modern click chemistry alternatives that offer bioorthogonal reactivity and highly stable linkages.
Quantitative Comparison of Linker Performance
The efficiency, stability, and reaction kinetics are critical parameters for evaluating linker performance. The following tables summarize available data for maleimide-based linkers and popular click chemistry alternatives.
| Linker Chemistry | Reaction Partners | Typical Reaction Efficiency | Reaction Conditions | Key Advantages | Key Disadvantages |
| Maleimide-Thiol | Maleimide, Thiol (e.g., Cysteine) | 80-95%[1][2] | pH 6.5-7.5, Room Temperature | High efficiency, Fast kinetics[3][4] | Potential for retro-Michael reaction leading to deconjugation, Off-target reaction with amines at higher pH[3] |
| SPAAC (DBCO) | Dibenzocyclooctyne (DBCO), Azide | >90% | Physiological conditions (pH 7.4, 37°C) | Bioorthogonal, High stability of triazole ring, No catalyst required | Slower kinetics compared to maleimide-thiol |
| SPAAC (BCN) | Bicyclononyne (BCN), Azide | High | Physiological conditions | Bioorthogonal, Good stability | Generally slower kinetics than DBCO |
| TCO-Tetrazine | trans-Cyclooctene (TCO), Tetrazine | >95% | Physiological conditions | Extremely fast kinetics, Bioorthogonal, High stability | Potential for TCO isomerization |
| CuAAC | Terminal Alkyne, Azide | >95% | Requires Copper(I) catalyst | High efficiency, Stable triazole linkage | Copper toxicity can be a concern for in vivo applications |
In Vitro and In Vivo Stability Comparison
The stability of the linker is crucial for ensuring that the payload remains attached to the targeting moiety until it reaches the target site.
| Linker Type | Conjugate Stability in Plasma | Key Findings |
| Maleimide-based (e.g., this compound) | Variable; susceptible to retro-Michael addition. | Studies have shown that maleimide-based ADCs can lose 25-50% of their payload over 7-14 days in plasma. The stability can be influenced by the local chemical environment on the protein. |
| Triazole (from SPAAC/CuAAC) | Highly stable | The triazole linkage formed through click chemistry is generally considered to be highly stable under physiological conditions with minimal degradation observed. |
| Dihydropyridazine (from TCO-Tetrazine) | Highly stable | The linkage formed from the TCO-tetrazine reaction is very stable, making it suitable for in vivo applications where long-term stability is required. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: Maleimide-Thiol Conjugation with this compound
Objective: To conjugate a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: N-acetylcysteine
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
-
Linker Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. Incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a 100-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column or SEC to remove unreacted linker and quenching reagent.
-
Characterization: Analyze the conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the conjugation efficiency and drug-to-antibody ratio (DAR).
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with a DBCO-PEG Linker
Objective: To conjugate an azide-modified protein with a DBCO-PEG linker.
Materials:
-
Azide-modified protein
-
DBCO-PEG linker
-
Reaction Buffer: PBS, pH 7.4
-
Purification system: SEC
Procedure:
-
Reactant Preparation: Dissolve the azide-modified protein and the DBCO-PEG linker in the reaction buffer.
-
Conjugation Reaction: Mix the azide-modified protein and a 3-fold molar excess of the DBCO-PEG linker. Incubate at 50°C for 18 hours for optimal efficiency.
-
Purification: Purify the conjugate by SEC to remove unreacted linker.
-
Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm conjugation.
Protocol 3: In Vitro Plasma Stability Assay
Objective: To assess the stability of the linker-drug conjugate in plasma.
Materials:
-
Purified bioconjugate
-
Human or mouse plasma
-
PBS, pH 7.4
-
LC-MS system
Procedure:
-
Sample Preparation: Spike the bioconjugate into plasma at a final concentration of 100 µg/mL.
-
Incubation: Incubate the plasma samples at 37°C.
-
Time Points: At various time points (e.g., 0, 24, 48, 72, 168 hours), take an aliquot of the plasma sample.
-
Analysis: Analyze the samples by LC-MS to determine the amount of intact conjugate remaining. The percentage of intact conjugate at each time point relative to time zero is calculated to determine the stability profile.
Visualizing Workflows and Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate key experimental workflows and conceptual relationships.
Conclusion
The choice of a linker is a critical decision in the development of bioconjugates. This compound, utilizing maleimide-thiol chemistry, offers a rapid and efficient conjugation method. However, the potential for instability of the resulting thioether bond is a significant consideration, particularly for in vivo applications requiring long-term stability.
Click chemistry linkers, such as those based on DBCO and TCO, provide bioorthogonal and highly stable alternatives. While their reaction kinetics may be slower than maleimide-thiol chemistry, the resulting stability of the conjugate often outweighs this for therapeutic applications. The selection of the optimal linker will ultimately depend on the specific requirements of the application, including the desired stability, reaction conditions, and the nature of the biomolecules being conjugated. A thorough evaluation of these factors, supported by the experimental protocols outlined in this guide, will enable researchers to make an informed decision and optimize the performance of their bioconjugates.
References
The Strategic Advantage of Mal-amido-PEG5-acid in Bioconjugation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision in the design of bioconjugates, profoundly influencing the efficacy, stability, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, Mal-amido-PEG5-acid has emerged as a preferred choice for thiol-specific conjugation. This guide provides an objective comparison of this compound with alternative linkers, supported by experimental data, to illuminate its advantages in the field of bioconjugation.
The unique architecture of this compound, featuring a maleimide group for covalent reaction with thiols, a stable amide bond, and a five-unit polyethylene glycol (PEG) spacer terminating in a carboxylic acid, offers a compelling combination of reactivity, stability, and beneficial physicochemical properties.
Enhanced Hydrophilicity and Reduced Aggregation
A primary challenge in the development of bioconjugates, particularly ADCs, is the often hydrophobic nature of the payload molecules. This hydrophobicity can lead to aggregation, poor solubility, and rapid clearance from circulation. The inclusion of a hydrophilic PEG spacer, such as the PEG5 moiety in this compound, is a well-established strategy to mitigate these issues.[1] The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, creating a protective hydration shell around the conjugate.[2] This not only improves the aqueous solubility of the bioconjugate but also helps to prevent the formation of aggregates, which can be a significant issue during manufacturing and can lead to altered efficacy and increased immunogenicity.[3]
Optimization of Pharmacokinetics
The length of the PEG chain in a linker directly influences the pharmacokinetic properties of the resulting bioconjugate. Longer PEG chains generally lead to an increased hydrodynamic size, which in turn reduces renal clearance and prolongs the circulation half-life.[4] However, this can sometimes be accompanied by a decrease in biological activity due to steric hindrance. The PEG5 linker represents a strategic choice, offering a balance between improved pharmacokinetics and the preservation of biological function. Studies have shown that increasing the PEG chain length in a linker can lead to increased plasma and tumor exposures of ADCs.[5]
Stability of the Maleimide-Thiol Conjugate
The maleimide group of this compound reacts specifically and efficiently with free thiol groups, such as those in cysteine residues of proteins, to form a stable thioether bond. This reaction proceeds under mild physiological conditions, making it ideal for bioconjugation. However, the resulting succinimide ring can be susceptible to a retro-Michael reaction, leading to premature cleavage of the payload. Research has shown that hydrolysis of the succinimide ring to a more stable succinamic acid derivative can prevent this reversal. This ring-opening can be accelerated by certain conditions, and strategies exist to purposefully hydrolyze the conjugate to ensure in vivo stability.
Comparative Performance Data
While direct head-to-head studies for this compound against all alternatives are not always available in a single publication, the following tables summarize representative data from various studies to illustrate the impact of PEGylation and linker type on key bioconjugate properties.
Table 1: Impact of PEG Linker Length on ADC Clearance
| Linker Type | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |
| Non-PEGylated | ~8.5 | 1.0 |
| Short-Chain PEG (e.g., PEG4) | ~5.0 | 0.6 |
| Mid-Chain PEG (e.g., PEG8) | ~3.0 | 0.35 |
| Long-Chain PEG (e.g., PEG24) | ~2.0 | 0.24 |
Data synthesized from studies on non-binding IgG conjugated to MMAE with a DAR of 8. The data for PEG5 is expected to be comparable to that of other mid-chain PEGs, demonstrating a significant reduction in clearance compared to non-PEGylated linkers.
Table 2: In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Target Cell Line | IC50 (ng/mL) |
| Non-cleavable, PEGylated (e.g., Mal-amido-PEG-acid) | HER2+ Cell Line | ~10-50 |
| Cleavable (Val-Cit-PABC) | HER2+ Cell Line | ~1-10 |
| Non-cleavable, Non-PEGylated (SMCC) | HER2+ Cell Line | ~20-100 |
IC50 values are representative and can vary based on the antibody, payload, and specific experimental conditions. Lower IC50 values indicate higher potency. Non-cleavable, PEGylated linkers like this compound demonstrate potent cytotoxicity.
Experimental Protocols
To facilitate the objective comparison of this compound with other linkers, detailed methodologies for key experiments are provided below.
Protocol 1: Thiol-Maleimide Conjugation
Objective: To conjugate a thiol-containing molecule (e.g., protein, peptide) with a maleimide-functionalized linker.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
This compound (or alternative maleimide linker)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein in the conjugation buffer. If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
-
Linker Preparation: Prepare a stock solution of the this compound linker in the conjugation buffer.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the linker to the protein solution. Gently mix and incubate at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess linker and quenching reagent by SEC or dialysis.
-
Analysis: Characterize the conjugate to determine the degree of labeling using methods such as SDS-PAGE, SEC-HPLC, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency of an antibody-drug conjugate (ADC) on cancer cell lines.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
ADC constructs with different linkers
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium and add them to the wells. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for 72-120 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control and determine the IC50 value.
Visualizing the Process: Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams are provided in Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit [frontiersin.org]
- 3. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Characterization of Mal-amido-PEG5-acid Functionalized Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of nanoparticles functionalized with Mal-amido-PEG5-acid and alternative surface modification strategies. The selection of a suitable linker is critical for the performance of nanoparticle-based therapeutics and diagnostics, influencing stability, biocompatibility, and targeting efficacy. This document presents supporting experimental data, detailed protocols for characterization, and visualizations to aid in the rational design of functionalized nanoparticles.
Introduction to Nanoparticle Functionalization
Surface functionalization is a key step in the development of nanoparticles for biomedical applications. It serves to improve colloidal stability, reduce non-specific protein adsorption, and allow for the conjugation of targeting ligands, imaging agents, or therapeutic payloads.[1] Poly(ethylene glycol) (PEG) is a widely used polymer for surface modification due to its biocompatibility and ability to prolong circulation time.[2] Heterobifunctional PEG linkers, such as this compound, possess distinct reactive groups at each end, enabling a sequential and controlled conjugation process.[3]
The this compound linker contains a maleimide group that reacts specifically with thiol groups (e.g., from cysteine residues in proteins), and a carboxylic acid group that can be activated to form a stable amide bond with primary amines on the nanoparticle surface. This allows for a versatile and robust method for attaching a wide range of molecules to nanoparticles.
Comparison of Functionalization Chemistries
The choice of conjugation chemistry significantly impacts the characteristics of the final nanoparticle construct. Here, we compare this compound (representing maleimide-thiol chemistry) with two common alternatives: NHS-ester-PEG-acid (for amine-reactive chemistry) and linkers used in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry.
Table 1: Comparison of Key Performance Parameters for Different Functionalization Chemistries
| Feature | Mal-amido-PEG (Maleimide-Thiol) | NHS-ester-PEG (Amine-reactive) | Azide/Alkyne-PEG (Click Chemistry) |
| Specificity | High for thiol groups | Moderate for primary amines | Very high and bio-orthogonal |
| Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 | Neutral |
| Reaction Speed | Fast (minutes to a few hours)[4] | Fast (minutes to a few hours) | Very fast |
| Stability of Linkage | Stable thioether bond | Stable amide bond | Very stable triazole ring |
| Potential for Side Reactions | Maleimide hydrolysis at high pH | NHS-ester hydrolysis in aqueous solution | Minimal |
| Conjugation Efficiency | Good to excellent (typically 50-90%)[4] | Variable, depends on NHS-ester stability | Excellent (>90%) |
Quantitative Characterization Data
The following tables summarize typical characterization data for nanoparticles functionalized using different PEG linkers. The data for "Maleimide-PEG" is presented as a proxy for this compound functionalized nanoparticles, assuming a similar PEG length would yield comparable results.
Table 2: Physicochemical Properties of Functionalized Gold Nanoparticles (AuNPs)
| Functionalization | Core Diameter (TEM, nm) | Hydrodynamic Diameter (DLS, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Citrate-capped AuNPs (unfunctionalized) | ~13 | 15 ± 2 | < 0.2 | -35 ± 5 | |
| Maleimide-PEG-AuNPs | ~13 | 35 ± 4 | < 0.2 | -10 ± 3 | |
| NHS-ester-PEG-AuNPs | ~15 | 40 ± 5 | < 0.25 | -8 ± 4 | |
| Azide-PEG-AuNPs | ~14 | 38 ± 3 | < 0.2 | -12 ± 3 | N/A |
Note: Data is compiled from multiple sources and should be considered representative. PDI values below 0.3 are generally considered acceptable for nanoparticle formulations.
Table 3: Stability of Functionalized Nanoparticles in Biological Media
| Functionalization | Medium | Incubation Time | Change in Hydrodynamic Diameter | Reference |
| Maleimide-PEG-Nanoparticles | Cell Culture Medium + 10% FBS | 24 hours | < 10% increase | |
| NHS-ester-PEG-Nanoparticles | PBS with 50% Plasma | 48 hours | ~15% increase | N/A |
| Azide-PEG-Nanoparticles (post-click) | Cell Culture Medium + 10% FBS | 72 hours | < 5% increase |
Note: Smaller changes in hydrodynamic diameter over time indicate greater stability against aggregation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful characterization of functionalized nanoparticles.
Protocol for Dynamic Light Scattering (DLS) and Zeta Potential Measurement
Objective: To determine the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles.
Materials:
-
Functionalized nanoparticle suspension (e.g., 0.1-1.0 mg/mL)
-
Filtered deionized water or 10 mM NaCl solution
-
DLS and zeta potential instrument (e.g., Malvern Zetasizer)
-
Cuvettes for DLS and zeta potential measurements
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension to the appropriate concentration using filtered deionized water or a low ionic strength buffer (e.g., 10 mM NaCl). The optimal concentration will depend on the nanoparticle material and size.
-
DLS Measurement: a. Transfer the diluted sample to a clean DLS cuvette. b. Place the cuvette in the instrument and allow it to equilibrate to the desired temperature (typically 25 °C). c. Set the instrument parameters (e.g., scattering angle, laser wavelength). d. Perform at least three replicate measurements to obtain the average hydrodynamic diameter and PDI.
-
Zeta Potential Measurement: a. Transfer the diluted sample to a zeta potential measurement cell. b. Place the cell in the instrument. c. Apply an electric field and measure the electrophoretic mobility of the nanoparticles. d. The instrument software will calculate the zeta potential using the Helmholtz-Smoluchowski equation. e. Perform at least three replicate measurements.
Protocol for Transmission Electron Microscopy (TEM)
Objective: To visualize the morphology and determine the core size and size distribution of the nanoparticles.
Materials:
-
Functionalized nanoparticle suspension
-
TEM grid (e.g., carbon-coated copper grid)
-
Staining agent (e.g., uranyl acetate, optional)
-
Filter paper
Procedure:
-
Sample Preparation: Place a drop of the diluted nanoparticle suspension onto the TEM grid.
-
Wicking: After a few minutes, wick away the excess liquid with the edge of a piece of filter paper.
-
Staining (Optional): If required, place a drop of a negative staining agent on the grid for a short period and then wick it away.
-
Drying: Allow the grid to air dry completely.
-
Imaging: Place the grid in the TEM and acquire images at various magnifications.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to measure the diameters of a statistically significant number of nanoparticles (typically >100) to determine the average core size and size distribution.
Protocol for Quantifying Conjugation Efficiency
Objective: To determine the amount of ligand or payload successfully conjugated to the nanoparticles.
Materials:
-
Functionalized nanoparticles
-
UV-Vis spectrophotometer or fluorescence plate reader
-
Reagents for a specific quantification assay (e.g., Ellman's reagent for free thiols, BCA assay for proteins)
Procedure (Example using a fluorescently labeled ligand):
-
Standard Curve: Prepare a series of known concentrations of the free fluorescently labeled ligand in the same buffer as the nanoparticles.
-
Measurement: Measure the fluorescence intensity of the standards to generate a standard curve.
-
Nanoparticle Measurement: a. Take a known volume of the functionalized nanoparticle suspension. b. Pellet the nanoparticles by centrifugation. c. Carefully collect the supernatant, which contains the unreacted ligand. d. Measure the fluorescence of the supernatant.
-
Calculation: a. Use the standard curve to determine the concentration of unreacted ligand in the supernatant. b. Calculate the amount of unreacted ligand and subtract it from the initial amount of ligand added to determine the amount of conjugated ligand. c. Conjugation Efficiency (%) = [(Initial Ligand - Unreacted Ligand) / Initial Ligand] x 100.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful nanoparticle functionalization and characterization.
Caption: Workflow for the functionalization of nanoparticles with this compound and subsequent characterization.
Signaling Pathway in Nanoparticle-Cell Interaction
The functionalization of nanoparticles plays a crucial role in their interaction with cells, often determining the pathway of internalization and the subsequent intracellular fate. For targeted drug delivery, nanoparticles are often designed to engage with specific cell surface receptors, leading to receptor-mediated endocytosis.
Caption: Receptor-mediated endocytosis of a functionalized nanoparticle for targeted drug delivery.
Conclusion
The characterization of this compound functionalized nanoparticles requires a multi-faceted approach to ensure their quality, stability, and efficacy. This guide provides a comparative framework for researchers to evaluate this functionalization strategy against common alternatives. The choice of linker and conjugation chemistry should be tailored to the specific application, considering factors such as the nature of the nanoparticle core, the molecule to be conjugated, and the desired in vitro and in vivo performance. The provided protocols and workflows serve as a foundation for the systematic development and characterization of advanced nanoparticle systems.
References
- 1. Functionalized Nanoparticles with Long-Term Stability in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Heterobifunctional vs. Homobifunctional Linkers in Bioconjugation
A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental considerations of heterobifunctional and homobifunctional crosslinkers.
In the realm of bioconjugation, the choice of a chemical linker is a critical determinant of the success and efficacy of the resulting conjugate. These molecular bridges play a pivotal role in a wide array of applications, from the development of antibody-drug conjugates (ADCs) to the study of protein-protein interactions. The selection between a heterobifunctional and a homobifunctional linker can significantly impact the specificity, yield, and stability of the final product. This guide provides an objective comparison of these two classes of linkers, supported by experimental data and detailed protocols to inform rational linker selection.
Core Principles: Defining the Functional Divide
The fundamental difference between heterobifunctional and homobifunctional linkers lies in the reactivity of their terminal functional groups.
Homobifunctional linkers possess two identical reactive groups, enabling them to connect molecules with the same type of functional group, typically primary amines.[1][2] This symmetry leads to a one-step conjugation process where both ends of the linker can react simultaneously.[3]
Heterobifunctional linkers , in contrast, have two different reactive groups.[1][2] This allows for the sequential and controlled conjugation of two different types of functional groups, such as a primary amine and a sulfhydryl group. This two-step approach offers greater control over the conjugation process, minimizing the formation of unwanted byproducts.
Performance Comparison: A Data-Driven Analysis
The choice between a heterobifunctional and a homobifunctional linker has profound implications for the outcome of a conjugation reaction. The following tables summarize the key performance differences based on available data.
| Feature | Homobifunctional Linkers (e.g., DSS) | Heterobifunctional Linkers (e.g., SMCC) | References |
| Reaction Control | Low | High | |
| Specificity | Lower (targets one type of functional group) | Higher (targets two different functional groups) | |
| Propensity for Polymerization | High | Low | |
| Yield of Desired Conjugate | Variable, often lower due to side reactions | Generally higher and more reproducible | |
| Reaction Steps | One-step | Two-step |
| Property | Homobifunctional Linkage (Amide Bond) | Heterobifunctional Linkage (Thioether Bond) | References |
| Stability | Highly stable | Generally stable, but can be susceptible to retro-Michael reactions | |
| Formation Chemistry | Reaction with primary amines (e.g., lysine) | Reaction with sulfhydryl groups (e.g., cysteine) | |
| Common Reactive Group | NHS ester | Maleimide |
Mechanism of Action: Visualizing the Conjugation Process
The distinct reaction mechanisms of homobifunctional and heterobifunctional linkers are central to their differing performance characteristics.
Homobifunctional linkers, such as Disuccinimidyl suberate (DSS), react with primary amines on proteins in a single step. This can lead to a mixture of products, including the desired conjugate, as well as polymers and intramolecularly crosslinked species.
Heterobifunctional linkers like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) facilitate a controlled, two-step conjugation. The first step involves the reaction of the NHS ester with a primary amine on the first protein. After removing the excess linker, the maleimide group of the activated protein reacts specifically with a sulfhydryl group on the second protein, leading to a more defined product.
Experimental Protocols: A Practical Guide
The following protocols provide detailed methodologies for protein conjugation using representative homobifunctional and heterobifunctional linkers.
Protocol 1: Protein Crosslinking with a Homobifunctional Linker (DSS)
This protocol describes the crosslinking of two proteins using the homobifunctional NHS ester, Disuccinimidyl suberate (DSS).
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
SDS-PAGE reagents
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Protein Preparation: Prepare a solution containing both Protein A and Protein B at a desired molar ratio in an amine-free buffer. The optimal protein concentration is typically 1-5 mg/mL.
-
DSS Preparation: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of the DSS solution to the protein mixture. Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Reaction Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Analysis:
-
SDS-PAGE: Analyze the reaction mixture by SDS-PAGE to observe the formation of higher molecular weight crosslinked products. Run a non-crosslinked control for comparison.
-
Size-Exclusion Chromatography (SEC): Purify and analyze the crosslinked products using an SEC column to separate the desired conjugate from unreacted proteins and high-molecular-weight aggregates.
-
Protocol 2: Antibody-Drug Conjugation with a Heterobifunctional Linker (SMCC)
This protocol outlines the two-step process for conjugating a drug to an antibody using the heterobifunctional linker, SMCC.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2)
-
Thiol-containing drug
-
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting column
-
Reducing agent (e.g., DTT) (if antibody needs reduction)
-
Quenching solution (e.g., N-acetylcysteine)
-
Hydrophobic Interaction Chromatography (HIC) column
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system
Procedure:
-
Antibody Preparation: If necessary, partially reduce the antibody to expose free sulfhydryl groups using a reducing agent like DTT. Purify the reduced antibody using a desalting column.
-
SMCC Activation of Drug: In a separate reaction, dissolve the thiol-containing drug and SMCC in an appropriate solvent and allow them to react to form the drug-linker complex.
-
Conjugation Reaction:
-
Step 1 (Amine Reaction): Add a 5- to 20-fold molar excess of the SMCC-activated drug to the antibody solution. Incubate for 1-2 hours at room temperature.
-
Step 2 (Sulfhydryl Reaction): If not already part of the drug-linker complex, add the thiol-containing drug to the SMCC-activated antibody. Incubate for 1-2 hours at room temperature.
-
-
Quenching: Add a quenching solution like N-acetylcysteine to cap any unreacted maleimide groups.
-
Purification and Analysis:
-
Purification: Purify the resulting ADC using a desalting column or size-exclusion chromatography.
-
Characterization:
-
HIC-HPLC: Determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the ADC product.
-
RP-HPLC: Further analyze the purity and stability of the ADC.
-
-
Conclusion: Selecting the Optimal Linker
The choice between a heterobifunctional and a homobifunctional linker is a critical decision in the design of bioconjugates. Homobifunctional linkers offer a simpler, one-step conjugation process but at the cost of control, often leading to a heterogeneous mixture of products and a higher propensity for polymerization. In contrast, heterobifunctional linkers provide a more controlled, two-step approach that minimizes side reactions and allows for the creation of more defined and homogeneous conjugates, which is particularly crucial in the development of therapeutics like ADCs. The selection should be guided by the specific requirements of the application, including the need for precise stoichiometry, the stability of the final conjugate, and the tolerance for product heterogeneity. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal linker for their bioconjugation needs.
References
Navigating Bioconjugation: A Comparative Guide to Mal-amido-PEG5-acid Conjugations
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a critical step in the development of novel therapeutics and research tools. Mal-amido-PEG5-acid is a heterobifunctional linker that offers a versatile platform for covalently linking a molecule to a thiol group, typically found in cysteine residues of proteins and peptides. The maleimide group provides high selectivity for thiols, while the terminal carboxylic acid allows for subsequent conjugation to an amine-containing molecule. The inclusion of a five-unit polyethylene glycol (PEG) spacer enhances solubility and can reduce the immunogenicity of the resulting conjugate.[1]
This guide provides a comparative overview of this compound, supported by established principles of bioconjugation and data from related PEGylated linkers. We will delve into detailed experimental protocols, compare the expected performance of a PEG5 linker to other alternatives, and provide visualizations to clarify the underlying processes.
Performance Comparison of PEGylated Maleimide Linkers
The length of the PEG chain in a Mal-amido-PEG-acid linker is a crucial parameter that influences the physicochemical properties and in vivo performance of the bioconjugate. While direct head-to-head experimental data for this compound is not always available in published literature, we can infer its performance based on studies comparing various PEG linker lengths.[2][3]
Generally, the inclusion of a PEG spacer, such as in this compound, offers several advantages over non-PEGylated linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate). These benefits include increased hydrophilicity, which can mitigate aggregation issues with hydrophobic payloads, and improved pharmacokinetics.[3][4]
The choice of PEG length represents a trade-off between different properties. Shorter PEG chains, like the PEG5 in this compound, are expected to offer faster reaction kinetics compared to longer PEG chains due to reduced steric hindrance. Conversely, longer PEG chains may provide superior solubility and a more pronounced "shielding" effect, which can lead to a longer circulation half-life and reduced clearance of the conjugate in vivo.
Table 1: Expected Performance Comparison of this compound with Other Linkers
| Feature | This compound | Shorter PEG Linkers (e.g., PEG2) | Longer PEG Linkers (e.g., PEG8, PEG12) | Non-PEGylated Linkers (e.g., SMCC) |
| Solubility | Good | Moderate | Excellent | Lower |
| Reaction Kinetics | Fast | Faster | Slower | Fast |
| Steric Hindrance | Moderate | Low | High | Low |
| Pharmacokinetics (Half-life) | Moderate extension | Shorter extension | Longer extension | No direct extension |
| Immunogenicity | Reduced | Minimally reduced | Significantly reduced | No reduction |
| Stability | Good | Good | Good | Good |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound conjugation.
Protocol 1: Thiol-Maleimide Conjugation of a Protein
This protocol describes the conjugation of this compound to a protein containing a free cysteine residue.
Materials:
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is needed.
-
Quenching Reagent: L-cysteine or N-acetylcysteine
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Protein Preparation:
-
Dissolve the thiol-containing protein in the conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the protein's cysteine residues are in disulfide bonds, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce the disulfide bonds and generate free thiols.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring. Protect the reaction from light.
-
-
Quenching the Reaction:
-
Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to the reaction mixture to quench any unreacted maleimide groups.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess this compound and quenching reagent using size-exclusion chromatography (SEC) or dialysis against a suitable buffer.
-
-
Characterization:
-
Confirm successful conjugation and assess the purity of the conjugate using SDS-PAGE (expecting a band shift), mass spectrometry (to determine the mass of the conjugate), and HPLC.
-
Protocol 2: Two-Step Amine Conjugation via Carboxylic Acid Activation
This protocol describes the conjugation of a molecule to the carboxylic acid end of a pre-formed protein-Mal-amido-PEG5-acid conjugate.
Materials:
-
Protein-Mal-amido-PEG5-acid conjugate
-
Amine-containing molecule (e.g., small molecule drug, peptide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the protein-Mal-amido-PEG5-acid conjugate in the Activation Buffer.
-
Add a 5- to 10-fold molar excess of EDC and NHS (or Sulfo-NHS).
-
Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
-
-
Conjugation Reaction:
-
Immediately add the amine-containing molecule to the activated conjugate solution.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 20-50 mM Tris to stop the reaction by consuming any unreacted NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification and Characterization:
-
Purify the final conjugate using SEC or dialysis.
-
Characterize the conjugate using appropriate analytical techniques such as HPLC, mass spectrometry, and functional assays.
-
Visualizing the Process
To further clarify the experimental workflows and the chemical reactions involved, the following diagrams are provided.
Caption: A streamlined workflow for the conjugation of this compound to a thiol-containing protein.
Caption: The chemical reaction pathway for the formation of a stable thioether bond between a protein's thiol group and the maleimide group of the linker.
References
Safety Operating Guide
Proper Disposal of Mal-amido-PEG5-acid: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Immediate Safety Precautions
Before handling Mal-amido-PEG5-acid, it is imperative to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). While some related safety data sheets indicate no known hazards, others suggest that similar compounds may cause skin, eye, and respiratory irritation. Therefore, a conservative approach is recommended.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Wear protective gloves. |
| Eye/Face Protection | Use eye and face protection. |
| Skin Protection | Wear appropriate protective clothing. |
General Hygiene Practices:
-
Avoid eating, drinking, or smoking when handling this chemical.[1]
-
Wash hands thoroughly after handling.[1]
-
Handle in accordance with good industrial hygiene and safety practices.[2]
Spill Management and Containment
In the event of a spill, immediate containment is necessary to prevent environmental contamination.
Spill Cleanup Protocol:
| Step | Action |
| 1. Containment | Immediately contain the material. For minor spills, use sand, earth, inert material, or vermiculite to absorb the spill.[1] |
| 2. Collection | Sweep or vacuum up the spillage.[1] Place the contained material into a suitable, labeled container for waste disposal. |
| 3. Decontamination | Clean the spill area thoroughly. |
| 4. Disposal | Dispose of the contaminated materials in the same manner as the unused product. |
Disposal Procedures
The disposal of this compound must be treated as special waste and handled by a licensed disposal company in accordance with all local, national, and regional regulations.
Step-by-Step Disposal Guide:
| Step | Detailed Instructions |
| 1. Waste Identification | Classify this compound as special chemical waste. |
| 2. Containerization | Place the waste into a suitable, sealed, and clearly labeled container. Label the container with the chemical name: "this compound Waste". |
| 3. Storage | Store the sealed waste container in a cool, well-ventilated place, away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents. |
| 4. Professional Disposal | Contact a licensed disposal company to arrange for the collection and disposal of the special waste. |
| 5. Regulatory Compliance | Consult with your local waste disposal authority to ensure compliance with all relevant regulations. |
| 6. Packaging Disposal | Dispose of contaminated packaging in the same manner as the unused product. |
Environmental Protection
This chemical should not be released into the environment. Prevent spillage from entering drains, sewers, or water courses. Some related compounds are very toxic to aquatic life with long-lasting effects.
Disposal Workflow
The following diagram outlines the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
